Product packaging for Lanthanum(III) nitrate hydrate(Cat. No.:CAS No. 100587-94-8)

Lanthanum(III) nitrate hydrate

Cat. No.: B563265
CAS No.: 100587-94-8
M. Wt: 342.932
InChI Key: HVMFKXBHFRRAAD-UHFFFAOYSA-N
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Description

Lanthanum(III) nitrate hydrate is a useful research compound. Its molecular formula is H2LaN3O10 and its molecular weight is 342.932. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2LaN3O10 B563265 Lanthanum(III) nitrate hydrate CAS No. 100587-94-8

Properties

IUPAC Name

lanthanum(3+);trinitrate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/La.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMFKXBHFRRAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2LaN3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662309
Record name Lanthanum nitrate--water (1/3/1)
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Molecular Weight

342.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100587-94-8
Record name Lanthanum nitrate--water (1/3/1)
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Record name Lanthanum(III) nitrate hydrate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Lanthanum(III) Nitrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of lanthanum(III) nitrate hydrate [La(NO₃)₃·xH₂O], a versatile precursor for various applications, including the development of advanced materials, catalysis, and potential biomedical uses.[1][2] This document outlines a standard laboratory-scale synthesis protocol and details the key analytical techniques for comprehensive characterization.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the reaction of lanthanum oxide (La₂O₃) with nitric acid (HNO₃).[3][4][5] This acid-base reaction yields lanthanum(III) nitrate and water, as depicted in the following balanced chemical equation:

La₂O₃ + 6HNO₃ → 2La(NO₃)₃ + 3H₂O [3]

Experimental Protocol

This protocol details the synthesis of lanthanum(III) nitrate hexahydrate [La(NO₃)₃·6H₂O] from lanthanum oxide.

Materials:

  • Lanthanum oxide (La₂O₃, 99.9% purity)

  • Concentrated nitric acid (HNO₃, 68%)

  • Deionized water

  • 2-propanol (optional, for washing)

  • Whatman filter paper

Equipment:

  • Glass beakers

  • Magnetic stirrer with heating plate

  • Glass stirring rod

  • pH meter or pH indicator strips

  • Buchner funnel and vacuum flask

  • Drying oven or desiccator

Procedure:

  • Stoichiometric Calculation: Calculate the required molar amounts of lanthanum oxide and nitric acid. For every mole of La₂O₃, six moles of HNO₃ are needed. It is advisable to use a slight excess of nitric acid to ensure complete reaction of the oxide.

  • Dissolution: Carefully add the pre-weighed lanthanum oxide powder to a beaker containing a stoichiometric amount of dilute nitric acid (prepared by diluting concentrated nitric acid with deionized water) under continuous stirring. The reaction is exothermic and may require cooling in an ice bath to control the temperature.[5]

  • Heating and Clarification: Gently heat the mixture to approximately 70-80°C with constant stirring until the lanthanum oxide is completely dissolved, resulting in a clear solution.[4][5]

  • Crystallization: Reduce the heat and allow the solution to cool down slowly to room temperature. Further cooling in an ice bath can promote crystallization. The formation of white, crystalline this compound will be observed.

  • Isolation and Washing: Separate the crystals from the mother liquor by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water or 2-propanol to remove any excess acid and impurities.

  • Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50°C) for several hours or in a desiccator over a suitable drying agent to obtain the final product. The resulting product is typically lanthanum(III) nitrate hexahydrate.[6]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process Steps cluster_product Final Product La2O3 Lanthanum Oxide (La₂O₃) Dissolution 1. Dissolution in Dilute HNO₃ (with stirring and cooling) La2O3->Dissolution HNO3 Nitric Acid (HNO₃) HNO3->Dissolution Heating 2. Gentle Heating (70-80°C) (to ensure complete reaction) Dissolution->Heating Crystallization 3. Cooling and Crystallization Heating->Crystallization Filtration 4. Vacuum Filtration and Washing Crystallization->Filtration Drying 5. Drying (40-50°C) Filtration->Drying Product This compound [La(NO₃)₃·xH₂O] Drying->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and physicochemical properties. The following are standard characterization techniques.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal decomposition and dehydration processes of the hydrate. The thermal decomposition of lanthanum nitrate hexahydrate is a complex process involving multiple steps.[7][8]

Experimental Protocol (TGA/DSC):

  • Sample Preparation: Accurately weigh a small amount (typically 5-15 mg) of the synthesized this compound into an alumina or platinum crucible.[7]

  • Instrumentation: Place the crucible in a TGA/DSC instrument.

  • Analysis Conditions: Heat the sample from room temperature to a final temperature of around 800-1000°C at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or nitrogen).[7][9]

  • Data Analysis: Analyze the resulting TGA (mass loss vs. temperature) and DSC (heat flow vs. temperature) curves to identify dehydration, decomposition, and phase transition events.

Quantitative Data from Thermal Analysis:

Temperature Range (°C)Mass Loss (%)AssignmentReference
60 - 245VariesDehydration (loss of water molecules)[7][9]
333 - 558VariesDehydroxylation and decomposition of nitrate[9]
> 570VariesFormation of Lanthanum Oxide (La₂O₃)[10]

Note: The exact temperatures and mass losses can vary depending on the heating rate and atmosphere.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound, specifically the nitrate ions and water molecules.

Experimental Protocol (FTIR):

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat sample.

  • Data Acquisition: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.[11]

  • Spectral Analysis: Identify the characteristic absorption bands for the nitrate group (ν(N-O)) and water (ν(O-H) and δ(H-O-H)).

Key FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibrational ModeAssignmentReference
3650 - 3000ν(O-H)Stretching vibrations of water molecules[12]
1650 - 1250ν(N=O), νₐ(NO₂)Asymmetric and symmetric stretching of nitrate ions[12]
~1630δ(H-O-H)Bending vibration of water molecules[12]
~1045νₛ(NO₂)Symmetric stretching of nitrate ions[12]
~815δ(O-N-O)Bending vibration of nitrate ions[12]
X-ray Diffraction (XRD)

XRD is a powerful technique to determine the crystalline structure and phase purity of the synthesized compound.

Experimental Protocol (XRD):

  • Sample Preparation: Finely grind the crystalline sample to a homogeneous powder.

  • Data Collection: Mount the powder on a sample holder and collect the diffraction pattern using an X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).[11]

  • Data Analysis: Compare the obtained diffraction pattern with standard diffraction patterns from databases (e.g., JCPDS) to confirm the crystal structure. For lanthanum nitrate hexahydrate, the structure is known to be complex, and different hydrated phases can exist.[9]

Expected Crystallographic Data:

CompoundCrystal SystemSpace GroupReference
La(NO₃)₃·4H₂O (α-phase)Monoclinic-[9]
La(NO₃)₃·4H₂O (β-phase)Orthorhombic-[9]

Characterization Workflow Diagram

Characterization_Workflow Characterization Workflow for this compound cluster_sample Synthesized Sample cluster_techniques Analytical Techniques cluster_information Obtained Information Sample This compound TGA_DSC Thermal Analysis (TGA/DSC) Sample->TGA_DSC FTIR FTIR Spectroscopy Sample->FTIR XRD X-ray Diffraction (XRD) Sample->XRD Thermal_Info Thermal Stability Dehydration Profile Decomposition Pathway TGA_DSC->Thermal_Info Functional_Group_Info Identification of Nitrate and Water Vibrational Modes FTIR->Functional_Group_Info Structural_Info Crystal Structure Phase Purity Crystallite Size XRD->Structural_Info

Caption: A diagram showing the logical flow of the characterization process for this compound.

Applications in Research and Drug Development

This compound is a valuable precursor in various fields:

  • Materials Science: It is used in the synthesis of advanced materials such as phosphors for LED lighting, high-performance capacitors, and advanced ceramics.[1][13][14]

  • Catalysis: This compound serves as a catalyst in numerous organic reactions, promoting higher reaction rates and yields.[1][15]

  • Biomedical Applications: There is growing interest in its potential for drug delivery systems and as a contrast agent in medical imaging.[1] Its low toxicity compared to other heavy metal catalysts makes it an attractive option for green chemistry applications in pharmaceutical synthesis.[2]

This guide provides a foundational understanding of the synthesis and characterization of this compound, empowering researchers and professionals to utilize this important compound in their respective fields.

References

A Comprehensive Technical Guide to the Thermal Decomposition of Lanthanum(III) Nitrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition mechanism of lanthanum(III) nitrate hydrate, La(NO₃)₃·6H₂O. The information presented herein is curated for professionals in research and development who utilize lanthanum compounds in various applications, including catalysis, ceramics, and pharmaceutical development. This document details the decomposition pathway, intermediate products, and the experimental methodologies used to elucidate this process.

Introduction

Lanthanum(III) nitrate hexahydrate is a common precursor for the synthesis of lanthanum oxide and other lanthanum-containing materials. Its thermal decomposition is a complex process involving dehydration, hydrolysis, and the formation of several intermediate species before yielding the final oxide product. Understanding this mechanism is critical for controlling the properties of the resulting materials. The decomposition is typically studied using techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FTIR) to analyze both the solid residues and evolved gaseous products.

Thermal Decomposition Mechanism

The thermal decomposition of lanthanum(III) nitrate hexahydrate does not proceed directly to the oxide. Instead, it undergoes a series of overlapping steps, including the loss of water of hydration, hydrolysis, and the decomposition of the nitrate groups. The exact nature and temperature ranges of the intermediate species can be influenced by experimental conditions such as heating rate and atmosphere.

The generally accepted decomposition pathway involves the following key stages:

  • Melting and Dehydration: Initially, the hydrated salt melts in its own water of crystallization at approximately 54-56°C.[1] This is followed by a multi-step dehydration process. Some studies suggest the formation of a crystalline nitrate monohydrate after several dehydration steps occurring between 90°C and 215°C.[2][3] Other research indicates that the process involves the formation of intermediate clusters containing O-La-OH groups without the detection of lower hydrates.[1][4][5][6]

  • Formation of Hydroxy and Oxy-Nitrates: As the temperature increases, hydrolysis reactions occur, leading to the formation of lanthanum hydroxy nitrate (La(OH)(NO₃)₂) at around 410°C.[2][3] This is followed by the formation of lanthanum oxynitrate (LaO(NO₃)) at approximately 440°C.[2][3] Some studies also propose the existence of other non-stoichiometric intermediates.[2][3]

  • Decomposition to Lanthanum Oxide: The final stage involves the decomposition of the oxynitrate intermediate to form hexagonal lanthanum oxide (La₂O₃). This process is generally complete by 640-650°C.[2][3]

The gaseous products evolved during this process include water vapor (H₂O), nitric acid (HNO₃), and various nitrogen oxides (NO, NO₂, N₂O₅).[1][2][3][4][5][6]

Below is a DOT language script for a diagram illustrating the thermal decomposition pathway.

Thermal_Decomposition_Pathway Thermal Decomposition Pathway of La(NO3)3·6H2O cluster_0 Initial State cluster_1 Dehydration & Hydrolysis cluster_2 Oxynitrate Formation cluster_3 Final Product La(NO3)3·6H2O La(NO3)3·6H2O Intermediate_Clusters Intermediate Clusters (O-La-OH groups) La(NO3)3·6H2O->Intermediate_Clusters ~60-215°C - H2O La(OH)(NO3)2 La(OH)(NO3)2 Intermediate_Clusters->La(OH)(NO3)2 ~410°C - H2O, HNO3 LaO(NO3) LaO(NO3) La(OH)(NO3)2->LaO(NO3) ~440°C - H2O, NOx La2O3 La2O3 LaO(NO3)->La2O3 ~570-650°C - NOx, O2

Thermal Decomposition Pathway of La(NO₃)₃·6H₂O

Quantitative Data

The following table summarizes the mass loss observed at different temperature ranges during the thermal decomposition of La(NO₃)₃·6H₂O, as determined by thermogravimetric analysis. The theoretical mass loss is calculated based on the proposed chemical transformations.

Temperature Range (°C)Observed Mass Loss (%)Theoretical Mass Loss (%)Associated ReactionReference
60 - 762.062.08Initial removal of loosely bound water.[4]
76 - 38924.124.95Removal of further water and nitric acid.[4]
290 - 35016.91-Further decomposition steps.[2]
540 - 80010.249.94Loss of remaining interstitial water after denitrification.[1]
Up to 80062.762.37Overall mass loss to form La₂O₃.[4]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following sections outline typical protocols for the key analytical techniques used to study the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for observing mass changes and thermal events (e.g., melting, decomposition) as a function of temperature.

  • Instrumentation: A simultaneous TGA/DSC instrument, such as a Netzsch STA Jupiter 449 C or a Shimadzu TGA-50H, is commonly used.[4]

  • Sample Preparation: A small amount of the La(NO₃)₃·6H₂O sample (typically 5-10 mg) is placed in an inert crucible, often made of platinum or alumina.[1]

  • Experimental Conditions:

    • Heating Rate: A constant heating rate, typically between 5 and 15 °C/min, is applied.[1][7]

    • Temperature Range: The sample is heated from room temperature up to 800-1000°C to ensure complete decomposition.[1][4]

    • Atmosphere: The experiment is conducted under a controlled atmosphere, usually a continuous flow of an inert gas like nitrogen or argon (e.g., 60 mL/min) to prevent unwanted side reactions.[1] Some studies also use an oxidizing atmosphere like air to investigate its effect on the decomposition pathway.[3]

  • Data Analysis: The TGA curve plots mass loss versus temperature, from which the stoichiometry of the decomposition steps can be inferred. The DSC curve shows endothermic and exothermic peaks corresponding to phase transitions and decomposition events.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid intermediates and the final product at different stages of the decomposition.

  • Instrumentation: A powder X-ray diffractometer, such as a Philips X'pert or a Bruker D8 Advance, equipped with a CuKα radiation source is typically employed.[8][9]

  • Sample Preparation: Samples for XRD analysis are prepared by heating the this compound to specific temperatures corresponding to the decomposition stages observed in the TGA/DSC analysis and then rapidly cooling them to room temperature.

  • Experimental Conditions:

    • Scan Range: The diffraction patterns are typically recorded over a 2θ range of 5° to 80°.[9]

    • In-situ XRD: For more detailed analysis, high-temperature or in-situ XRD can be performed, where the diffraction pattern is recorded as the sample is heated, allowing for the direct observation of phase transformations.

  • Data Analysis: The obtained diffraction patterns are compared with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD) to identify the crystalline structures present at each temperature.[10]

Fourier-Transform Infrared Spectroscopy (FTIR) of Evolved Gases

FTIR spectroscopy is used to identify the gaseous products released during the thermal decomposition.

  • Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27, is often coupled to the outlet of the TGA instrument.[1]

  • Experimental Setup: The evolved gases from the TGA furnace are carried through a heated transfer line (e.g., maintained at 240°C) to the gas cell of the FTIR spectrometer to prevent condensation.[1]

  • Experimental Conditions:

    • Spectral Range: IR spectra are typically recorded in the range of 4000-700 cm⁻¹.[1]

    • Data Acquisition: Spectra are collected continuously throughout the TGA experiment.

  • Data Analysis: The characteristic absorption bands in the IR spectra are used to identify the functional groups and thus the specific gaseous molecules (e.g., H₂O, CO₂, NO, NO₂, HNO₃) being evolved at different temperatures. The identification is often confirmed by comparison with spectral libraries such as the NIST Chemistry WebBook.[1]

Below is a DOT language script for a diagram illustrating a general experimental workflow.

Experimental_Workflow General Experimental Workflow for Thermal Decomposition Analysis cluster_Sample Sample cluster_Analysis Primary Thermal Analysis cluster_Products Product Analysis cluster_Characterization Characterization Techniques cluster_Results Results Sample La(NO3)3·6H2O TGA_DSC TGA/DSC Analysis Sample->TGA_DSC Solid_Residue Solid Residue TGA_DSC->Solid_Residue Gaseous_Products Gaseous Products TGA_DSC->Gaseous_Products Kinetics Kinetic Parameters TGA_DSC->Kinetics XRD XRD Analysis Solid_Residue->XRD FTIR FTIR Analysis Gaseous_Products->FTIR Mechanism Decomposition Mechanism XRD->Mechanism FTIR->Mechanism

General Experimental Workflow for Thermal Analysis

Conclusion

The thermal decomposition of this compound is a multi-step process that has been extensively studied. A thorough understanding of this mechanism, facilitated by the experimental protocols outlined in this guide, is essential for the controlled synthesis of lanthanum-based materials with desired properties. The combination of thermoanalytical and spectroscopic techniques provides a comprehensive picture of the solid-state transformations and the nature of the evolved gaseous species. This knowledge is invaluable for researchers and scientists in various fields, enabling the optimization of synthesis parameters and the development of novel materials.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Lanthanum(III) Nitrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum(III) nitrate hexahydrate, La(NO₃)₃·6H₂O, is a hydrated inorganic salt of lanthanum, a rare earth element. Its well-defined crystal structure makes it a valuable precursor for the synthesis of various lanthanum-containing materials, including catalysts, phosphors, and high-performance ceramics.[1][2] A thorough understanding of its crystal structure is paramount for controlling the properties of these advanced materials. This technical guide provides a comprehensive overview of the crystal structure analysis of lanthanum(III) nitrate hexahydrate, detailing the crystallographic data, experimental protocols for its characterization, and the logical workflow of its analysis.

Crystal Structure and Data Presentation

The most common and stable hydrated form of lanthanum(III) nitrate is the hexahydrate. Single-crystal X-ray diffraction studies have revealed its detailed atomic arrangement. The crystal structure is best described as [pentaaquatris(nitrato)lanthanum(III)]·H₂O, indicating that five water molecules are directly coordinated to the lanthanum ion, while the sixth water molecule is present as a lattice water molecule.[3] The lanthanum ion is coordinated by three bidentate nitrate anions and five water molecules, resulting in a coordination number of 11.[3]

Crystallographic Data

The crystal structure of lanthanum(III) nitrate hexahydrate has been determined to be triclinic with the space group P-1. The unit cell parameters are summarized in the table below.

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.664
b (Å)8.933
c (Å)10.723
α (°)101.14
β (°)92.08
γ (°)92.07
Volume (ų)622.9
Z2

Note: The complete crystallographic data, including atomic coordinates and anisotropic displacement parameters, can be obtained from the original publication by Eriksson et al. (1980), which is the primary source for this structural information.

Key Bond Lengths

The coordination environment of the lanthanum ion is characterized by specific La-O bond distances for the coordinated water molecules and nitrate groups.

Bond Distance (Å)
La-O (water)2.527 - 2.668[3]

Experimental Protocols

A multi-technique approach is typically employed to fully characterize the crystal structure and properties of lanthanum(III) nitrate hexahydrate.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of a compound.

3.1.1. Synthesis of Single Crystals

High-quality single crystals are essential for SC-XRD analysis. A typical method for growing single crystals of lanthanum(III) nitrate hexahydrate is through slow evaporation of a saturated aqueous solution.

  • Protocol:

    • Prepare a saturated solution of lanthanum(III) nitrate hexahydrate in deionized water at a slightly elevated temperature (e.g., 40 °C) to ensure complete dissolution.

    • Filter the solution to remove any impurities.

    • Allow the solution to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

    • Over a period of several days to weeks, well-formed, colorless crystals suitable for X-ray diffraction will form.

3.1.2. Data Collection and Structure Refinement

  • Protocol:

    • A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[4]

    • Data collection is performed on an automated four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[5]

    • The crystal is maintained at a constant temperature, often low temperature (e.g., 100 K or 293 K), during data collection to minimize thermal vibrations.

    • A series of diffraction images are collected over a wide range of crystal orientations.

    • The collected data are processed to yield a set of indexed reflections with their corresponding intensities.

    • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

    • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound, particularly the nitrate ions and water molecules.

  • Protocol:

    • FTIR spectra are recorded using a Fourier-transform infrared spectrometer.

    • For solid-state analysis, the attenuated total reflectance (ATR) technique is commonly employed.[6] A small amount of the crystalline powder is placed on the ATR crystal (e.g., diamond or zinc selenide).[6]

    • The spectrum is typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.[7]

3.2.2. Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the nitrate ions.

  • Protocol:

    • Raman spectra are collected using a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[8][9]

    • A small amount of the crystalline sample is placed on a microscope slide.

    • The laser is focused on the sample, and the scattered light is collected and analyzed.

    • To avoid sample degradation, a low laser power (e.g., <10 mW) is typically used.

    • Spectra are recorded over a relevant spectral range (e.g., 100-4000 cm⁻¹) with a suitable spectral resolution.

Thermal Analysis

3.3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to study the thermal stability and decomposition of the hydrated salt.

  • Protocol:

    • A small, accurately weighed sample (e.g., 5-10 mg) is placed in an alumina or platinum crucible.

    • The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air flow of 50-100 mL/min).

    • The TGA instrument records the change in mass as a function of temperature, while the DSC instrument measures the heat flow to or from the sample.

Visualization of Experimental Workflows

Single-Crystal X-ray Diffraction Workflow

sc_xrd_workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement A Saturated Solution Preparation B Slow Evaporation A->B C Single Crystal Formation B->C D Crystal Mounting C->D E Diffraction Data Collection D->E F Data Integration & Reduction E->F G Structure Solution F->G H Structure Refinement G->H I Final Crystal Structure H->I

Caption: Workflow for single-crystal X-ray diffraction analysis.

Spectroscopic and Thermal Analysis Workflow

analysis_workflow cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy cluster_thermal Thermal Analysis Sample Lanthanum(III) Nitrate Hexahydrate Sample FTIR_prep Sample Preparation (ATR) Sample->FTIR_prep Raman_prep Sample Preparation Sample->Raman_prep TGA_DSC_prep Sample Preparation Sample->TGA_DSC_prep FTIR_acq Data Acquisition FTIR_prep->FTIR_acq FTIR_analysis Spectral Analysis FTIR_acq->FTIR_analysis Raman_acq Data Acquisition Raman_prep->Raman_acq Raman_analysis Spectral Analysis Raman_acq->Raman_analysis TGA_DSC_acq TGA/DSC Measurement TGA_DSC_prep->TGA_DSC_acq TGA_DSC_analysis Decomposition Profile TGA_DSC_acq->TGA_DSC_analysis

Caption: Workflow for spectroscopic and thermal characterization.

References

An In-depth Technical Guide to the Solubility of Lanthanum(III) Nitrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lanthanum(III) nitrate hydrate (La(NO₃)₃·6H₂O) in various solvents. This information is critical for its application in research and development, particularly in fields such as catalysis, materials science, and pharmacology, where it is often used as a precursor or an active agent. Understanding its solubility is paramount for designing and controlling chemical processes, formulation development, and interpreting biological activity.

Quantitative Solubility Data

The solubility of lanthanum(III) nitrate hexahydrate has been determined in a range of aqueous and organic solvents. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of Lanthanum(III) Nitrate Hexahydrate in Water

Temperature (°C)Solubility ( g/100 g H₂O)Molarity (mol/L)Reference
25151.1~3.49[1]
25158 (as g/100 mL)~3.65[2][3][4]
25>120>2.77[5]

Table 2: Solubility of Lanthanum(III) Nitrate Hexahydrate in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g Solvent)Reference
EthanolAmbientVery Soluble[6][7]
AcetoneAmbientSoluble[1]

Note: Qualitative descriptions like "very soluble" and "soluble" indicate a high degree of solubility, though precise quantitative values were not consistently available in the reviewed literature.

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like this compound can be achieved through several well-established methods. The two most common and reliable methods are the isothermal saturation method and the gravimetric method.

2.1 Isothermal Saturation Method

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

  • Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

  • Apparatus: Constant temperature water bath, sealed flasks, magnetic stirrer, analytical balance, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument for concentration measurement (e.g., ICP-OES for lanthanum analysis).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

    • The flask is placed in a constant temperature water bath and stirred vigorously using a magnetic stirrer.

    • The mixture is allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

    • After equilibration, the stirring is stopped, and the excess solid is allowed to settle.

    • A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe and immediately filtered to remove any undissolved solid particles.

    • The concentration of lanthanum in the filtrate is then determined using a suitable analytical technique.

    • The solubility is calculated and expressed in the desired units (e.g., g/100 g solvent, mol/L).

2.2 Gravimetric Method

The gravimetric method is a straightforward technique that relies on the precise weighing of the solute dissolved in a known mass of solvent.

  • Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the remaining solute.[8][9][10][11]

  • Apparatus: Analytical balance, oven, desiccator, volumetric flasks, and beakers.[8]

  • Procedure:

    • A saturated solution of this compound is prepared using the isothermal saturation method described above.

    • A known volume or mass of the clear, saturated solution is carefully transferred to a pre-weighed evaporating dish.

    • The solvent is evaporated from the solution by gentle heating in an oven at a temperature that does not cause decomposition of the salt (below its decomposition temperature of approximately 499°C).[12]

    • The evaporating dish containing the dry salt is then cooled in a desiccator to prevent moisture absorption and weighed.

    • The mass of the dissolved salt is determined by subtracting the initial mass of the evaporating dish.

    • The solubility is then calculated based on the mass of the solute and the initial volume or mass of the solution.[8]

Visualizations: Logical Relationships and Experimental Workflows

3.1 Logical Relationship: Lanthanum Ions as Calcium Channel Blockers

Lanthanum ions (La³⁺) are widely recognized for their ability to block calcium channels in biological systems.[13][14] This property is attributed to the similar ionic radius and charge density of La³⁺ to that of Ca²⁺, allowing it to compete for and bind to calcium-binding sites on ion channels and other proteins.[15] This interaction is crucial in many pharmacological and physiological studies.

G Logical Diagram: La³⁺ as a Ca²⁺ Antagonist cluster_0 Normal Physiological Process cluster_1 Inhibition by Lanthanum La Lanthanum(III) Ion (La³⁺) BindingSite Ca²⁺ Binding Site La->BindingSite Competitively Binds to Ca Calcium Ion (Ca²⁺) Ca->BindingSite Binds to Channel Voltage-Gated Calcium Channel Block Channel Blockade Channel->Block Is Blocked Influx Ca²⁺ Influx Channel->Influx Opens NoInflux No Ca²⁺ Influx Block->NoInflux Prevents Response Cellular Response Influx->Response Triggers NoResponse Inhibition of Cellular Response NoInflux->NoResponse Leads to

Caption: Competitive inhibition of calcium channels by lanthanum ions.

3.2 Experimental Workflow: Role of Solubility in Preclinical Drug Development

The solubility of a compound is a critical parameter that is assessed early in the preclinical drug development process.[16][17][18] It influences everything from initial screening and formulation to in vivo studies. This workflow illustrates where solubility determination for a lanthanum-based compound would fit into a typical preclinical pipeline.

G Workflow: Solubility in Preclinical Development Discovery Compound Discovery (e.g., Lanthanum Complex) Solubility Solubility Screening in various solvents (aqueous & organic) Discovery->Solubility Formulation Formulation Development (e.g., for injections, oral) Solubility->Formulation Informs InVitro In Vitro Assays (e.g., cell-based, enzyme) Solubility->InVitro Enables accurate dosing InVivo In Vivo Studies (e.g., animal models) Formulation->InVivo Provides delivery system InVitro->InVivo Guides Tox Toxicology & Safety Pharmacology InVivo->Tox IND Investigational New Drug (IND) Application Tox->IND

Caption: The pivotal role of solubility studies in the preclinical drug development pipeline.

References

An In-depth Technical Guide to the Spectroscopic Properties of Lanthanum(III) Nitrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of lanthanum(III) nitrate hydrate, with a specific focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization of lanthanide compounds and their applications in various scientific and pharmaceutical fields.

Introduction

This compound (La(NO₃)₃·nH₂O), most commonly available as the hexahydrate (La(NO₃)₃·6H₂O), is a key precursor in the synthesis of various lanthanum-containing materials. A thorough understanding of its structural and vibrational properties is essential for quality control, reaction monitoring, and the development of novel materials. Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure, including the coordination of the lanthanum ion, the nature of the nitrate groups, and the role of water molecules in the crystal lattice.

Molecular Structure and Coordination

Lanthanum(III) nitrate hexahydrate possesses a complex crystal structure characterized by a high coordination number for the lanthanum ion. In the solid state, the La(III) cation is typically coordinated by both water molecules and nitrate anions. In the hexahydrate, the coordination number of the lanthanum ion is 11, with three bidentate nitrate anions and five water molecules directly bonded to the metal center, forming the inner coordination sphere.[1] The sixth water molecule resides in the crystal lattice, contributing to the overall hydrogen-bonding network. This intricate coordination environment gives rise to distinct vibrational spectra that are sensitive to the bonding and symmetry of the constituent groups.

A visual representation of the coordination environment of the Lanthanum(III) ion in the hexahydrate is provided below.

Coordination sphere of La(III) in the hexahydrate.

Spectroscopic Data

The vibrational spectra of this compound are characterized by contributions from the nitrate ions, water molecules (both coordinated and lattice), and La-O bonds. The coordination of the nitrate ion to the metal center lowers its symmetry from D₃h (free ion) to C₂v or Cₛ, resulting in the splitting of degenerate vibrational modes and the activation of otherwise infrared or Raman inactive modes.

FTIR Spectroscopy

The FTIR spectrum of solid lanthanum(III) nitrate hexahydrate exhibits characteristic absorption bands corresponding to the vibrational modes of the nitrate and water molecules.

Wavenumber (cm⁻¹)AssignmentReference
3200-3550O-H stretching vibrations of water (broad)[2]
~2350Atmospheric CO₂ absorption[2]
1630H-O-H bending vibration of water[2]
1452Asymmetric NO₃⁻ stretching (ν₃)[2]
1337Asymmetric NO₃⁻ stretching (ν₃)[2]
~1040Symmetric NO₃⁻ stretching (ν₁)
~815Out-of-plane NO₃⁻ bending (ν₂)
~740In-plane NO₃⁻ bending (ν₄)
Raman Spectroscopy

The Raman spectrum provides complementary information to the FTIR data. For aqueous solutions of lanthanum(III) nitrate, the symmetric N-O stretching vibration (ν₁) of the nitrate ion is observed as a strong, polarized band. In the solid state, additional bands and splittings are expected due to the crystalline environment and the coordination to the lanthanum ion.

Wavenumber (cm⁻¹)AssignmentReference (Aqueous Solution)
~1047Symmetric NO₃⁻ stretching (ν₁)[3]
1347, 1409Asymmetric NO₃⁻ stretching (ν₃)[3]
718In-plane NO₃⁻ bending (ν₄)[3]

Experimental Protocols

Detailed methodologies for acquiring high-quality FTIR and Raman spectra of this compound are crucial for reproducible and accurate results.

FTIR Spectroscopy: KBr Pellet Method

This method is a standard technique for obtaining the infrared spectrum of a solid sample.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_analysis FTIR Analysis start Start: Obtain La(NO₃)₃·6H₂O grind_sample Grind 1-2 mg of sample start->grind_sample mix Mix with 100-200 mg dry KBr grind_sample->mix grind_mixture Thoroughly grind mixture mix->grind_mixture load_die Load mixture into pellet die grind_mixture->load_die press Apply pressure (8-10 tons) load_die->press pellet Form transparent pellet press->pellet acquire_spectrum Acquire sample spectrum pellet->acquire_spectrum background Acquire background spectrum (air or pure KBr) background->acquire_spectrum process Process data (e.g., baseline correction) acquire_spectrum->process end End: Analyze Spectrum process->end Raman_Workflow cluster_setup Instrument Setup cluster_acquisition Spectral Acquisition start Start: Crystalline La(NO₃)₃·6H₂O mount Mount sample on microscope stage start->mount focus Focus laser on a crystal face mount->focus optimize Optimize laser power and acquisition time focus->optimize acquire Acquire Raman spectrum optimize->acquire process Process data (e.g., cosmic ray removal, baseline correction) acquire->process end End: Analyze Spectrum process->end

References

Preliminary Studies on the Catalytic Activity of Lanthanum(III) Nitrate Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum(III) nitrate hydrate, La(NO₃)₃·6H₂O, is a readily available and water-soluble lanthanide salt that has emerged as a versatile and efficient catalyst in a variety of organic transformations.[1] Its catalytic activity is primarily attributed to the Lewis acidic nature of the La(III) ion, which can activate substrates containing electron-rich atoms such as oxygen and nitrogen.[2] This property, combined with its relatively low toxicity and cost-effectiveness, makes it an attractive alternative to traditional heavy metal catalysts. This technical guide provides a comprehensive overview of the catalytic applications of this compound, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights.

Catalytic Applications

This compound has demonstrated significant catalytic efficacy in several important organic reactions, including the synthesis of heterocyclic compounds and condensation reactions. This section details its application in the synthesis of 2-arylbenzothiazoles, the Biginelli reaction, and chalcone synthesis.

One-Pot Synthesis of 2-Arylbenzothiazoles

The synthesis of 2-arylbenzothiazoles, a class of compounds with significant pharmacological interest, can be efficiently catalyzed by lanthanum(III) nitrate hexahydrate. This one-pot reaction involves the condensation of an aromatic aldehyde with 2-aminothiophenol under mild conditions.[1][2]

A mixture of an aromatic aldehyde (1.0 mmol), 2-aminothiophenol (1.0 mmol), and lanthanum(III) nitrate hexahydrate (15 mol%) in ethanol (5 mL) is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration and purified by recrystallization from ethanol.[2]

The catalytic activity of lanthanum(III) nitrate hexahydrate in the synthesis of various 2-arylbenzothiazole derivatives is summarized in the table below. The data highlights the efficiency of the catalyst with a range of substituted aromatic aldehydes.

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde2-Phenylbenzothiazole3094
24-Methylbenzaldehyde2-(4-Methylphenyl)benzothiazole3596
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzothiazole4095
44-Chlorobenzaldehyde2-(4-Chlorophenyl)benzothiazole3092
54-Nitrobenzaldehyde2-(4-Nitrophenyl)benzothiazole4590
63-Nitrobenzaldehyde2-(3-Nitrophenyl)benzothiazole4588
72-Chlorobenzaldehyde2-(2-Chlorophenyl)benzothiazole5085

Reaction conditions: Aromatic aldehyde (1 mmol), 2-aminothiophenol (1 mmol), La(NO₃)₃·6H₂O (15 mol%), Ethanol (5 mL), room temperature.

The reaction is believed to proceed through the Lewis acid activation of the aldehyde by the lanthanum ion. This facilitates the nucleophilic attack of the thiol group of 2-aminothiophenol, followed by intramolecular cyclization and subsequent oxidation to afford the 2-arylbenzothiazole product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Ar-CHO Activated_Aldehyde Activated Aldehyde [Ar-CHO---La³⁺] Aldehyde->Activated_Aldehyde Coordination Thiophenol 2-Aminothiophenol Thiophenol->Activated_Aldehyde Nucleophilic Attack Catalyst La(NO₃)₃·6H₂O Catalyst->Activated_Aldehyde Intermediate_1 Hemithioaminal Activated_Aldehyde->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product 2-Arylbenzothiazole Intermediate_2->Product Oxidation

Proposed mechanism for the synthesis of 2-arylbenzothiazoles.

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs), which are pharmacologically important molecules. While various Lewis acids can catalyze this reaction, lanthanide compounds, including lanthanum nitrate, have been explored for this purpose.[3][4]

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of a Lewis acid (such as a lanthanide salt) is heated, often under solvent-free conditions or in a solvent like ethanol. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solid product is collected by filtration and recrystallized.[3]

While specific quantitative data for this compound as the sole catalyst in the Biginelli reaction is not extensively tabulated in the readily available literature, its potential as a Lewis acid catalyst in this transformation is recognized.

The generally accepted mechanism for the Biginelli reaction involves the formation of an N-acylimine intermediate from the aldehyde and urea, which then undergoes a Michael addition with the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product. The Lewis acid catalyst, such as the La(III) ion, is believed to activate the aldehyde towards nucleophilic attack by urea.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acylimine N-Acylimine Intermediate Aldehyde->Acylimine Urea Urea Urea->Acylimine Ketoester β-Ketoester Michael_Adduct Michael Adduct Ketoester->Michael_Adduct Michael Addition Catalyst Lewis Acid (e.g., La³⁺) Catalyst->Aldehyde Activation Acylimine->Michael_Adduct DHPM Dihydropyrimidinone Michael_Adduct->DHPM Cyclization & Dehydration

General pathway for the Biginelli reaction.

Chalcone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities. They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone, a reaction that can be catalyzed by acids or bases. While strong bases are commonly used, the application of Lewis acid catalysts is also explored.

An equimolar mixture of a substituted benzaldehyde and a substituted acetophenone is dissolved in a suitable solvent, such as ethanol. A catalytic amount of a base (e.g., NaOH or KOH) or a Lewis acid is added, and the mixture is stirred at room temperature or heated. The reaction is monitored by TLC. Upon completion, the product is typically isolated by precipitation upon acidification or addition of water, followed by filtration and recrystallization.[5]

Specific quantitative data for the use of this compound as the primary catalyst in chalcone synthesis is not well-documented in dedicated tables. The reaction is more commonly catalyzed by strong bases or other Lewis acids.

The following diagram illustrates a typical experimental workflow for a catalyzed organic synthesis, which is applicable to the reactions discussed.

G Start Start Reactants Mix Reactants & Catalyst Start->Reactants Reaction Stir/Heat at Specified Temp. Reactants->Reaction Monitor Monitor Reaction (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup (e.g., Filtration) Monitor->Workup Complete Purification Purify Product (Recrystallization) Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

General experimental workflow for catalyzed synthesis.

Conclusion

This compound serves as an effective and environmentally benign catalyst for a range of organic transformations. Its utility in the one-pot synthesis of 2-arylbenzothiazoles is particularly well-documented, offering high yields under mild reaction conditions. While its application in other reactions such as the Biginelli reaction and chalcone synthesis is plausible due to its Lewis acidic nature, more dedicated research with detailed quantitative data is needed to fully establish its catalytic efficacy in these areas. The ease of handling, relatively low cost, and catalytic efficiency make this compound a promising catalyst for further exploration and application in synthetic organic chemistry and drug discovery.

References

An In-depth Technical Guide to the Hygroscopic Nature of Lanthanum(III) Nitrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic and deliquescent properties of lanthanum(III) nitrate hydrate, a compound of increasing interest in various scientific fields, including catalysis and pharmaceutical development. Understanding its interaction with atmospheric moisture is critical for its handling, storage, and application. This document details the underlying principles of its hygroscopic nature, presents available quantitative data, and outlines the key experimental protocols for its characterization.

Core Concepts: Hygroscopicity and Deliquescence

Lanthanum(III) nitrate, particularly in its hydrated form, is well-documented as a hygroscopic substance, meaning it readily attracts and holds water molecules from the surrounding environment.[1] This property progresses to deliquescence , where the solid absorbs enough atmospheric moisture to dissolve and form a liquid solution.[1][2] This behavior is crucial to consider in applications where the material's physical state and water content are critical parameters. The chlorides of lanthanides are also known to be deliquescent.[1]

Quantitative Data

While a specific moisture sorption isotherm for this compound is not prominently available in the public domain, thermal decomposition studies of lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) provide quantitative insights into its water content and thermal stability. These studies are often conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

A study on the thermal decomposition of lanthanum(III) nitrate hexahydrate revealed distinct stages of mass loss corresponding to the removal of water and subsequent decomposition.[4] The initial heating of the commercial reagent to 800°C confirmed the presence of 6 moles of water, resulting in a mass loss of 62.7% (theoretical mass loss of 62.37% for the formation of La₂O₃).[4]

Table 1: Thermal Decomposition Data for Lanthanum(III) Nitrate Hexahydrate [4]

Temperature Range (°C)ProcessExperimental Mass Loss (%)Theoretical Mass Loss (%)
56Melts in its own water of crystallization--
60 - 76Initial dehydration2.062.08 (for 3 moles of loosely bound water)
76 - 389Further dehydration and initial decomposition24.124.95 (removal of 15 moles of water and 6 moles of nitric acid from a condensed intermediate)
389 - 504Decomposition30.0-
504 - 800Final decomposition to La₂O₃10.2-

Note: The theoretical mass loss calculations in the original study are based on a proposed mechanism involving the formation of intermediate clusters.

Experimental Protocols for Characterization

To fully characterize the hygroscopic nature of this compound, a combination of analytical techniques is employed. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of water vapor absorbed by a sample at different relative humidity levels at a constant temperature.[5] This is the primary method for generating a moisture sorption isotherm.

Experimental Protocol:

  • Sample Preparation: A small amount of the this compound sample (typically 5-20 mg) is placed into the DVS instrument's microbalance.

  • Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the baseline.

  • Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument maintains the set RH and continuously monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a specified threshold).

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

  • Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a moisture sorption-desorption isotherm.

DVS_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample Place Sample in DVS Drying Dry at 0% RH Sample->Drying Start Sorption Increase RH in Steps Drying->Sorption Equilibrium Desorption Decrease RH in Steps Sorption->Desorption Equilibrium at Max RH Isotherm Generate Sorption-Desorption Isotherm Desorption->Isotherm Equilibrium at 0% RH

Dynamic Vapor Sorption (DVS) Experimental Workflow.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the water content of hydrates and their thermal stability.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed in the TGA furnace. An inert gas, such as nitrogen, is purged through the system to provide a controlled atmosphere.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify temperature ranges where mass loss occurs. The percentage of mass loss at each step corresponds to the loss of water or other volatile components.

TGA_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample Weigh Sample into Crucible Heat Heat at Constant Rate Sample->Heat Start Curve Analyze TGA Curve (Mass vs. Temp) Heat->Curve Record Mass

Thermogravimetric Analysis (TGA) Experimental Workflow.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect phase transitions such as melting, dehydration, and decomposition.[6]

Experimental Protocol:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting DSC thermogram shows endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events. For hydrates, endothermic peaks typically represent dehydration and melting.

DSC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample Seal Sample in Pan Heat Heat at Constant Rate Sample->Heat Start Thermogram Analyze DSC Thermogram (Heat Flow vs. Temp) Heat->Thermogram Record Heat Flow

Differential Scanning Calorimetry (DSC) Workflow.
Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive analytical technique used to identify the crystalline phases of a material. It can be used to study changes in the crystal structure of this compound as a function of humidity and temperature.

Experimental Protocol:

  • Sample Preparation: A fine powder of the this compound is prepared and mounted on a sample holder.

  • Instrument Setup: The sample holder is placed in the diffractometer. For humidity-controlled experiments, a specialized sample stage with the ability to control the relative humidity and temperature is used.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays at various angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector.

  • Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) is a fingerprint of the crystalline structure. Changes in the diffraction pattern upon exposure to different humidity levels can indicate the formation of different hydrate phases or a transition to an amorphous state.

PXRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample Mount Powdered Sample Irradiate Irradiate with X-rays at Varying Angles Sample->Irradiate Start Pattern Analyze Diffraction Pattern (Intensity vs. 2θ) Irradiate->Pattern Record Diffracted Intensity

Powder X-ray Diffraction (PXRD) Experimental Workflow.

Implications for Drug Development and Research

The hygroscopic and deliquescent nature of this compound has significant implications for its use in research and drug development:

  • Storage and Handling: The compound must be stored in tightly sealed containers in a low-humidity environment to prevent water uptake, which can alter its physical and chemical properties.

  • Formulation: In pharmaceutical applications, the hygroscopicity can affect the stability, dissolution rate, and bioavailability of a drug product. Careful consideration of excipients and packaging is necessary.

  • Manufacturing: The manufacturing environment for products containing this compound should have controlled humidity to ensure product consistency and quality.

  • Catalysis: As a catalyst precursor, the hydration state of lanthanum(III) nitrate can influence the properties of the final catalytic material.

Conclusion

References

Lanthanum(III) Nitrate Hydrate as a Precursor for Lanthanum Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lanthanum oxide (La₂O₃) nanoparticles using lanthanum(III) nitrate hydrate as a precursor. Lanthanum oxide nanoparticles are of significant interest in various fields, including catalysis, ceramics, optics, and biomedicine, owing to their unique physicochemical properties. The choice of synthesis method profoundly influences the characteristics of the resulting nanoparticles, such as their size, morphology, and purity. This document details several common synthesis methodologies, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting and implementing the most suitable approach for their specific applications.

Data Presentation: Comparative Analysis of Synthesis Methods

The selection of a synthesis strategy for lanthanum oxide nanoparticles is a critical step that dictates the properties of the final material. The following tables summarize quantitative data from various studies, highlighting the outcomes of different synthesis methods using this compound as the precursor.

Table 1: Co-Precipitation Synthesis of Lanthanum Oxide

Precursor ConcentrationPrecipitating AgentCalcination Temperature (°C)Particle/Crystallite SizeMorphologyReference
0.1 M La(NO₃)₃·6H₂O0.3 M NaOHNot Calcined41-47 nmHexagonal[1]
0.18 mol/L La(NO₃)₃0.6 mol/L (NH₄)HCO₃Not Specified~188 nmSpherical
0.1 M La(NO₃)₃·6H₂O10 M NaOHNot Specified~200 nmSpherical

Table 2: Sol-Gel and Combustion Synthesis of Lanthanum Oxide

Synthesis MethodGelling/Fuel AgentCalcination Temperature (°C)Particle/Crystallite SizeMorphologyReference
Sol-GelPolyethylene Glycol (PEG)850~37 nmNet-like[2]
Sol-GelUrea, NaOH500Not SpecifiedNot Specified[3]
CombustionEthanolamineNot SpecifiedNot SpecifiedNot Specified[4][5]
Sol-Gel CombustionNot SpecifiedNot SpecifiedLow particle sizeLess agglomerated

Table 3: Hydrothermal Synthesis of Lanthanum Oxide

Reaction Time (h)Calcination Temperature (°C)Average Crystallite Size (nm)Particle Diameter (nm)Reference
6, 12, 24Not Specified6-835-86 (agglomerated spherical)[6]

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis of lanthanum oxide nanoparticles. The following sections provide methodologies for the most common synthesis routes using this compound.

Co-Precipitation Method

The co-precipitation method is a straightforward and widely used technique for synthesizing lanthanum oxide nanoparticles. It involves the precipitation of a lanthanum precursor from a solution, followed by washing, drying, and calcination.

Protocol:

  • Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) by dissolving the appropriate amount of the salt in deionized water with constant stirring for 30 minutes at room temperature.[1][7]

  • Precipitation: Slowly add a 0.3 M aqueous solution of sodium hydroxide (NaOH) dropwise to the lanthanum nitrate solution under constant stirring.[1][7] Continue the addition until the pH of the solution reaches a basic value, leading to the formation of a whitish precipitate of lanthanum hydroxide (La(OH)₃).

  • Aging: Allow the solution containing the precipitate to age for a period, often with continued stirring, to ensure complete precipitation and to influence particle size and morphology.

  • Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the precipitate several times with deionized water and ethanol to remove unreacted nitrates and other impurities.[1][7]

  • Drying: Dry the washed precipitate in an oven at a temperature of around 80-100 °C until a fine powder is obtained.

  • Calcination: Transfer the dried powder to a crucible and calcine it in a muffle furnace at a temperature typically ranging from 600 °C to 900 °C for several hours. This thermal decomposition step converts the lanthanum hydroxide into lanthanum oxide.

Sol-Gel Method

The sol-gel method offers good control over the particle size and morphology of the resulting lanthanum oxide. This process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a three-dimensional solid network).

Protocol:

  • Precursor Solution: In a typical procedure, lanthanum oxide bulk powder is dissolved in nitric acid to form a lanthanum nitrate solution.[2] Alternatively, a solution can be prepared directly from this compound.

  • Gel Formation: A gelling agent, such as polyethylene glycol (PEG), is added to the precursor solution.[2] The mixture is then heated (e.g., at 90°C) and stirred for an extended period (e.g., 170 minutes to several hours) until a viscous gel is formed.[2]

  • Drying: The gel is dried in an oven at a temperature around 90-100°C for an extended period (e.g., 86-90 hours) to remove the solvent, resulting in a dried gel powder.[2]

  • Intermediate Formation (Optional): The dried powder can be pre-heated at a lower temperature (e.g., 300°C) to form an intermediate compound, such as lanthanum carbonate.[2]

  • Calcination: The dried gel or the intermediate powder is then calcined in a furnace at a high temperature (e.g., 850°C for 3 hours) to yield the final lanthanum oxide nanoparticles.[2]

Combustion Method

Combustion synthesis is a rapid and energy-efficient method for producing fine, crystalline oxide powders. The process utilizes an exothermic reaction between an oxidizer (lanthanum nitrate) and a fuel.

Protocol:

  • Precursor-Fuel Mixture: An aqueous solution containing lanthanum(III) nitrate and a fuel (e.g., ethanolamine) is prepared.[4][5]

  • Heating: The solution is heated in a furnace preheated to a high temperature.

  • Combustion: The solution undergoes rapid dehydration, followed by a self-sustaining, highly exothermic combustion reaction. This results in a voluminous, foamy powder.

  • Post-Combustion Treatment: The as-synthesized powder may be lightly ground to break up agglomerates. Further calcination can be performed to improve crystallinity and remove any residual carbon.

Hydrothermal Method

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This method allows for the control of particle size and morphology by varying parameters such as reaction time and temperature.

Protocol:

  • Precursor Solution: Prepare an aqueous solution of lanthanum(III) nitrate.

  • Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature for a set duration (e.g., for 6, 12, or 24 hours).[6]

  • Cooling and Washing: After the reaction, the autoclave is cooled to room temperature. The resulting product is collected, washed with deionized water and ethanol, and dried.

  • Calcination (Optional): The dried product may be calcined to obtain the final lanthanum oxide phase.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key transformation pathways and experimental workflows involved in the synthesis of lanthanum oxide from this compound.

Thermal Decomposition Pathway of Lanthanum(III) Nitrate Hexahydrate

The thermal decomposition of lanthanum(III) nitrate hexahydrate is a multi-step process involving the sequential loss of water and nitrate groups, leading to the formation of lanthanum oxide.

G A La(NO₃)₃·6H₂O (Lanthanum Nitrate Hexahydrate) B Intermediate Hydrates (Loss of H₂O) A->B ~90-215°C C La(OH)(NO₃)₂ B->C ~410°C D LaO(NO₃) C->D ~440°C E La(O)₁.₅(NO₃)₀.₅ (Non-stoichiometric intermediate) D->E ~570°C F La₂O₃ (Lanthanum Oxide) E->F ~640°C

Caption: Thermal decomposition pathway of La(NO₃)₃·6H₂O.

Experimental Workflow: Co-Precipitation Synthesis

This diagram outlines the typical workflow for the co-precipitation synthesis of lanthanum oxide nanoparticles.

G cluster_solution Solution Phase cluster_processing Solid Phase Processing A Prepare La(NO₃)₃ Solution B Add Precipitating Agent (e.g., NaOH) A->B C Precipitation of La(OH)₃ B->C D Washing C->D E Drying D->E F Calcination E->F G La₂O₃ Nanoparticles F->G Final Product

Caption: Workflow for co-precipitation synthesis.

Experimental Workflow: Sol-Gel Synthesis

The following diagram illustrates the key steps in the sol-gel synthesis of lanthanum oxide.

G A Prepare La(NO₃)₃ Solution B Add Gelling Agent (e.g., PEG) A->B C Heating and Stirring to form Gel B->C D Drying of the Gel C->D E Calcination D->E F La₂O₃ Nanoparticles E->F

Caption: Workflow for sol-gel synthesis.

References

A Comprehensive Technical Guide to the Safe Handling of Lanthanum(III) Nitrate Hydrate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the safety protocols and handling precautions for lanthanum(III) nitrate hydrate, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the chemical's properties.

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. Its primary risks include its oxidizing properties, and its potential to cause skin, eye, and respiratory irritation.[1][2][3][4] It is essential to understand these hazards before handling the compound.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Oxidizing SolidsCategory 2H272: May intensify fire; oxidizer.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation.[1][2][3][4][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][3]
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life.[7]
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.[5][8]

Toxicological Data:

The toxicological properties of this compound have not been fully investigated.[9] However, available data indicates the following:

Route of ExposureSpeciesValue
Oral LD50Rat4500 mg/kg[10]

Ingestion of nitrates can lead to methemoglobinemia, characterized by a bluish discoloration of the skin (cyanosis), headache, weakness, and in severe cases, convulsions and death.[9] Prolonged or repeated exposure may also lead to blood disorders.[11][12]

Safe Handling and Experimental Protocol

Proper handling procedures are critical to minimize exposure and prevent accidents. This involves a combination of engineering controls, personal protective equipment, and safe work practices.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[9][11][12][13]

  • Use a chemical fume hood or provide appropriate exhaust ventilation where dust may be formed.[2][11][12]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[9][11][12]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin contact.[9][13] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[11][12]

  • Respiratory Protection: If ventilation is inadequate or dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

Protocol for the Safe Preparation of an Aqueous this compound Solution:

  • Risk Assessment and Preparation:

    • Review the Safety Data Sheet (SDS) before starting work.

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Assemble all necessary equipment (beakers, graduated cylinders, magnetic stirrer, stir bar, spatula, deionized water) inside the fume hood.

    • Don the required PPE as described above.

  • Weighing the Compound:

    • Tare a clean, dry weighing boat on an analytical balance.

    • Carefully weigh the required amount of this compound. Avoid generating dust.[9] If dust is generated, ensure it is contained within the ventilated enclosure.

    • Record the exact weight.

  • Dissolution:

    • Place a beaker containing the desired volume of deionized water and a magnetic stir bar on a stir plate within the fume hood.

    • Slowly and carefully add the weighed this compound to the water while stirring to avoid splashing.

    • Continue stirring until the solid is completely dissolved.

  • Transfer and Labeling:

    • Once dissolved, carefully transfer the solution to a clearly labeled, appropriate storage container.

    • The label should include the chemical name, concentration, date of preparation, and relevant hazard pictograms.

  • Decontamination and Waste Disposal:

    • Thoroughly clean all glassware and equipment that came into contact with the chemical.

    • Dispose of any contaminated materials (e.g., weighing boat, gloves) in a designated hazardous waste container.[10]

    • Wash hands thoroughly with soap and water after completing the procedure.[9][11]

Storage and Incompatibility

Proper storage is essential to maintain the chemical's stability and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][9] The recommended storage temperature is 15–25 °C.[6][7] The material is hygroscopic and should be protected from moisture.[3]

  • Incompatible Materials: Keep away from combustible materials, strong reducing agents, strong acids, and metal powders.[9][13] As an oxidizer, it can intensify fires and its heat of reaction with reducing agents or combustibles may cause ignition.[1][13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][9][12]
Skin Contact Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][2][9][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][5][9][12]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][9][12]

Spill Response:

  • Evacuate personnel from the immediate area.[11][12]

  • Ensure adequate ventilation.[9]

  • Wear appropriate PPE, including respiratory protection.[11][12]

  • Prevent the spill from entering drains or waterways.[5][7][8][11][12]

  • Carefully sweep up the spilled solid material, avoiding dust generation.[1][11] Use a wet-brushing method or an electrically protected vacuum cleaner.[11][12]

  • Place the collected material into a suitable, sealed container for disposal.[1][9][13]

  • Wash the spill site after the material pickup is complete.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from initial assessment to final disposal.

G ppe Don Personal Protective Equipment (PPE) start->ppe Assess Risks prep Prepare Work Area (Fume Hood) ppe->prep handle Chemical Handling (Weighing, Dissolving) prep->handle event Incident Occurs? handle->event During Handling storage Proper Storage (Cool, Dry, Tightly Closed) decon Decontaminate & Clean Up storage->decon event->storage No Incident spill Spill Cleanup Protocol event->spill Spill exposure First Aid Measures event->exposure Exposure spill->decon exposure->decon waste Waste Disposal (Hazardous Waste Stream) decon->waste

Caption: Workflow for Safe Handling of this compound.

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations.[8]

  • Dispose of unused product and contaminated materials as hazardous waste.[10]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[11]

  • Do not allow the product to enter drains.[11][12] Contaminated packaging should be handled in the same manner as the product itself.[8]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Lanthanum(III) Nitrate Hydrate Derived Nanoparticles for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanum oxide (La₂O₃) nanoparticles are rare earth metal oxides that have attracted considerable attention due to their unique physicochemical properties, including a wide bandgap, high dielectric constant, and significant catalytic activity. In the biomedical field, these nanoparticles are being extensively explored for their potential in drug delivery, bioimaging, and as therapeutic agents, particularly in oncology.[1] Lanthanum(III) nitrate hydrate serves as a common and effective precursor for the synthesis of La₂O₃ nanoparticles through various methods such as co-precipitation, sol-gel, and hydrothermal synthesis.[2][3] These methods allow for the production of nanoparticles with controlled size and morphology, which are critical parameters for their biological activity and biocompatibility. The versatility of lanthanide-based nanomaterials stems from their magnetic, optical, and nuclear emission properties, enabling multimodal approaches to diagnostics and therapeutics.[4]

Applications in Drug Development and Therapy

Lanthanum-based nanoparticles offer a multifunctional platform for cancer theranostics, combining diagnostic imaging with therapeutic action.[4] Their high atomic number makes them effective radiosensitizers, enhancing the effects of X-ray radiation to generate reactive oxygen species (ROS) that induce DNA damage in cancer cells.[5]

Key Applications Include:

  • Targeted Drug Delivery: The surface of La₂O₃ nanoparticles can be functionalized with specific biomolecules (e.g., folic acid, peptides, antibodies) to target proteins in the tumor microenvironment.[4] This allows for the targeted delivery of anticancer drugs, such as doxorubicin, minimizing systemic toxicity.[4] The nanoscale size of these particles also facilitates passive tumor targeting through the enhanced permeability and retention (EPR) effect.[6][7]

  • Cancer Therapy: Lanthanide nanoparticles can act as potent radiosensitizers, amplifying the DNA-damaging effects of X-ray therapy.[5] They are also being investigated for use in photodynamic therapy (PDT) and photothermal therapy (PTT).[5][8] Some studies suggest that La₂O₃ nanoparticles themselves possess cytotoxic effects against cancer cells, often attributed to the induction of oxidative stress and apoptosis.[6][9]

  • Multi-Modal Imaging: The unique physical properties of lanthanides are useful for various imaging techniques. For instance, gadolinium (a lanthanide) is a known contrast agent for Magnetic Resonance Imaging (MRI), while other lanthanide oxides are suitable for X-ray computed tomography (CT) and fluorescent imaging.[10] This allows for the development of single-nanoparticle systems for combined imaging and therapy.[10]

Experimental Protocols

This compound is a versatile precursor for synthesizing lanthanum oxide nanoparticles.[11][12] Below are detailed protocols for two common synthesis methods.

3.1. Protocol 1: Co-Precipitation Method

This method is valued for its simplicity, low cost, and ability to produce nanoparticles with a high degree of crystallization and a pure phase.[3]

  • Materials:

    • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)[3]

    • Sodium hydroxide (NaOH) or Ammonium bicarbonate (NH₄HCO₃) as a precipitating agent[3][13]

    • Polyethylene glycol (PEG) as a dispersant (optional)[13]

    • Distilled water

    • Ethanol (for washing)

  • Procedure:

    • Precursor Solution Preparation: Prepare a 0.1 M solution of Lanthanum(III) nitrate hexahydrate by dissolving the appropriate amount in 100 mL of distilled water. Stir the solution continuously for 30 minutes at room temperature.[3][14]

    • Precipitating Agent Preparation: Prepare a 0.3 M to 0.6 M solution of the precipitating agent (e.g., NaOH or NH₄HCO₃) in a separate beaker with distilled water.[13][14]

    • Precipitation: Add the precipitating agent solution dropwise to the lanthanum nitrate solution while maintaining constant, vigorous stirring.[3][14] A precipitate will form.

    • Aging: Allow the solution to settle and the precipitate to age.

    • Washing: Separate the precipitate by centrifugation. Wash the collected precipitate multiple times with distilled water and ethanol to remove any unreacted nitrates and byproducts.[1]

    • Drying: Dry the washed precipitate in an oven.

    • Calcination (Optional but Recommended): To obtain the pure hexagonal phase of La₂O₃, calcinate the dried powder in a furnace at temperatures ranging from 600°C to 900°C for several hours.[3][15] This step is crucial for removing hydroxides and carbonates.[3]

3.2. Protocol 2: Sol-Gel Method

The sol-gel technique is another effective method for producing homogenous and crystalline La₂O₃ nanoparticles.[16][2]

  • Materials:

    • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)[2]

    • A complexing/gelling agent such as Polyethylene glycol (PEG)[17] or a plant extract like Physalis angulata leaf extract (PALE) for green synthesis.[2]

    • Nitric Acid (HNO₃) (if starting from La₂O₃ bulk powder)[17]

  • Procedure (using a gelling agent):

    • Precursor Solution: Dissolve Lanthanum(III) nitrate hexahydrate in distilled water.[2]

    • Gel Formation: Add the gelling agent (e.g., PEG or PALE) to the solution.[2][17] Heat the mixture (e.g., at 50°C to 90°C) with constant stirring for a specified time (e.g., 2-3 hours) to form a viscous sol, and subsequently a gel.[2][17]

    • Drying: Dry the resulting gel in an oven at a temperature around 90-120°C for an extended period (e.g., 24-90 hours) to evaporate the solvent.[2][17]

    • Milling & Combustion: Mill the dried, yellowish lanthanum nitrate product into a fine powder.[17] This powder can then be combusted at a moderate temperature (e.g., 300°C) to form lanthanum carbonate.[17]

    • Calcination: Calcine the lanthanum carbonate powder at a high temperature (e.g., 700-850°C) for 2-3 hours to yield the final La₂O₃ nanoparticles.[2][17]

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of lanthanum oxide nanoparticles using lanthanum(III) nitrate as a precursor.

Table 1: Synthesis Parameters for La₂O₃ Nanoparticles

Synthesis MethodPrecursor & ConcentrationPrecipitating Agent & ConcentrationDispersantTemperature (°C)Resulting Particle Size (nm)Reference
Co-Precipitation0.1M La(NO₃)₃·6H₂O0.3M NaOHNoneRoom Temp.41-47[3]
Co-Precipitation0.18M La(NO₃)₃0.6M NH₄HCO₃PEG 2000030~188[13]
Sol-Gel (Combustion)La₂O₃ bulk in HNO₃N/APEG 400090 (gel), 850 (calcination)26.4 - 56.5[17]
Sol-Gel (Green)4.545 x 10⁻³ M La(NO₃)₃·6H₂ON/AP. angulata Leaf Extract50 (sol), 700 (calcination)25-50[2]
Green Synthesis1 mM La(NO₃)₃N/AE. prostrata Leaf ExtractRoom Temp.~60[18]

Table 2: Characterization Data of Synthesized La₂O₃ Nanoparticles

Synthesis MethodCrystal StructureAvg. Crystallite Size (nm)MorphologyOptical Band Gap (eV)Reference
Co-PrecipitationHexagonal41Spherical with agglomeration5.35[3]
Sol-Gel (Combustion)Hexagonal37Net-likeNot Reported[17]
Sol-Gel (Green)HexagonalNot ReportedSpherical5.39[2]
Co-PrecipitationHexagonal7.13 - 7.92Agglomerated nanoparticlesNot Reported[14]

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for nanoparticle synthesis and a proposed mechanism for their therapeutic action.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_application Application Stage A 1. Precursor Solution This compound in Solvent B 2. Addition of Agent (Precipitating or Gelling) A->B C 3. Nanoparticle Formation (Precipitation / Gelation) B->C D 4. Separation & Washing (Centrifugation) C->D E 5. Drying & Calcination (High Temperature) D->E F Final La₂O₃ Nanoparticles E->F G Structural Analysis (XRD) F->G H Morphological Analysis (SEM, TEM) F->H I Size Analysis (DLS) F->I J Compositional Analysis (FTIR, EDS) F->J K Surface Functionalization (e.g., with Targeting Ligands) F->K L Biomedical Testing (In Vitro / In Vivo) K->L

Caption: Workflow for La₂O₃ nanoparticle synthesis and characterization.

G cluster_main Mechanism of Lanthanide Nanoparticle Radiosensitization NP Lanthanide-Based Nanoparticle (High-Z) PE Enhanced Photoelectric Absorption NP->PE interacts with XR X-ray Irradiation XR->NP SE Generation of Secondary Electrons (Photoelectrons, Auger Electrons) PE->SE ROS Reactive Oxygen Species (ROS) Generation SE->ROS ionize water DNA DNA Damage (Double-Strand Breaks) ROS->DNA CD Cancer Cell Death (Apoptosis) DNA->CD

Caption: Mechanism of lanthanide nanoparticles as radiosensitizers in cancer therapy.[5]

References

Application Notes and Protocols: Lanthanum(III) Nitrate Hydrate in the Preparation of Perovskite Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanum(III) nitrate hydrate (La(NO₃)₃·xH₂O) is a versatile and highly soluble precursor material crucial in the synthesis of lanthanum-based perovskite oxides.[1] Its stability, ease of handling, and reactivity make it an ideal source of lanthanum ions for various chemical processes.[1][2] In materials science, it is instrumental in developing perovskite-type oxides, which are widely studied for their structural, catalytic, optical, and electrical properties.[1][3] These materials find applications in diverse fields such as catalysis, fuel cells, electronic devices, and photocatalysis.[1][2] Lanthanum doping, facilitated by this precursor, can significantly enhance charge separation and photocatalytic efficiency.[1]

This document provides detailed application notes and experimental protocols for the preparation of perovskite materials using this compound, with a focus on synthesis methods and the impact of lanthanum incorporation on material properties and device performance.

Applications of Lanthanum in Perovskite Materials

Lanthanum-containing perovskites exhibit a wide range of functionalities:

  • Catalysis: Lanthanum-based perovskites like LaAlO₃ and LaFeO₃ are investigated as catalysts for various reactions, including oxidation reactions and soot oxidation.[3][4] The incorporation of dopants can create lattice defects and oxygen vacancies, enhancing catalytic activity.[4]

  • Solid Oxide Fuel Cells (SOFCs): Due to their high-temperature stability and ionic conductivity, lanthanum-based perovskites are suitable for use as electrode and electrolyte materials in SOFCs.[3]

  • Photocatalysis: These materials can be tailored to enhance photocatalytic performance for applications such as water splitting, hydrogen generation, and pollutant degradation.[1]

  • Solar Cells: Lanthanum doping in the hole transporting layer (HTL) of perovskite solar cells has been shown to passivate defects, improve charge extraction, and enhance power conversion efficiency and stability.[5][6][7][8] Doping the mesoporous TiO₂ layer with lanthanum can also tune its Fermi level, leading to significantly enhanced device performance.[9]

  • Sensors and Electronics: The unique electrical and optical properties of lanthanum perovskites make them suitable for applications in chemical sensors and as dielectric resonators.[2][3]

Experimental Protocols

Several synthesis methods can be employed to prepare lanthanum-containing perovskites using this compound as the lanthanum source. Below are detailed protocols for common methods.

1. Co-Precipitation Method for LaAlO₃ Synthesis

This method involves the precipitation of lanthanum and aluminum hydroxides from a solution of their nitrate salts.

  • Precursor Preparation:

    • Dissolve equimolar amounts of this compound (La(NO₃)₃·6H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in deionized water with magnetic stirring for 30 minutes.[3]

  • Precipitation:

    • Slowly add the metal nitrate solution to a 2 mol/L aqueous ammonia solution under vigorous electromagnetic stirring to induce precipitation.[3]

  • Washing and Drying:

    • Wash the resulting solid repeatedly with deionized water.[3]

    • Dry the precipitate at 120 °C for 24 hours.[3]

  • Calcination:

    • Sieve the dried powder through a #200 mesh.[3]

    • For molten-salt assisted synthesis, homogeneously mix the powder with Na₂SO₄ in a 3:1 weight ratio (Na₂SO₄ / (La₂O₃ + Al₂O₃)).[3]

    • Calcination at temperatures ranging from 850 to 1000 °C for 3 hours results in the formation of the pure LaAlO₃ perovskite phase.[3]

2. Sol-Gel Method for LaMnO₃ Synthesis

The sol-gel method offers good control over the stoichiometry and morphology of the final product.

  • Solution Preparation:

    • Dissolve 3.567 g of lanthanum(III) nitrate and 1.432 g of manganese nitrate solution (50%) in 10 mL of deionized water.[10]

    • In a separate beaker, dissolve 2.948 g of citric acid in 10 mL of deionized water.[10]

  • Gel Formation:

    • Add the citric acid solution to the mixed metal nitrate solution.[10]

    • Stir the solution at 80 °C to evaporate the solvent and form a gel.[10]

  • Drying and Calcination:

    • Dry the gel in an oven at 100 °C for 4 hours.[10]

    • Transfer the dried gel to a muffle furnace and calcine in air at 700 °C for 4 hours.[10]

    • Allow the sample to cool naturally to room temperature.[10]

3. Reverse Strike Co-Precipitation for Sr-doped LaAlO₃

This technique is used to synthesize doped perovskite materials with a homogeneous distribution of dopant cations.[4]

  • Precursor Solution:

    • For La₀.₈Sr₀.₂AlO₃, dissolve 4.45 g of lanthanum(III) nitrate hexahydrate, 0.54 g of strontium nitrate, and 4.82 g of aluminum nitrate nonahydrate in 100 mL of distilled water.[4]

  • Precipitation:

    • Add the metal nitrate solution dropwise into a 25% ammonium hydroxide solution (13.5 M) under vigorous stirring until the pH reaches 10.[4]

  • Washing, Drying, and Calcination:

    • The subsequent washing, drying, and calcination steps are similar to the standard co-precipitation method.

4. Electrospinning for LaFeO₃ Nanotubes

This method allows for the fabrication of one-dimensional nanostructures.

  • Precursor Solution:

    • Dissolve 0.866 g of lanthanum(III) nitrate hexahydrate and 0.808 g of iron(III) nitrate nonahydrate in 50 mL of N,N-dimethylformamide (DMF) and stir for 1 hour.[11]

    • Add 0.9 g of polyvinylpyrrolidone (PVP, K-30) to the solution and continue stirring to form a homogeneous mixture.[11]

  • Gel Formation:

    • Heat the solution to boiling while stirring rapidly.[11]

    • Reduce the heat when the volume is reduced to one-third of the original and continue stirring until a gel is formed.[11]

  • Calcination:

    • Transfer the gel to a tube furnace and ramp the temperature to 700 °C at a rate of 5 °C per minute in air, holding for 2 hours to obtain LaFeO₃ nanotubes.[11]

Data Presentation

Table 1: Synthesis Parameters and Structural Properties of Lanthanum-Based Perovskites

Perovskite FormulaSynthesis MethodPrecursorsCalcination Temperature (°C)Calcination Time (h)Crystallite Size (nm)Crystal System
LaAlO₃Co-precipitation / Molten SaltLa(NO₃)₃, Al(NO₃)₃, NH₄OH, Na₂SO₄10003-Rhombohedral
La₁₋ₓCaₓAlO₃₋δ (x=0.05-0.20)MechanosynthesisLa₂O₃, Al₂O₃, CaCO₃--11-34-
LaAlO₃Ceramic MethodLa₂O₃, Al₂O₃170012-Rhombohedral
LaFeO₃ElectrospinningLa(NO₃)₃, Fe(NO₃)₃, PVP7002-Orthorhombic
LaAlO₃Co-precipitationLa(NO₃)₃, Al(NO₃)₃, Na₂CO₃, K₂CO₃900275Hexagonal
LaCoO₃Co-precipitationLa(NO₃)₃, Co(NO₃)₂, Na₂CO₃, K₂CO₃600269Rhombohedral
LaFeO₃Co-precipitationLa(NO₃)₃, Fe(NO₃)₃, Na₂CO₃, K₂CO₃800268Orthorhombic

Table 2: Performance of Perovskite Solar Cells with Lanthanum Doping

Device StructureLa Doping LocationPower Conversion Efficiency (PCE)Voc (V)Jsc (mA/cm²)Fill Factor (FF)Reference
FTO/La:NiOₓ/CH₃NH₃PbI₃/PC₆₁BM/BCP/AgNiOₓ HTL>15%>1--[5]
- (Compared to pristine NiOₓ)NiOₓ HTL21% enhancement>1--[6][7][8]
- (Compared to undoped TiO₂)Mesoporous TiO₂15.42% (vs 12.11%)---[9]

Visualizations

Diagram 1: Experimental Workflow for Co-Precipitation Synthesis of LaAlO₃

Co_Precipitation_Workflow cluster_solution Solution Preparation cluster_precipitation Precipitation cluster_processing Post-Processing La_Nitrate This compound Mix Mix & Stir (30 min) La_Nitrate->Mix Al_Nitrate Aluminum Nitrate Nonahydrate Al_Nitrate->Mix DI_Water Deionized Water DI_Water->Mix Precipitate Vigorous Stirring Mix->Precipitate Ammonia Aqueous Ammonia (2M) Ammonia->Precipitate Wash Wash with DI Water Precipitate->Wash Dry Dry (120°C, 24h) Wash->Dry Sieve Sieve (#200 mesh) Dry->Sieve Calcination Calcination (850-1000°C, 3h) Sieve->Calcination Final_Product Final_Product Calcination->Final_Product LaAlO₃ Perovskite

Caption: Workflow for LaAlO₃ synthesis via co-precipitation.

Diagram 2: Logical Relationship of Lanthanum Doping in Perovskite Solar Cells

Lanthanum_Doping_Effect cluster_precursor Doping Process cluster_effects Material & Device Effects cluster_performance Performance Improvement La_Nitrate This compound Doping Incorporate La into HTL La_Nitrate->Doping HTL_Precursor HTL Precursor (e.g., NiOₓ) HTL_Precursor->Doping Passivation Trap State Passivation Doping->Passivation Energy_Alignment Altered Energy Band Alignment Doping->Energy_Alignment Improved_Stability Improved Device Stability Doping->Improved_Stability Reduced_Recombination Reduced Charge Recombination Passivation->Reduced_Recombination Hole_Transport Enhanced Hole Transportation Energy_Alignment->Hole_Transport Increased_Voc Increased Open Circuit Voltage (Voc) Hole_Transport->Increased_Voc Reduced_Recombination->Increased_Voc Enhanced_PCE Enhanced Power Conversion Efficiency (PCE) Increased_Voc->Enhanced_PCE Final_Device Final_Device Enhanced_PCE->Final_Device High-Performing Solar Cell Improved_Stability->Final_Device

Caption: Impact of La-doping on perovskite solar cell performance.

References

Application of Lanthanum(III) Nitrate Hydrate in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Lanthanum(III) nitrate hydrate is a highly effective chemical agent for the removal of phosphate from wastewater. Its application is primarily centered on the principle of precipitation, where lanthanum ions (La³⁺) react with phosphate ions (PO₄³⁻) to form highly insoluble lanthanum phosphate (LaPO₄).[1][2] This process is advantageous due to its high efficiency, selectivity for phosphate, and the stability of the resulting precipitate over a wide pH range.[1][3]

The primary mechanism of phosphate removal is the chemical precipitation of lanthanum phosphate (LaPO₄), a compound with a very low solubility product constant (Ksp), indicating its high insolubility.[4] This reaction is effective even at low phosphate concentrations.[4] In addition to direct precipitation, lanthanum can be incorporated into other materials, such as biochar or bentonite clay, to create adsorbents with enhanced phosphate removal capabilities.[4][5][6] In these cases, the removal mechanisms also include inner-sphere complexation, and electrostatic attraction.[4][5]

The effectiveness of this compound for phosphate removal is influenced by several key parameters, including pH, the molar ratio of lanthanum to phosphate, and the presence of other ions. Optimal phosphate removal typically occurs in a pH range of 4.5 to 8.5.[3] Unlike other common precipitants such as aluminum and iron salts, lanthanum does not require significant pH adjustment of the wastewater, which is often naturally within the pH 7 to 8 range, making its application more cost-effective.[3]

Recent research has also explored the use of lanthanum-based materials for the removal of other contaminants, such as fluoride, from industrial wastewater.[7] The versatility of lanthanum compounds makes them a promising solution for treating various types of inorganic pollutants in water.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the application of lanthanum-based materials for phosphate removal from wastewater.

Table 1: Phosphate Removal Efficiency using Lanthanum Precipitation

Lanthanum SourceLa:P Molar RatioInitial Phosphate (mg/L)Final Phosphate (mg/L)Removal Efficiency (%)Optimal pHReference
La(NO₃)₃ solution2:1Not specified< 0.1> 994.5 - 8.5[3]
La-zeoliteNot specified5.340.03299.4Not specified[1]
La(OH)₃-magnetic compositeNot specified1.170.0595.7Not specified[1]

Table 2: Adsorption Capacity of Lanthanum-Modified Adsorbents for Phosphate

AdsorbentMaximum Adsorption Capacity (mg-P/g)Optimal pHReference
Lanthanum-modified sludge biochar140.2373.0[4]
Magnetite/lanthanum hydroxide [M-La(OH)₃]52.77.0[4]
La(OH)₃/CK-DETA173.3Not specified[8]
Lanthanum carbonate (La₂(CO₃)₃)106.62.9[9]

Experimental Protocols

Protocol 1: Phosphate Removal from Wastewater using Lanthanum Nitrate Solution (Jar Test)

This protocol describes a standard jar test procedure to determine the optimal dosage of this compound for phosphate removal from a given wastewater sample.

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Wastewater sample containing phosphate

  • Jar testing apparatus with multiple beakers and variable speed stirrers

  • pH meter

  • Filtration apparatus (e.g., Whatman No. 42 filter paper)

  • Spectrophotometer for phosphate analysis (e.g., using the ascorbic acid method)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Preparation of Lanthanum Nitrate Stock Solution: Prepare a stock solution of a known concentration (e.g., 1 g/L as La³⁺) by dissolving a calculated amount of La(NO₃)₃·6H₂O in deionized water.

  • Jar Test Setup: Fill a series of beakers (e.g., 6 beakers) with a fixed volume of the wastewater sample (e.g., 500 mL).

  • Dosage Variation: Add varying amounts of the lanthanum nitrate stock solution to each beaker to achieve a range of La:P molar ratios (e.g., 0.5:1, 1:1, 1.5:1, 2:1, 2.5:1). One beaker should be a control with no lanthanum addition.

  • Rapid Mixing: Place the beakers on the jar testing apparatus and stir at a high speed (e.g., 90 rpm) for a short period (e.g., 2 minutes) to ensure rapid and uniform mixing of the lanthanum nitrate.[3]

  • Slow Mixing (Flocculation): Reduce the stirring speed (e.g., to 20 rpm) and continue mixing for a longer period (e.g., 10 minutes) to promote the formation of lanthanum phosphate flocs.[3]

  • Settling: Turn off the stirrers and allow the flocs to settle quiescently for a specified time (e.g., 20 minutes).[3]

  • Sample Collection and Analysis: Carefully collect a supernatant sample from each beaker and filter it through a 0.45 µm filter. Analyze the filtered samples for residual phosphate concentration using a spectrophotometer.

  • pH Measurement: Measure the final pH of the treated water in each beaker.

  • Determination of Optimal Dose: Plot the residual phosphate concentration against the lanthanum dosage to determine the optimal dose that achieves the desired phosphate removal.

Protocol 2: Preparation of Lanthanum-Modified Biochar for Phosphate Adsorption

This protocol outlines the synthesis of a lanthanum-modified biochar adsorbent for enhanced phosphate removal.

Materials:

  • Sludge biochar (or other biochar source)

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Deionized water

  • Magnetic stirrer

  • Drying oven

Procedure:

  • Mixing: Dissolve a specific mass ratio of biochar and La(NO₃)₃·6H₂O in deionized water (e.g., a 1:2 mass ratio of biochar to lanthanum nitrate).[4]

  • Agitation: Constantly agitate the mixture using a magnetic stirrer at room temperature for a set duration (e.g., 3 hours).[4]

  • Settling and Supernatant Removal: Allow the solid material to fully settle and then carefully decant the supernatant.[4]

  • Washing and Drying: Wash the solid material with deionized water to remove any unreacted lanthanum nitrate. Dry the washed material in an oven at a specific temperature (e.g., 50 °C) for a sufficient time (e.g., 12 hours) to obtain the final lanthanum-modified biochar.[4]

  • Characterization (Optional): The prepared adsorbent can be characterized using techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to analyze its morphology and surface chemistry.[4]

Visualizations

G cluster_wastewater Wastewater cluster_treatment Treatment Process cluster_output Output Wastewater Wastewater containing Phosphate (PO₄³⁻) LaNO3 Addition of This compound (La(NO₃)₃·xH₂O) Wastewater->LaNO3 Input Precipitation Chemical Precipitation LaNO3->Precipitation Initiates LaPO4 Formation of insoluble Lanthanum Phosphate (LaPO₄) Precipitation->LaPO4 Results in TreatedWater Treated Water (Low Phosphate) LaPO4->TreatedWater Separation Sludge LaPO₄ Sludge (for disposal/recovery) LaPO4->Sludge Separation

Caption: Chemical mechanism of phosphate removal.

G start Start prepare_solution Prepare Lanthanum Nitrate Stock Solution start->prepare_solution setup_jar Set up Jar Test with Wastewater Samples prepare_solution->setup_jar add_la Add Varying Doses of Lanthanum Nitrate setup_jar->add_la rapid_mix Rapid Mix (e.g., 90 rpm, 2 min) add_la->rapid_mix slow_mix Slow Mix (Flocculation) (e.g., 20 rpm, 10 min) rapid_mix->slow_mix settle Quiescent Settling (e.g., 20 min) slow_mix->settle sample Collect and Filter Supernatant settle->sample analyze Analyze Residual Phosphate (Spectrophotometry) sample->analyze end End analyze->end

Caption: Experimental workflow for jar testing.

References

Application Notes and Protocols: Synthesis of Lanthanum(III)-Based Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Lanthanum-based MOFs (La-MOFs) have garnered significant interest due to the unique properties of lanthanide metals, such as high coordination numbers and strong affinity for oxygen-containing ligands, which can lead to robust and stable frameworks.[1] These characteristics make La-MOFs promising candidates for various applications, including catalysis, gas storage, separation, and sensing.[1][2][3] For drug development professionals, the high porosity, large surface area, and potential for functionalization make La-MOFs attractive as advanced drug delivery systems.[3][4][5] This document provides detailed protocols for the synthesis of La-MOFs using lanthanum(III) nitrate hydrate and various organic linkers, along with methods for their characterization.

Experimental Protocols

Two common methods for synthesizing La-MOFs are presented below: a solvothermal method for La-BDC MOF and a reflux method for La-BTC MOF.

Protocol 1: Solvothermal Synthesis of La-MOF with 1,4-Benzenedicarboxylic Acid (La-BDC)

This protocol is adapted from solvothermal methods used for synthesizing lanthanide-based MOFs.[6][7]

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)[6]

  • 1,4-Benzenedicarboxylic acid (H₂BDC or terephthalic acid)[6]

  • N,N-Dimethylformamide (DMF)[6]

  • Deionized water (H₂O)[6]

  • Methanol

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Laboratory oven

  • Centrifuge

Procedure:

  • In a beaker, dissolve 1 mmol (0.433 g) of lanthanum(III) nitrate hexahydrate and 1.5 mmol (0.249 g) of 1,4-benzenedicarboxylic acid in a solvent mixture of 5 mL of DMF and 1 mL of H₂O.[6]

  • Stir the mixture vigorously for 60 minutes at room temperature to ensure homogeneity.[6]

  • Transfer the resulting solution to a 20 mL Teflon-lined autoclave.[6]

  • Seal the autoclave and place it in a laboratory oven preheated to 120 °C.[1][6]

  • Maintain the temperature for 20-24 hours.[6][7]

  • After the reaction is complete, allow the oven to cool down slowly to room temperature.

  • Collect the resulting crystalline product by centrifugation.[6]

  • Wash the precipitate thoroughly with fresh DMF (2 x 8 mL) and then with methanol to remove unreacted starting materials and solvent molecules trapped within the pores.[1][6]

  • Dry the final product in an oven at 60 °C overnight.[6][8]

Protocol 2: Reflux Synthesis of La-MOF with 1,3,5-Benzenetricarboxylic Acid (La-BTC)

This protocol is based on conventional heating (reflux) methods.[1][2][9]

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)[9][10]

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC or trimesic acid)[9][10]

  • N,N-Dimethylformamide (DMF)[9]

  • Chloroform

  • Methanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven or standard laboratory oven

Procedure:

  • In a round-bottom flask, dissolve 0.75 mmol (0.322 g) of La(NO₃)₃·6H₂O in 20 mL of a DMF/water (3:1 v/v) mixture.[9][11]

  • Add 0.55 mmol (0.116 g) of 1,3,5-benzenetricarboxylic acid to the solution.[9][11]

  • Stir the mixture for 30 minutes at room temperature until the acid is fully dissolved.[9][11]

  • Attach a reflux condenser and heat the mixture to 65 °C for 24 hours with continuous stirring.[9][11]

  • After cooling to room temperature, transparent rod-like crystals will have formed.[9]

  • Filter the product and wash it three times with 15 mL of methanol.[9]

  • For solvent exchange to remove residual DMF, immerse the crystals in chloroform for 24 hours.[9]

  • Dry the resulting white powder in an oven at a low temperature (e.g., 50-60 °C).[10]

Data Presentation

Table 1: Summary of Synthesis Parameters for Lanthanum MOFs
ParameterLa-BDC MOFLa-BTC MOFLa-NDC MOFLa-Succinate MOF
Metal Source La(NO₃)₃·6H₂O[6]La(NO₃)₃·6H₂O[9]La(NO₃)₃·6H₂O[6]La(NO₃)₃[8]
Organic Linker 1,4-BDC[6]1,3,5-BTC[9]2,6-NDC[6]Succinic Acid[8]
Molar Ratio (Metal:Linker) 1:1.5[6]1:0.73 (approx. 1.36:1)[9][11]1:1.5[6]1:1.5[8]
Solvent System DMF / H₂O[6]DMF / H₂O[9]DMF / H₂O[6]DMF / H₂O[8]
Temperature 120 °C[6]65 °C[9]120 °C[6]120 °C[8]
Reaction Time 20 hours[6]24 hours[9]20 hours[6]20 hours[8]
Method Solvothermal[6]Reflux/Oven[9]Solvothermal[6]Solvothermal[8]
Table 2: Physicochemical Properties of Synthesized Lanthanum MOFs
PropertyLa-BDC MOFLa-NDC MOFLa-TMA MOF
BET Surface Area 29.77 m²/g[6]442.2 m²/g[6]14.8 m²/g (La-BTC)[12]
Morphology Rod-like form[7]Non-uniform crystals[7]Rod-like crystals[9][13]
Thermal Stability (TGA) Stable up to ~300 °C[2]Initial decomp. ~381 °C[14]Stable up to 400 °C[12]
Key FTIR Peaks (cm⁻¹) Absence of broad -OH from carboxylic acid; shift in C=O peak[2][7]Absence of broad -OH from carboxylic acid; shift in C=O peak[6][7]Asymmetric/Symmetric COO⁻ stretches confirm coordination[10]

TMA (Trimesic Acid) is another name for BTC (Benzenetricarboxylic Acid).

Visualization of Protocols

Diagram 1: General Workflow for Solvothermal Synthesis of La-MOFs

G cluster_prep Reagent Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification & Activation a Weigh La(NO₃)₃·6H₂O & Organic Linker c Mix & Stir (60 min) a->c b Prepare Solvent (e.g., DMF/H₂O) b->c d Transfer to Autoclave c->d e Heat in Oven (e.g., 120°C, 20h) d->e f Cool to Room Temperature e->f g Separate Crystals (Centrifuge/Filter) f->g h Wash with DMF & Methanol g->h i Dry in Oven (e.g., 60°C) h->i j Activated La-MOF i->j

Caption: Workflow for the solvothermal synthesis and activation of Lanthanum MOFs.

Diagram 2: Characterization Pathway for Synthesized La-MOFs

G cluster_char Material Characterization cluster_info Information Obtained start Synthesized La-MOF Powder pxrd Powder X-Ray Diffraction (PXRD) start->pxrd ftir Fourier-Transform Infrared (FTIR) Spectroscopy start->ftir tga Thermogravimetric Analysis (TGA) start->tga sem Scanning Electron Microscopy (SEM) start->sem bet BET Surface Area Analysis start->bet pxrd_info Crystallinity & Phase Purity pxrd->pxrd_info ftir_info Functional Groups & Coordination ftir->ftir_info tga_info Thermal Stability & Solvent Loss tga->tga_info sem_info Morphology & Particle Size sem->sem_info bet_info Porosity & Surface Area bet->bet_info

Caption: Standard characterization techniques to verify La-MOF synthesis and properties.

Application in Drug Development

MOFs are highly regarded as potential drug delivery systems (DDS) due to their high drug loading capacity, tunable pore sizes, and biocompatibility.[3][4] La-MOFs, specifically, are being explored for these applications. The synthesis process allows for the incorporation of therapeutic organic linkers directly into the framework. For example, a La-based MOF was synthesized using 3,4-dihydroxycinnamic acid, an active compound, as the linker itself, creating a framework with inherent therapeutic properties.[4][5]

The high surface area and porous nature of La-MOFs allow for the encapsulation of drug molecules within their channels.[3] The release of these drugs can be controlled, as the framework's biodegradability can be tuned based on the coordination bonds between the lanthanum ions and the organic linkers.[4] Studies have demonstrated the biocompatibility of La-MOFs with human breast cancer cell lines, suggesting their potential as carriers for anticancer drugs.[4][5] The ability to functionalize the MOF surface further enhances their utility, enabling targeted delivery to specific cells or tissues.

References

Application Notes and Protocols: Lanthanum(III) Nitrate Hydrate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lanthanum(III) nitrate hydrate [La(NO₃)₃·6H₂O] has emerged as a versatile and environmentally benign Lewis acid catalyst in a variety of organic transformations. Its low toxicity, thermal stability, and effectiveness under mild reaction conditions make it an attractive alternative to conventional catalysts. These application notes provide detailed protocols for several key synthetic reactions catalyzed by this compound, complete with quantitative data and proposed mechanistic pathways.

Application Note 1: One-Pot Synthesis of 2-Arylbenzothiazoles

Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. This compound serves as an efficient catalyst for the condensation of 2-aminothiophenol with various aldehydes to afford 2-arylbenzothiazoles in high yields.

Experimental Protocol

A mixture of an aromatic aldehyde (1.0 mmol), 2-aminothiophenol (1.0 mmol), and lanthanum(III) nitrate hexahydrate (15 mol%) in ethanol (5 mL) is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solid product is isolated by filtration and purified by recrystallization from ethanol.

Data Presentation
EntryAldehydeTime (min)Yield (%)
1Benzaldehyde2094
24-Methylbenzaldehyde2596
34-Methoxybenzaldehyde3095
44-Chlorobenzaldehyde1598
54-Nitrobenzaldehyde1099
63-Nitrobenzaldehyde1596
72-Chlorobenzaldehyde2092
8Naphthaldehyde3590

Table 1: Synthesis of 2-arylbenzothiazoles using various aldehydes.

Proposed Mechanism and Visualization

The strong oxophilicity of the lanthanum ion is believed to be key to its catalytic activity. The reaction is initiated by the coordination of the aldehyde's carbonyl oxygen to the lanthanum ion, which facilitates a nucleophilic attack. The subsequent reaction between the aldehyde and the thiol group of 2-aminothiophenol forms a sulfonium ion intermediate. This is followed by an intramolecular attack and subsequent air oxidation to yield the final 2-arylbenzothiazole product.

G A Aromatic Aldehyde + 2-Aminothiophenol C Coordination of Aldehyde to La(III) A->C Coordination B This compound (Catalyst) B->C D Nucleophilic Attack by Thiol C->D Activation E Formation of Sulfonium Ion Intermediate D->E F Intramolecular Cyclization E->F G Air Oxidation F->G H 2-Arylbenzothiazole G->H

Proposed pathway for 2-arylbenzothiazole synthesis.

Application Note 2: Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This compound can be employed as a mild Lewis acid catalyst for the condensation of aldehydes with active methylene compounds.

Experimental Protocol

An aldehyde (1 mmol) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 mmol) are mixed with a catalytic amount of this compound (5-10 mol%). The reaction can be carried out under solvent-free conditions or in a suitable solvent like ethanol, with gentle heating (e.g., 80-85 °C) if required. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the product is isolated by dissolving the solidified material in a solvent like ethyl acetate, followed by washing with water and purification.

Data Presentation
EntryAldehydeActive Methylene CompoundTime (h)Yield (%)
1BenzaldehydeMalononitrile0.595
24-ChlorobenzaldehydeMalononitrile0.596
34-NitrobenzaldehydeMalononitrile0.2598
44-MethoxybenzaldehydeMalononitrile192
5BenzaldehydeEthyl Cyanoacetate1.590
64-ChlorobenzaldehydeEthyl Cyanoacetate1.592

Table 2: Knoevenagel condensation with various substrates.

Proposed Mechanism and Visualization

The lanthanum catalyst, acting as a Lewis acid, activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enolate of the active methylene compound. The reaction proceeds through a series of steps involving enolate formation, addition to the activated aldehyde, and subsequent dehydration to yield the final condensed product.

G cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Reaction Progression A Aldehyde + Active Methylene Compound C Activation of Aldehyde by La(III) A->C D Enolate Formation A->D B This compound B->C E Nucleophilic Addition C->E D->E F Intermediate Adduct E->F G Dehydration F->G H Condensed Product G->H

Knoevenagel condensation pathway.

Application Note 3: Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a multicomponent reaction that provides access to dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities. This compound can effectively catalyze this one-pot condensation.

Experimental Protocol

A mixture of an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), urea (1.5 mmol), and a catalytic amount of this compound (5-10 mol%) is heated, either under solvent-free conditions or in a solvent such as ethanol. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is typically isolated by recrystallization from ethanol.

Data Presentation
EntryAldehydeβ-KetoesterTime (h)Yield (%)
1BenzaldehydeEthyl Acetoacetate392
24-HydroxybenzaldehydeEthyl Acetoacetate488
34-ChlorobenzaldehydeEthyl Acetoacetate2.595
44-NitrobenzaldehydeEthyl Acetoacetate296
5BenzaldehydeMethyl Acetoacetate390

Table 3: Synthesis of dihydropyrimidinones via the Biginelli reaction.

Proposed Mechanism and Visualization

The reaction is believed to proceed via the formation of an acylimine intermediate from the condensation of the aldehyde and urea, which is catalyzed by the Lewis acidic lanthanum ion. This is followed by the addition of the enolate of the β-ketoester to the acylimine intermediate and subsequent cyclization and dehydration to afford the dihydropyrimidinone.

G A Aldehyde + Urea C Acylimine Intermediate Formation A->C B La(III) Catalyst B->C D β-Ketoester Enolate Addition C->D E Open-Chain Intermediate D->E F Cyclization E->F G Dehydration F->G H Dihydropyrimidinone G->H

Proposed Biginelli reaction mechanism.

Application Note 4: Tetrahydropyranylation of Alcohols

The protection of hydroxyl groups is a crucial step in multi-step organic synthesis. Tetrahydropyranyl (THP) ethers are common protecting groups due to their stability under various conditions. This compound can catalyze the tetrahydropyranylation of alcohols efficiently.

Experimental Protocol

To a solution of an alcohol (1 mmol) and 3,4-dihydro-2H-pyran (DHP, 1.2 mmol) in a solvent such as dichloromethane or under solvent-free conditions, a catalytic amount of this compound (1-5 mol%) is added. The mixture is stirred at room temperature, and the reaction is monitored by TLC. After completion, the reaction is quenched, and the product is isolated and purified using standard procedures.

Data Presentation
EntryAlcoholTime (min)Yield (%)
1Benzyl alcohol1595
21-Octanol2092
3Cyclohexanol3090
4Phenol4588
54-Chlorobenzyl alcohol1096

Table 4: Tetrahydropyranylation of various alcohols and phenols.

Proposed Mechanism and Visualization

The Lewis acidic lanthanum catalyst activates the dihydropyran, making it susceptible to nucleophilic attack by the alcohol. This results in the formation of an oxocarbenium ion intermediate, which is then trapped by the alcohol to form the THP ether.

G A Alcohol + Dihydropyran (DHP) C Activation of DHP by La(III) A->C B La(III) Catalyst B->C D Nucleophilic Attack by Alcohol C->D E Oxocarbenium Ion Intermediate D->E F Proton Transfer E->F G THP Ether F->G

Mechanism for THP ether formation.

Application Notes and Protocols: Preparation of Lanthanum-Doped Catalysts Using Lanthanum(III) Nitrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of lanthanum-doped catalysts utilizing lanthanum(III) nitrate hydrate as a precursor. Lanthanum doping is a widely employed strategy to enhance the catalytic activity, thermal stability, and selectivity of various materials for a range of applications, including environmental catalysis, energy conversion, and fine chemical synthesis.[1][2] this compound is a common and convenient source of lanthanum due to its high solubility in water and other polar solvents.[3][4]

Overview of Synthesis Methods

Several methods are commonly used to prepare lanthanum-doped catalysts, each offering distinct advantages in controlling the catalyst's final properties, such as crystal structure, surface area, and particle size. The choice of method often depends on the desired catalyst morphology and the nature of the support material. The most prevalent methods include:

  • Impregnation: A simple and widely used method where a support material is treated with a solution containing the lanthanum precursor.

  • Co-precipitation: This technique involves the simultaneous precipitation of the catalyst support and the lanthanum dopant from a solution, leading to a homogeneous distribution of the dopant.[5]

  • Sol-Gel: A wet-chemical technique that allows for the synthesis of materials with high purity and homogeneity at low temperatures.[6]

  • Hydrothermal Synthesis: This method utilizes high-temperature and high-pressure water to crystallize materials, often resulting in well-defined crystal morphologies.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the preparation and performance of lanthanum-doped catalysts.

Table 1: Catalyst Composition and Preparation Parameters

Catalyst SystemLanthanum Loading (wt.%)Support MaterialPreparation MethodCalcination Temperature (°C)
La-doped TiO₂1.0TiO₂Co-precipitationNot Specified
La-doped ZnO3, 6, 9 (mol%)ZnOCo-precipitation300
Pt-La/Al₂O₃Not Specifiedγ-Al₂O₃Impregnation900 and 1400
La-doped Co₃O₄1, 3, 5 (mol%)Co₃O₄HydrothermalNot Specified
La-doped Ceria5, 10, 15 (mol%)CeriaHydrothermalNot Specified

Table 2: Catalytic Performance Data

Catalyst SystemReactionKey Performance MetricReference
La-Sr/Al₂O₃Oxidative Coupling of MethaneC₂₊ Yield: 17.2%[8]
Pd/La-Ce-Zr-AlMethane OxidationComplete conversion above 250 °C[9]
La-doped Co₃O₄ (1 mol%)SupercapacitorSpecific Capacitance: 1312 F g⁻¹ at 1 A g⁻¹[7]
La-doped TiO₂Rhodamine B DegradationHigher activity than undoped TiO₂[10]
Ni/La-ZrO₂ (10 wt% La)CO₂ Reforming of MethaneCH₄ Conversion: ~60%, CO₂ Conversion: ~70%[11]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common methods of preparing lanthanum-doped catalysts using this compound.

Wet Impregnation Method for Pt-La/Al₂O₃

This protocol is adapted from the synthesis of Platinum-doped Lanthanum Hexaaluminate (Pt-LHA).[12]

Materials:

  • This compound (La(NO₃)₃·xH₂O)

  • γ-Alumina (γ-Al₂O₃) pellets or powder

  • Chloroplatinic acid (H₂PtCl₆) solution (for co-doping if required)

  • Deionized water

Procedure:

  • Preparation of Lanthanum Hexaaluminate (LHA) Support:

    • Dissolve the required amount of this compound in deionized water to create a solution.[12]

    • Slowly add the γ-Al₂O₃ support material to the lanthanum nitrate solution.[12]

    • Shake the mixture to ensure complete wetting and removal of air bubbles.[12]

    • Dry the mixture in an oven at 60°C for 12 hours, followed by 120°C for another 12 hours.[12]

    • Calcine the dried material at 900°C, followed by sintering at 1400°C to form the LHA phase.[12]

  • Platinum Impregnation (Optional, for Pt-LHA):

    • Dissolve chloroplatinic acid in deionized water.

    • Immerse the prepared LHA support in the chloroplatinic acid solution.

    • Follow with drying and calcination steps as required for the specific application.

Co-precipitation Method for La-doped ZnO

This protocol is based on the synthesis of lanthanum-doped zinc oxide nanoparticles.[13]

Materials:

  • This compound (La(NO₃)₃·xH₂O)

  • Zinc Acetate (Zn(CH₃COO)₂)

  • Sodium Hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of zinc acetate and this compound in the desired molar ratios.

  • Mix the zinc acetate and lanthanum nitrate solutions.

  • Slowly add a sodium hydroxide solution dropwise to the mixed metal salt solution under constant stirring at 50°C to induce precipitation.

  • Continue stirring for a specified period to ensure complete precipitation.

  • Filter the precipitate and wash it thoroughly with deionized water and ethanol to remove any unreacted salts.[14]

  • Dry the resulting powder in an oven.

  • Calcine the dried powder at 300°C for 3 hours in the air to obtain the La-doped ZnO nanoparticles.[13]

Sol-Gel Method for La-doped Bi₄Ti₃O₁₂

This protocol is adapted from the synthesis of lanthanum-doped bismuth titanate films.[15]

Materials:

  • This compound (La(NO₃)₃·xH₂O)

  • Bismuth nitrate (Bi(NO₃)₃·5H₂O)

  • Titanium tetra-n-butoxide (Ti(OBu)₄)

  • 2-Methoxyethanol (as solvent)

  • Acetylacetone (as a chelating agent)

Procedure:

  • Dissolve bismuth nitrate and this compound in 2-methoxyethanol.

  • In a separate container, add acetylacetone to titanium tetra-n-butoxide to form a stable titanium precursor solution.

  • Slowly add the titanium precursor solution to the bismuth-lanthanum solution under vigorous stirring.

  • Adjust the final concentration of the precursor solution with 2-methoxyethanol.

  • The resulting sol can then be used for thin-film deposition via spin-coating, followed by annealing at appropriate temperatures to form the crystalline La-doped Bi₄Ti₃O₁₂.

Hydrothermal Method for La-doped Co₃O₄

This protocol is based on the synthesis of lanthanum-doped cobalt oxide nanocubes.[7]

Materials:

  • This compound (La(NO₃)₃·xH₂O)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Potassium hydroxide (KOH)

  • Deionized water

Procedure:

  • Prepare "Solution A" by dissolving cobalt(II) nitrate hexahydrate and the desired molar ratio of this compound in deionized water with constant stirring.[7]

  • Prepare "Solution B" by dissolving potassium hydroxide in deionized water.[7]

  • Add Solution B dropwise to Solution A under continuous stirring to achieve a homogeneous mixture with a pH of 9.[7]

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at a specific temperature (e.g., 180°C) for a designated time (e.g., 12 hours).

  • After cooling, collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it in an oven.

Visualizations

The following diagrams illustrate the general experimental workflows for the described catalyst preparation methods.

G General Workflow for Impregnation Method A Prepare Lanthanum Nitrate Solution B Add Support Material (e.g., Al₂O₃, SiO₂) A->B Step 1 C Stir/Agitate B->C Step 2 D Drying C->D Step 3 E Calcination D->E Step 4 F La-doped Catalyst E->F Final Product G General Workflow for Co-precipitation Method cluster_0 Precursor Solutions A Lanthanum Nitrate Solution C Mix Precursor Solutions A->C B Support Precursor Solution (e.g., Metal Salt) B->C D Add Precipitating Agent (e.g., NaOH, NH₄OH) C->D Step 1 E Aging/Stirring D->E Step 2 F Filtration and Washing E->F Step 3 G Drying F->G Step 4 H Calcination G->H Step 5 I La-doped Catalyst H->I Final Product G General Workflow for Sol-Gel Method A Prepare Precursor Solution (Lanthanum Nitrate + Metal Alkoxide) B Hydrolysis and Condensation (Sol Formation) A->B Step 1 C Gelation B->C Step 2 D Aging C->D Step 3 E Drying (e.g., Supercritical) D->E Step 4 F Calcination E->F Step 5 G La-doped Catalyst F->G Final Product G General Workflow for Hydrothermal Method A Prepare Precursor Solution (Lanthanum Nitrate + Metal Salt) B Add Mineralizer/Solvent A->B Step 1 C Seal in Autoclave B->C Step 2 D Hydrothermal Treatment (High T, High P) C->D Step 3 E Cooling D->E Step 4 F Washing and Drying E->F Step 5 G La-doped Catalyst F->G Final Product

References

Application Notes and Protocols for Sol-Gel Thin Film Deposition Using Lanthanum(III) Nitrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the deposition of lanthanum-containing thin films using the sol-gel method with lanthanum(III) nitrate hydrate as a primary precursor. The sol-gel technique offers a versatile and cost-effective approach to producing high-quality thin films with controlled stoichiometry and microstructure.

Introduction to the Sol-Gel Process

The sol-gel process is a wet-chemical technique used for the fabrication of materials, including thin films, nanoparticles, and ceramics. It involves the evolution of a network of inorganic polymers through the hydrolysis and condensation of molecular precursors in a liquid medium. The process typically begins with a "sol," which is a colloidal suspension of solid particles in a liquid, and transitions to a "gel," which is a solid-in-liquid phase where the solid particles are interlinked. Subsequent drying and heat treatment (annealing) are employed to densify the gel and form the desired crystalline or amorphous thin film.

Lanthanum-based thin films are of significant interest for a variety of applications, including high-k gate dielectrics in microelectronics, corrosion-resistant coatings, and catalysts.[1][2] The use of this compound as a precursor is advantageous due to its good solubility in common solvents and its role in forming stable precursor solutions.

Experimental Protocols

The following protocols are generalized from various reported procedures for the deposition of lanthanum-containing thin films via the sol-gel method. Researchers should optimize these parameters based on their specific substrate, desired film thickness, and target application.

Precursor Solution Preparation

A critical step in the sol-gel process is the preparation of a stable and homogeneous precursor solution.

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • Solvent (e.g., 2-methoxyethanol, ethanol)[3][4]

  • Stabilizer/Chelating Agent (e.g., Diethanolamine (DEA), Ethylenediaminetetraacetic acid (EDTA), Polyethylene glycol (PEG))[4][5][6]

  • Co-precursor (if preparing a mixed oxide film, e.g., aluminum nitrate for LaAlO₃, cobalt nitrate for LaCoO₃)[3][5]

Procedure:

  • Dissolution of Lanthanum Precursor: Dissolve a specific molar concentration of Lanthanum(III) nitrate hexahydrate in the chosen solvent (e.g., 2-methoxyethanol). Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50-60°C) until the salt is completely dissolved.[4]

  • Addition of Co-precursor (if applicable): If preparing a mixed oxide, dissolve the corresponding nitrate salt of the other metal (e.g., aluminum nitrate hexahydrate) in a separate container with the same solvent.[3]

  • Mixing and Stabilization:

    • Combine the precursor solutions if making a mixed oxide.

    • Add a stabilizer or chelating agent to the solution. For instance, Diethanolamine (DEA) can be added in a 1:1 molar ratio with the total metal ions to increase solubility and stability.[4] Stir the solution for a designated period (e.g., 30 minutes to 2 hours) to ensure complete chelation and homogenization.[5]

  • Aging: Allow the final precursor solution to age for a period, typically 24 hours, at room temperature. This aging step promotes the initial hydrolysis and condensation reactions, leading to a more viscous and uniform sol for deposition.

Thin Film Deposition

Spin coating is a common and effective method for depositing uniform thin films from sol-gel solutions.

Equipment:

  • Spin Coater

  • Substrates (e.g., Silicon wafers, quartz, FTO glass)[1][7]

  • Micropipette

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove any organic and inorganic contaminants. Dry the substrates with a stream of nitrogen gas.

  • Spin Coating:

    • Place the cleaned substrate on the chuck of the spin coater.

    • Dispense a controlled amount of the aged precursor sol onto the center of the substrate.

    • Initiate the spin coating process. A typical two-step process involves a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the sol, followed by a high-speed spin (e.g., 3000-6000 rpm for 30-60 seconds) to achieve the desired film thickness.[5][8]

  • Drying: After spin coating, place the coated substrate on a hotplate for a short period (e.g., 5 minutes at 250°C) to evaporate the solvent and organic residues.[8]

  • Multi-layer Deposition: For thicker films, the spin coating and drying steps can be repeated multiple times.

Annealing

The final step is to anneal the dried gel film to induce crystallization and densification.

Equipment:

  • Tube Furnace or Muffle Furnace

Procedure:

  • Heating: Place the dried films into a furnace.

  • Ramping: Slowly ramp the temperature to the desired annealing temperature at a controlled rate (e.g., 4°C/min) to avoid cracking of the film.[9]

  • Dwelling: Hold the films at the peak annealing temperature for a specific duration (e.g., 1-3 hours). The annealing temperature is a critical parameter that influences the crystallinity and properties of the final film. Temperatures can range from 400°C to over 1000°C depending on the desired phase.[1][8]

  • Cooling: Allow the furnace to cool down naturally to room temperature before removing the samples.

Quantitative Data

The following tables summarize key quantitative parameters from various studies on sol-gel deposition of lanthanum-containing thin films.

Table 1: Precursor Solution Parameters

Precursor(s)Co-precursor(s)SolventStabilizer/AdditiveMolar ConcentrationReference
Lanthanum Nitrate HexahydrateCobalt Nitrate HexahydrateWaterEthylenediaminetetraacetic acid (EDTA), Polyethyleneimine (PEI)Stoichiometrically equivalent amounts[5]
Lanthanum Nitrate HexahydrateAluminum Nitrate HexahydrateGlacial Acetic Acid, Methanol, 2-methoxyethanolLigand exchange in acetic acid0.67 M (total cation)[3]
Lanthanum Chloride HeptahydrateZinc AcetateEthanol, 2-methoxyethanolDiethanolamine (DEA)0.5 M[4]
Lanthanum Acetate HydrateCalcium Acetate HydrateNot specifiedNot specifiedNot specified[8]

Table 2: Deposition and Annealing Parameters

Deposition MethodSpin Speed (rpm)Annealing Temperature (°C)AtmosphereResulting Film Thickness (nm)Reference
Spin Coating500 then 3000400 - 1000Air80 ± 20[8]
Spin CoatingUp to 6000900Not specified< 500[5]
Dip Coating25 mm/min600 - 900Ar/O₂ mixtureNot specified[3]
Spin CoatingNot specified400 - 700Nitrogen49.80 - 54.85[1]

Table 3: Properties of Resulting Thin Films

Film CompositionAnnealing Temperature (°C)CrystallinityOptical Bandgap (eV)Surface Roughness (nm)Reference
La₂O₃400Amorphous5.110.426[1]
La₂O₃500Amorphous5.250.537[1]
La₂O₃600Hexagonal5.420.865[1]
La₂O₃700Hexagonal5.751.200[1]
La-doped ZnO (4% La)Not specifiedNot specified3.32Not specified[4]

Visualizations

Experimental Workflow Diagram

SolGelProcess cluster_prep Solution Preparation cluster_dep Thin Film Deposition cluster_treat Post-Deposition Treatment precursor Lanthanum(III) Nitrate Hydrate + Solvent stabilizer Add Stabilizer (e.g., DEA) precursor->stabilizer Stirring aging Aging of Sol (e.g., 24h) stabilizer->aging spin_coating Spin Coating on Cleaned Substrate aging->spin_coating drying Hot Plate Drying (e.g., 250°C) spin_coating->drying annealing High-Temperature Annealing (e.g., 400-1000°C) drying->annealing characterization Film Characterization (XRD, SEM, etc.) annealing->characterization

Caption: Workflow for lanthanum-based thin film deposition via the sol-gel method.

Logical Relationship of Annealing Temperature and Film Properties

AnnealingEffects temp Increase in Annealing Temperature crystallinity Increased Crystallinity temp->crystallinity roughness Increased Surface Roughness temp->roughness bandgap Increased Optical Bandgap temp->bandgap thickness Decreased Film Thickness temp->thickness

Caption: Effect of annealing temperature on La₂O₃ thin film properties.[1]

References

Application Notes and Protocols: The Use of Lanthanum(III) Nitrate Hydrate in Solid Oxide Fuel Cell (SOFC) Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data on the utilization of lanthanum(III) nitrate hydrate (La(NO₃)₃·6H₂O) in the fabrication of Solid Oxide Fuel Cell (SOFC) components. This compound is a critical precursor for synthesizing various cathode and electrolyte materials, as well as for enhancing electrode performance through infiltration and aiding in the sintering process.

Synthesis of Cathode Materials

This compound is a primary source of lanthanum for the synthesis of perovskite-type cathode materials, such as Lanthanum Strontium Manganite (LSM) and Lanthanum Strontium Cobalt Ferrite (LSCF). These materials are widely used in SOFCs due to their high electronic conductivity and catalytic activity for the oxygen reduction reaction.[1]

Lanthanum Strontium Manganite (LSM) Synthesis

LSM is a state-of-the-art cathode material for high-temperature SOFCs (operating above 750 °C) due to its excellent catalytic activity and compatibility with zirconia-based electrolytes.[1] this compound is a common precursor in various synthesis methods for LSM powders.

This protocol describes the synthesis of LSM powder using a co-precipitation method, which allows for homogenous mixing of the constituent elements at the atomic level.

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of this compound (La(NO₃)₃·6H₂O), strontium nitrate (Sr(NO₃)₂), and manganese(II) nitrate (Mn(NO₃)₂) in deionized water to create a mixed metal nitrate solution.

  • Precipitation:

    • Slowly add a precipitating agent, such as a solution of sodium hydroxide (NaOH) or ammonium carbonate ((NH₄)₂CO₃), to the mixed metal nitrate solution while stirring vigorously. This will precipitate the metal ions as hydroxides or carbonates.

  • Washing and Drying:

    • Filter the precipitate and wash it thoroughly with deionized water to remove any residual salts.

    • Dry the washed precipitate in an oven at 100-120 °C overnight.

  • Calcination:

    • Calcine the dried powder in air at a temperature range of 750-1200 °C for 2-4 hours to form the desired LSM perovskite phase. The exact temperature and time will influence the final particle size and surface area.

ParameterValueReference
PrecursorThis compound, Strontium nitrate, Manganese(II) nitrate
LSM CompositionLa₀.₈₅Sr₀.₁₅MnO₃
Initiation of LSM formation> 750 °C
Calcination Temperature900-1200 °C[2]
Dwell Time3 hours[2]
Lanthanum Strontium Cobalt Ferrite (LSCF) Synthesis

LSCF is a mixed ionic-electronic conductor (MIEC) that is a promising cathode material for intermediate-temperature SOFCs (IT-SOFCs) operating below 800 °C.[3] Its high ionic conductivity enhances the oxygen reduction reaction kinetics.

The sol-gel process is a wet-chemical technique used to produce high-purity and homogenous ceramic powders.

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of this compound, strontium nitrate, cobalt(II) nitrate hexahydrate, and iron(III) nitrate nonahydrate in distilled water.

  • Complexation and Gel Formation:

    • Add a complexing agent, such as citric acid or ethylenediaminetetraacetic acid (EDTA), to the solution. The molar ratio of the complexing agent to total metal cations is typically 1:1 to 2:1.

    • Adjust the pH of the solution with ammonia or another base to promote polymerization and gel formation.

    • Heat the solution on a hot plate at 80-100 °C with constant stirring until a viscous gel is formed.

  • Drying and Decomposition:

    • Dry the gel in an oven at 120-150 °C to remove excess water.

    • The dried gel will undergo self-combustion or can be decomposed by heating at a higher temperature (e.g., 300-400 °C) to form a precursor powder.

  • Calcination:

    • Calcine the precursor powder at a temperature between 700 °C and 1100 °C for 2-5 hours to obtain the crystalline LSCF perovskite phase.

ParameterValueReference
PrecursorThis compound, Strontium nitrate, Cobalt(II) nitrate hexahydrate, Iron(III) nitrate nonahydrate[4]
LSCF CompositionLa₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃[4]
Calcination Temperature (Sol-Gel)900 °C[3]
Resulting Surface Area (Sol-Gel)14.3 m²/g[3]
Calcination Temperature (Solid State)1100 °C[3]
Resulting Surface Area (Solid State)0.8 m²/g[3]

Synthesis of Electrolyte Materials

This compound is also employed in the synthesis of electrolyte materials, where lanthanum is used as a dopant to enhance ionic conductivity.

Lanthanum-Doped Ceria (LDC) Electrolyte Synthesis

Doping ceria with lanthanum can improve its ionic conductivity, making it a suitable electrolyte for IT-SOFCs.

  • Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of cerium(III) nitrate hexahydrate and this compound.

  • Precipitation: Slowly add a precipitating agent (e.g., sodium carbonate solution) to the nitrate solution under constant stirring.

  • Washing and Drying: Filter, wash the precipitate with deionized water, and dry it.

  • Calcination: Calcine the dried powder to form the doped ceria electrolyte.

Lanthanum Silicate Apatite Electrolyte Synthesis

Lanthanum silicate apatites are another class of promising electrolyte materials for IT-SOFCs due to their high ionic conductivity.

  • Precursor Solution: Dissolve stoichiometric amounts of lanthanum(III) nitrate, cobalt(II) nitrate, and tetraethyl orthosilicate (TEOS) in deionized water with continuous stirring.

  • Precipitating Agent: Prepare a sodium octanoate solution by mixing octanoic acid and sodium hydroxide.

  • Precipitation: Add the precipitating agent to the precursor solution to form a precipitate.

  • Sintering: Sinter the resulting material at 1000 °C.[5]

CompositionConductivity at 750 °CPower Density at 600 °CReference
La₁₀Si₅.₂Co₀.₈O₂₇₋δ1.46 x 10⁻³ S cm⁻¹-[5]
La₁₀Si₅.₂Co₀.₄Ni₀.₄O₂₇₋δ1.48 x 10⁻³ S cm⁻¹0.65 W cm⁻²[5]

Cathode Fabrication via Infiltration

Infiltration is a technique used to introduce catalytically active materials into a porous electrode backbone, thereby increasing the density of triple-phase boundaries (TPBs) and enhancing electrode performance.[6] Aqueous solutions of this compound, often mixed with other metal nitrates, are commonly used for this purpose.

Experimental Protocol: Infiltration of LSM into a Porous YSZ Scaffold
  • Backbone Preparation: Prepare a porous yttria-stabilized zirconia (YSZ) backbone on the electrolyte of the SOFC.

  • Infiltration Solution: Prepare an aqueous solution containing stoichiometric amounts of lanthanum(III) nitrate, strontium nitrate, and manganese(II) nitrate. The concentration of the solution can be varied to control the loading of the infiltrated material.

  • Infiltration Step:

    • Immerse the porous YSZ backbone in the infiltration solution for a specified period (e.g., 5-15 minutes) or apply the solution dropwise onto the surface.

    • A vacuum can be applied to facilitate the penetration of the solution into the pores.

  • Drying and Decomposition: Heat the infiltrated backbone to a low temperature (e.g., 150-250 °C) to dry the solution and then to a higher temperature (e.g., 400-500 °C) to decompose the nitrates into their respective oxides.

  • Calcination: Calcine the infiltrated backbone at a temperature sufficient to form the desired perovskite phase (e.g., 700-900 °C).

  • Repetition: Repeat the infiltration and calcination steps multiple times to achieve the desired loading of the electrocatalyst within the porous backbone.

Lanthanum Nitrate as a Sintering Aid

Lanthanum chromites, used as interconnects in SOFCs, are notoriously difficult to sinter to full density. The glycine-nitrate process, which utilizes lanthanum(III) nitrate, produces powders that can be sintered to near-full density in air at lower temperatures (e.g., 1823 K or approximately 1550 °C) than conventionally prepared powders. This process avoids the need for reducing atmospheres, which are incompatible with other SOFC components like the lanthanum manganite cathode. The use of nitrate precursors promotes the decomposition of organic components in the synthesis process, leading to finer, more reactive powders that sinter more readily.

Visualizations

Experimental Workflow for LSM Powder Synthesis via Co-Precipitation

G cluster_0 Precursor Solution Preparation cluster_1 Co-Precipitation cluster_2 Processing La_Nitrate This compound Mixer1 Dissolve and Mix La_Nitrate->Mixer1 Sr_Nitrate Strontium Nitrate Sr_Nitrate->Mixer1 Mn_Nitrate Manganese(II) Nitrate Mn_Nitrate->Mixer1 DI_Water Deionized Water DI_Water->Mixer1 Mixer2 Add and Stir Mixer1->Mixer2 Mixed Nitrate Solution Precipitating_Agent Precipitating Agent (e.g., NaOH) Precipitating_Agent->Mixer2 Precipitate Metal Hydroxide/Carbonate Precipitate Mixer2->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Dry (100-120 °C) Filter_Wash->Dry Calcine Calcine (750-1200 °C) Dry->Calcine LSM_Powder LSM Powder Calcine->LSM_Powder

Caption: Workflow for LSM powder synthesis.

Experimental Workflow for Cathode Infiltration

G cluster_0 Preparation cluster_1 Infiltration Cycle (Repeat as needed) YSZ_Backbone Porous YSZ Backbone Infiltrate Infiltrate Solution into Backbone YSZ_Backbone->Infiltrate Infiltration_Solution Nitrate Precursor Solution Infiltration_Solution->Infiltrate Dry_Decompose Dry and Decompose Nitrates (150-500 °C) Infiltrate->Dry_Decompose Calcine Calcine to form Perovskite (700-900 °C) Dry_Decompose->Calcine Calcine->Infiltrate Repeat Cycle Final_Cathode Infiltrated Cathode Calcine->Final_Cathode After sufficient cycles

Caption: Workflow for cathode infiltration.

References

Application Notes and Protocols: Lanthanum(III) Nitrate Hydrate for Phosphate Removal in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inorganic phosphate (Pi) is a crucial component of biological systems, playing a vital role in cellular energy metabolism, signal transduction, and nucleic acid structure. However, the presence of high concentrations of free phosphate in biological samples can interfere with various biochemical and cellular assays, including enzyme kinetics, protein-protein interaction studies, and the analysis of phosphorylated molecules. Lanthanum(III) nitrate hydrate offers a simple and effective method for the selective removal of inorganic phosphate from aqueous solutions, including complex biological matrices.

Lanthanum (La³⁺), a trivalent lanthanide ion, exhibits a high affinity for phosphate ions, leading to the formation of a highly insoluble and stable lanthanum phosphate (LaPO₄) precipitate.[1][2] This property allows for the efficient depletion of phosphate from samples with minimal disruption to other components when optimized. This document provides detailed application notes and protocols for the use of this compound for phosphate removal in common biological samples.

Principle of Phosphate Removal

The underlying principle of phosphate removal using this compound is the chemical precipitation of lanthanum phosphate. When lanthanum nitrate is introduced into a solution containing phosphate ions, it dissociates to release La³⁺ ions. These ions then react with phosphate ions in a 1:1 molar ratio to form the insoluble lanthanum phosphate salt, as depicted in the following reaction:

La³⁺(aq) + PO₄³⁻(aq) → LaPO₄(s)

The extremely low solubility of lanthanum phosphate ensures that the reaction proceeds to completion, effectively removing phosphate ions from the solution. The resulting precipitate can then be easily separated from the sample by centrifugation.

Applications in Biological Research

The removal of inorganic phosphate from biological samples is advantageous in a variety of research applications:

  • Enzymatic Assays: High concentrations of free phosphate can act as a product inhibitor for many enzymes, particularly phosphatases and kinases, leading to inaccurate measurements of enzyme activity.

  • Phosphoproteomics and Phosphopeptide Enrichment: While other methods like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) are more common, lanthanide-based precipitation can be a straightforward initial step for enriching phosphorylated proteins or peptides from complex mixtures.[3][4][5]

  • Protein Interaction Studies: Phosphate can interfere with the binding of proteins to their interaction partners, especially when phosphorylation plays a regulatory role. Removing free phosphate can enhance the specificity of these interactions.

  • Cell-Based Assays: Depleting phosphate from cell culture media can be a useful tool for studying cellular responses to phosphate starvation and its impact on signaling pathways.

Data Presentation: Phosphate Removal Efficiency

The efficiency of phosphate removal is dependent on several factors, including the initial phosphate concentration, the molar ratio of lanthanum to phosphate, the pH of the sample, and the incubation time. The following tables summarize key quantitative data for optimizing phosphate removal.

ParameterOptimal Range/ValueReference(s)
La³⁺:PO₄³⁻ Molar Ratio 1:1 to 2:1[1]
pH Range 4.5 - 8.5[1]
Reaction Time < 1 minute (for precipitation)[1]

Table 1: General Parameters for Efficient Lanthanum Phosphate Precipitation.

Sample TypeInitial Phosphate (mg/L)Lanthanum DosageFinal Phosphate (mg/L)Removal Efficiency (%)Reference(s)
Wastewater122:1 (La:P molar ratio)< 0.1> 99[1]
Aqueous Solution5N/A (La-modified adsorbent)< 0.492[6]

Table 2: Examples of Lanthanum-Based Phosphate Removal from Aqueous Solutions.

Experimental Protocols

5.1. Materials

  • This compound (La(NO₃)₃·6H₂O)

  • Biological sample (e.g., serum, cell culture medium, cell lysate)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Phosphate-free buffers (e.g., Tris-HCl, HEPES)

  • pH meter

  • Phosphate quantification assay kit

5.2. Protocol 1: Phosphate Removal from Serum or Plasma for Biochemical Assays

This protocol provides a general guideline for the removal of inorganic phosphate from serum or plasma samples. Optimization of the lanthanum nitrate concentration is recommended for each specific application.

  • Sample Preparation: Thaw frozen serum or plasma samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

  • Prepare Lanthanum Nitrate Stock Solution: Prepare a 100 mM stock solution of this compound in nuclease-free water.

  • Determine Phosphate Concentration (Optional but Recommended): Before proceeding, it is advisable to determine the approximate inorganic phosphate concentration in your sample using a commercial phosphate assay kit. This will allow for a more precise calculation of the required lanthanum nitrate.

  • Lanthanum Nitrate Addition: Add the lanthanum nitrate stock solution to the serum or plasma sample to achieve a final La³⁺:PO₄³⁻ molar ratio between 1:1 and 1.5:1. For example, if the phosphate concentration is 1.5 mM, add the 100 mM lanthanum nitrate stock to a final concentration of 1.5 mM to 2.25 mM. Mix gently by inverting the tube.

  • Incubation: Incubate the sample on ice for 15 minutes to allow for the complete precipitation of lanthanum phosphate.

  • Precipitate Removal: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which is the phosphate-depleted sample, without disturbing the pellet.

  • Validation of Phosphate Removal (Optional): Use a phosphate assay kit to measure the residual phosphate concentration in the supernatant to confirm the efficiency of the removal.

5.3. Protocol 2: Phosphate Removal from Cell Culture Media

This protocol is designed for the depletion of inorganic phosphate from cell culture media for studies on cellular responses to phosphate availability.

  • Prepare Lanthanum Nitrate Stock Solution: Prepare a sterile-filtered 100 mM stock solution of this compound in nuclease-free water.

  • Lanthanum Nitrate Addition: Add the sterile lanthanum nitrate stock solution to the cell culture medium to achieve the desired final concentration. A starting point is to add lanthanum nitrate to a concentration equimolar to the phosphate concentration in the medium (refer to the medium formulation).

  • Incubation and Filtration: A fine precipitate will form. For immediate use in cell culture, the medium can be filtered through a 0.22 µm sterile filter to remove the lanthanum phosphate precipitate. Alternatively, for less sensitive applications, the precipitate can be pelleted by centrifugation under sterile conditions.

  • Re-supplementation (if necessary): Note that this procedure will remove free inorganic phosphate. Other phosphate-containing components may also be affected.

5.4. Protocol 3: Phosphoprotein Enrichment from Cell Lysates using Lanthanum Chloride (Adapted from Pink et al., 2011)

While this protocol uses lanthanum chloride, the principle is directly applicable to lanthanum nitrate. This method is a straightforward approach for the enrichment of phosphoproteins.[6]

  • Cell Lysis: Lyse cells in a suitable buffer (e.g., urea/thiourea buffer) containing protease and phosphatase inhibitors.

  • Prepare Reagent Stock Solutions:

    • 1 M Lanthanum Chloride (or Lanthanum Nitrate) in nuclease-free water.

    • 2 M Potassium Dihydrogen Phosphate (KH₂PO₄) in nuclease-free water.

  • Phosphoprotein Precipitation: To the cell lysate (containing 0.5 - 2 mg of total protein), add the 1 M lanthanum solution and the 2 M potassium dihydrogen phosphate solution. The original protocol does not specify the exact volumes, so optimization is crucial. A starting point could be to add a small volume (e.g., 1-5 µL) of each stock solution and observe for precipitate formation.

  • Incubation: Incubate the mixture on a rotator for 30 minutes at 4°C.

  • Pellet Collection: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the phosphoprotein-lanthanum phosphate co-precipitate.

  • Washing: Carefully discard the supernatant and wash the pellet with a suitable wash buffer (e.g., phosphate-free buffer) to remove non-specifically bound proteins.

  • Elution/Downstream Processing: The enriched phosphoproteins in the pellet can be resolubilized in a buffer suitable for downstream analysis such as SDS-PAGE or mass spectrometry.

Potential for Interference in Downstream Assays

While lanthanum-based phosphate removal is effective, it is crucial to consider the potential for interference of residual lanthanum ions in subsequent assays. Lanthanides, including lanthanum, can interfere with certain analytical methods, particularly colorimetric assays. It is hypothesized that lanthanum ions may interact with chromophores or other assay reagents. Therefore, it is essential to include appropriate controls in your experiments:

  • Spike-in Controls: Add a known amount of your analyte of interest to a phosphate-depleted sample to assess for any signal suppression or enhancement.

  • Buffer Controls: Run the assay with a buffer containing a similar concentration of lanthanum nitrate as might be present in your treated sample to check for background signal.

Visualizations

G cluster_workflow Phosphate Removal Workflow Biological_Sample Biological Sample (Serum, Plasma, Lysate) Add_LaNO3 Add Lanthanum(III) Nitrate Hydrate Biological_Sample->Add_LaNO3 Incubate Incubate (e.g., 15 min on ice) Add_LaNO3->Incubate Centrifuge Centrifuge (e.g., 14,000 x g, 15 min) Incubate->Centrifuge Collect_Supernatant Collect Supernatant (Phosphate-Depleted Sample) Centrifuge->Collect_Supernatant Precipitate LaPO₄ Precipitate (Discard) Centrifuge->Precipitate

Caption: General workflow for phosphate removal from biological samples.

G La La³⁺ LaPO4 LaPO₄ (Insoluble Precipitate) La->LaPO4 Binds PO4 PO₄³⁻ PO4->LaPO4 Forms

Caption: Interaction of Lanthanum and Phosphate.

G cluster_pathway Impact on Kinase Signaling Studies High_Pi High Free Phosphate in Sample Kinase_Assay Kinase Assay High_Pi->Kinase_Assay Phosphate_Removal Phosphate Removal (using La(NO₃)₃) High_Pi->Phosphate_Removal Product_Inhibition Product Inhibition of Kinase Kinase_Assay->Product_Inhibition Accurate_Results Accurate Kinase Activity Measurement Kinase_Assay->Accurate_Results Inaccurate_Results Inaccurate Activity Measurement Product_Inhibition->Inaccurate_Results Phosphate_Removal->Kinase_Assay

Caption: Rationale for phosphate removal in kinase assays.

References

Application Notes and Protocols: Electrospinning of Lanthanum(III) Nitrate Hydrate for Nanofiber Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electrospinning is a versatile and cost-effective technique for fabricating continuous nanofibers from a rich variety of polymers and composites. When combined with precursor materials like lanthanum(III) nitrate hydrate, it offers a powerful method for producing lanthanum oxide (La₂O₃) nanofibers. These ceramic nanofibers possess a high surface-area-to-volume ratio, porosity, and unique electronic and catalytic properties, making them highly attractive for applications in catalysis, sensing, energy storage, and biomedicine.[1]

This document provides detailed application notes and experimental protocols for the electrospinning of this compound with a polymer carrier, followed by calcination to yield lanthanum oxide nanofibers.

Experimental Principles

The overall process involves two key stages:

  • Electrospinning: A polymer solution containing this compound is subjected to a high-voltage electric field. This overcomes the solution's surface tension, causing a charged jet to be ejected from a spinneret. As the jet travels towards a grounded collector, the solvent evaporates, and the polymer solidifies into composite nanofibers containing the lanthanum salt.

  • Calcination: The composite nanofibers are then heated at high temperatures in a controlled atmosphere. This process removes the polymer template and converts the this compound into lanthanum oxide, resulting in pure ceramic nanofibers.

Experimental Workflow

ElectrospinningWorkflow cluster_Solution Solution Preparation cluster_Electrospinning Electrospinning Process cluster_PostProcessing Post-Processing Polymer Polymer (PVP/PVA) Stirring Magnetic Stirring Polymer->Stirring Solvent Solvent (e.g., Ethanol, DMF, Water) Solvent->Stirring La_Salt This compound La_Salt->Stirring Syringe Syringe Pump Stirring->Syringe Homogeneous Precursor Solution ES_Process Electrospinning Syringe->ES_Process Controlled Flow Rate HV_Supply High-Voltage Supply HV_Supply->ES_Process Collector Grounded Collector Drying Drying Collector->Drying ES_Process->Collector Composite Nanofiber Deposition Calcination Calcination Drying->Calcination Removal of Polymer La2O3_Fibers Lanthanum Oxide Nanofibers Calcination->La2O3_Fibers

Caption: Experimental workflow for the synthesis of lanthanum oxide nanofibers.

Data Presentation

Table 1: Solution Preparation Parameters
PolymerPolymer Concentration (wt%)This compound Concentration (wt%)Solvent SystemReference
Polyvinylpyrrolidone (PVP)10 - 155 - 6 (relative to PVP)Ethanol/DMF[2]
Polyvinyl Alcohol (PVA)93Distilled Water[3]
PolyacrylamideNot specifiedVariedNot specified
Table 2: Electrospinning Process Parameters
ParameterRangeUnitNotesReference
Applied Voltage10 - 25kVHigher voltage can lead to smaller fiber diameters but may also cause instability.[4]
Flow Rate0.1 - 1.0mL/hAffects bead formation and fiber uniformity.[5]
Tip-to-Collector Distance10 - 20cmInfluences solvent evaporation time and fiber morphology.[1]
Needle Gauge22 - 25GA smaller gauge can result in finer fibers.[2]
Table 3: Post-Processing Parameters
ParameterValueUnitPurposeReference
Calcination Temperature450 - 900°CTo remove the polymer and form the metal oxide.[3][6]
Calcination Time2 - 10hoursEnsures complete conversion and crystallization.[3]
AtmosphereAir-For the formation of oxide nanofibers.[3]

Experimental Protocols

Protocol 1: Preparation of PVP/Lanthanum(III) Nitrate Hydrate Electrospinning Solution

Materials:

  • Polyvinylpyrrolidone (PVP, Mw ~1,300,000 g/mol )

  • This compound (La(NO₃)₃·xH₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Prepare a 10 wt% PVP solution by dissolving the required amount of PVP in a 1:1 (v/v) mixture of DMF and ethanol.

  • Stir the solution vigorously at room temperature for at least 6 hours or until the PVP is completely dissolved and a homogeneous solution is formed.

  • Add this compound to the PVP solution to achieve the desired metal salt concentration (e.g., 5 wt% relative to the mass of PVP).

  • Continue stirring the solution for another 2-3 hours to ensure the salt is fully dissolved and evenly dispersed.

  • Allow the solution to rest for a short period to eliminate any air bubbles before loading it into the syringe for electrospinning.

Protocol 2: Electrospinning of PVP/Lanthanum(III) Nitrate Hydrate Composite Nanofibers

Equipment:

  • Electrospinning setup (high-voltage power supply, syringe pump, spinneret, and grounded collector)

  • Syringe with a 22-gauge needle

  • Aluminum foil (to cover the collector)

Procedure:

  • Load the prepared precursor solution into the syringe and mount it on the syringe pump.

  • Set the electrospinning parameters. A typical starting point would be:

    • Applied Voltage: 15 kV

    • Flow Rate: 0.5 mL/h

    • Tip-to-Collector Distance: 15 cm

  • Position the needle tip perpendicular to the collector, which is covered with aluminum foil.

  • Turn on the high-voltage power supply and the syringe pump to initiate the electrospinning process.

  • Collect the composite nanofibers on the aluminum foil for a sufficient duration to obtain a mat of the desired thickness.

  • After electrospinning, carefully remove the nanofiber mat from the collector and dry it in a vacuum oven at 60-80°C for 12 hours to remove any residual solvent.

Protocol 3: Calcination of Composite Nanofibers to Obtain La₂O₃ Nanofibers

Equipment:

  • Tube furnace

  • Ceramic crucible

Procedure:

  • Place the dried composite nanofiber mat in a ceramic crucible.

  • Insert the crucible into the tube furnace.

  • Heat the furnace to the target calcination temperature (e.g., 600°C) at a controlled ramp rate (e.g., 5°C/min) in an air atmosphere.[3]

  • Hold the temperature for the desired duration (e.g., 4 hours) to ensure complete removal of the polymer and conversion of the lanthanum nitrate to lanthanum oxide.

  • Allow the furnace to cool down naturally to room temperature.

  • The resulting white, brittle mat consists of pure lanthanum oxide nanofibers.

Characterization

The morphology, structure, and composition of the resulting nanofibers can be characterized using various techniques:

  • Scanning Electron Microscopy (SEM): To observe the fiber morphology, diameter distribution, and surface features.

  • Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanofiber structure and crystallinity.

  • X-ray Diffraction (XRD): To determine the crystalline phase of the calcined nanofibers and confirm the formation of La₂O₃.

  • Thermogravimetric Analysis (TGA): To determine the appropriate calcination temperature by analyzing the thermal decomposition of the composite nanofibers.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the composite and calcined nanofibers.

Logical Relationship Diagram

LogicalRelationship cluster_Inputs Input Parameters cluster_Outputs Output Characteristics cluster_Process Core Process Solution_Params Solution Parameters (Concentration, Viscosity, Conductivity) Electrospinning Electrospinning Solution_Params->Electrospinning influences Process_Params Process Parameters (Voltage, Flow Rate, Distance) Process_Params->Electrospinning controls Ambient_Params Ambient Parameters (Temperature, Humidity) Ambient_Params->Electrospinning affects Fiber_Morphology Fiber Morphology (Diameter, Beads, Uniformity) Fiber_Properties Nanofiber Properties (Crystallinity, Porosity, Surface Area) Fiber_Morphology->Fiber_Properties impacts Electrospinning->Fiber_Morphology determines

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Calcination of Lanthanum(III) Nitrate Hydrate to La2O3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calcination of lanthanum(III) nitrate hydrate (La(NO₃)₃·6H₂O) to produce lanthanum oxide (La₂O₃). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the influence of calcination temperature on the final product's properties.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of La₂O₃ from this compound.

Q1: My final product is not pure La₂O₃. What could be the reason?

A1: Incomplete decomposition of the lanthanum nitrate precursor is the most likely cause. The thermal decomposition of lanthanum nitrate hydrate is a multi-step process involving the formation of various intermediates, such as lanthanum oxynitrate (LaONO₃).[1][2] If the calcination temperature is too low or the duration is insufficient, these intermediates may persist in the final product. The composition of the final product is highly dependent on the calcination temperature and the gaseous medium used during the process.[3]

  • Troubleshooting Steps:

    • Increase Calcination Temperature: Ensure the calcination temperature is high enough for complete decomposition. Studies show that the formation of La₂O₃ occurs at temperatures above 640°C.[1] To ensure the complete removal of all intermediates, calcination at temperatures of 800°C or higher is often recommended.[4]

    • Increase Dwell Time: Extend the duration of the calcination at the target temperature to ensure the reaction goes to completion.

    • Control the Atmosphere: The atmosphere can influence the decomposition pathway. For instance, decomposition under flowing oxygen can result in LaONO₃ as the principal compound at 773 K (500°C), whereas decomposition under an inert gas like argon may lead to a mixture of La₂O₃ and a nitrate phase.[3]

Q2: The particle size of my La₂O₃ is too large. How can I control it?

A2: The particle size of the resulting La₂O₃ is significantly influenced by the calcination temperature. Higher calcination temperatures generally lead to increased crystal growth and larger particle sizes.[5]

  • Troubleshooting Steps:

    • Optimize Calcination Temperature: Use the lowest possible temperature that still ensures complete conversion to La₂O₃. This will help in minimizing particle agglomeration and growth.

    • Control Heating Rate: A slower heating rate can sometimes lead to more uniform nucleation and smaller particle sizes.

    • Consider Synthesis Method: The initial preparation method of the precursor can also affect the final particle size. Methods like sol-gel or co-precipitation can offer better control over the nanoparticle size.[6][7]

Q3: The surface area of my La₂O₃ is very low. How can I increase it?

A3: The surface area of La₂O₃ is inversely related to the calcination temperature. Higher temperatures promote sintering and reduce the surface area.[8]

  • Troubleshooting Steps:

    • Lower Calcination Temperature: Employing a lower calcination temperature will result in a higher surface area, provided complete decomposition is achieved.

    • Use a Template or Support: Synthesizing La₂O₃ on a high-surface-area support material like alumina (Al₂O₃) can result in a material with a higher overall surface area.[9][10]

Q4: My final La₂O₃ product is reacting with air and changing its composition. How can I prevent this?

A4: Lanthanum oxide is known to be hygroscopic and readily reacts with atmospheric moisture and carbon dioxide to form lanthanum hydroxide (La(OH)₃) and lanthanum carbonate (La₂(CO₃)₃) or lanthanum oxycarbonate (La₂O₂CO₃), respectively.[3][11]

  • Troubleshooting Steps:

    • Handle in an Inert Atmosphere: After calcination, cool down the La₂O₃ sample in an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox) to prevent exposure to air and moisture.

    • Proper Storage: Store the final product in a tightly sealed container, preferably under vacuum or in an inert gas environment.

Experimental Protocols

Protocol 1: Standard Calcination of this compound

This protocol describes a standard method for the thermal decomposition of La(NO₃)₃·6H₂O to La₂O₃.

Materials:

  • This compound (La(NO₃)₃·6H₂O)

  • Ceramic crucible

  • Muffle furnace with temperature control

Procedure:

  • Weigh a desired amount of this compound into a ceramic crucible.

  • Place the crucible in a muffle furnace.

  • Heat the sample from room temperature to the target calcination temperature (e.g., 800°C) at a controlled heating rate (e.g., 5-10°C/min).

  • Hold the sample at the target temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition.

  • After the dwell time, turn off the furnace and allow the sample to cool down to room temperature inside the furnace to prevent thermal shock and reaction with the atmosphere.

  • Once cooled, transfer the resulting La₂O₃ powder to a sealed container for storage.

Data Presentation

The following tables summarize the effect of calcination temperature on the properties of La₂O₃ synthesized from this compound.

Table 1: Thermal Decomposition Stages of this compound

Temperature Range (°C)ProcessProducts
90 - 215DehydrationLa(NO₃)₃·H₂O
~410DecompositionLa(OH)(NO₃)₂
~440DecompositionLaO(NO₃)
~570DecompositionLa(O)₁.₅(NO₃)₀.₅ (unstable intermediate)
> 640Final DecompositionLa₂O₃

Note: The exact temperatures can vary depending on the experimental conditions such as heating rate and atmosphere.[1]

Table 2: Effect of Calcination Temperature on La₂O₃ Properties

Calcination Temperature (°C)Dwell Time (h)Resulting PhaseCrystallite Size (nm)Surface Area (m²/g)
6002La₂O₃ with possible intermediates--
7502Hexagonal La₂O₃Increases with temperatureDecreases with temperature
8503Hexagonal La₂O₃~37-
9002Hexagonal La₂O₃Increases with temperatureDecreases with temperature
10002Hexagonal La₂O₃Increases with temperatureDecreases with temperature

Data compiled from multiple sources indicating general trends.[5][8][12]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and characterization of La₂O₃ from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursor La(NO₃)₃·6H₂O Calcination Calcination Precursor->Calcination Heating Product La₂O₃ Powder Calcination->Product Decomposition XRD XRD (Phase & Crystallinity) Product->XRD SEM SEM (Morphology) Product->SEM BET BET (Surface Area) Product->BET

Caption: Experimental workflow for La₂O₃ synthesis.

Decomposition Pathway

This diagram illustrates the simplified thermal decomposition pathway of this compound to lanthanum oxide.

decomposition_pathway A La(NO₃)₃·6H₂O B Dehydration A->B Heat (>90°C) C La(NO₃)₃·xH₂O B->C D Hydrolysis & Decomposition C->D Heat (>400°C) E Intermediates (e.g., LaO(NO₃)) D->E F Final Decomposition E->F Heat (>640°C) G La₂O₃ F->G

Caption: Decomposition pathway of La(NO₃)₃·6H₂O.

References

how to prevent agglomeration in nanoparticles from lanthanum(III) nitrate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent nanoparticle agglomeration during synthesis from lanthanum(III) nitrate hydrate.

Troubleshooting Guide: Common Agglomeration Issues

Issue 1: My synthesized nanoparticles are heavily agglomerated immediately after synthesis.

This is a common issue stemming from the inherent high surface energy of nanoparticles, which drives them to clump together to achieve a more stable state.[1] The primary culprits are often related to reaction conditions and the absence of proper stabilization.

Potential Cause Recommended Solution
High Precursor Concentration: An elevated concentration of this compound can lead to rapid, uncontrolled nucleation and growth, resulting in larger, aggregated particles.[1]Systematically decrease the precursor concentration. For instance, in a co-precipitation method, a lanthanum nitrate concentration of 0.18 mol/L has been used to obtain particles around 188 nm.[1]
Incorrect pH Level: The pH of the reaction medium significantly influences the surface charge of the nanoparticles, affecting inter-particle repulsion.[1][2] At the isoelectric point, particles have a neutral surface charge, leading to maximum agglomeration.Adjust the pH of the solution. For lanthanum hydroxide, the isoelectric point is around pH 9.0-9.25.[2] Operating at a pH significantly above or below this point will increase surface charge and electrostatic repulsion, thus preventing agglomeration. For instance, in the synthesis of rhabdophane (LaPO₄·H₂O) nanoparticles, increasing the pH to 9.8-9.9 resulted in more stable dispersions with smaller agglomerate sizes.[2]
Ineffective or Absent Capping/Stabilizing Agents: Without a protective layer, van der Waals forces will pull the nanoparticles together.[1][3]Introduce a capping agent or surfactant to the reaction mixture. These molecules adsorb to the nanoparticle surface, providing a steric or electrostatic barrier that prevents agglomeration.[1]

Issue 2: Nanoparticles appear well-dispersed in solution but agglomerate upon drying.

Agglomeration during post-synthesis processing is a frequent challenge. The removal of the solvent forces particles into close proximity, allowing attractive forces to dominate.

Potential Cause Recommended Solution
Capillary Forces During Drying: As the solvent evaporates, capillary forces can draw nanoparticles together, leading to irreversible aggregation.Freeze-Drying (Lyophilization): This is a highly effective method to prevent agglomeration during drying. By sublimating the solvent from a frozen state, the strong capillary forces associated with liquid evaporation are avoided.
High Centrifugation Speed/Time: Excessive centrifugation can pack nanoparticles into a dense pellet that is difficult to redisperse.Optimize the centrifugation parameters. Use the minimum speed and time required to pellet the nanoparticles effectively. After centrifugation, immediately resuspend the pellet in a suitable solvent with the aid of sonication.
Ineffective Capping Agent for Solid State: The capping agent used may be effective in solution but fails to provide sufficient steric hindrance in the dried powder.Consider using a combination of capping agents or a polymer with a higher molecular weight that can provide a more robust protective layer in the solid state.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of agglomeration in lanthanum nanoparticle synthesis?

A1: The primary reasons for nanoparticle agglomeration are:

  • High Surface Energy: Nanoparticles have a large surface area-to-volume ratio, making them thermodynamically unstable. They tend to agglomerate to reduce their overall surface energy.[3]

  • Van der Waals Forces: These are the main attractive forces between nanoparticles that lead to their aggregation.[1][3]

  • Improper pH Control: The pH of the synthesis medium dictates the surface charge of the nanoparticles. At the isoelectric point, the surface charge is minimal, leading to a lack of electrostatic repulsion and subsequent agglomeration.[2][4]

  • High Calcination Temperatures: During the conversion of the lanthanum precursor (e.g., lanthanum hydroxide) to lanthanum oxide, high temperatures can promote crystal growth and sintering, resulting in larger, aggregated particles.[1][5]

  • Ineffective Stabilization: The absence or insufficient concentration of capping agents or surfactants fails to provide an adequate protective barrier around the nanoparticles.[1]

Q2: How do I choose the right stabilizing agent?

A2: The choice of stabilizing agent depends on the synthesis method and the desired properties of the final nanoparticles.

Stabilizing Agent Mechanism Commonly Used For
Polyethylene Glycol (PEG): Provides steric hindrance, preventing particles from getting too close.[6][7]Sol-gel and co-precipitation methods. The particle size can be influenced by the concentration of PEG.[7]
Citric Acid: Adsorbs to the nanoparticle surface, creating a negative charge and electrostatic repulsion.Co-precipitation and hydrothermal methods.
Plant Extracts (Green Synthesis): Contain biomolecules like phenols, flavonoids, and terpenoids that can act as both reducing and capping agents.[8][9][10]Eco-friendly synthesis methods. Extracts from Cymbopogon citratus (lemongrass) and Andrographis paniculata have been successfully used.[8]
Cetyltrimethylammonium Bromide (CTAB): A cationic surfactant that forms a positively charged layer on the nanoparticle surface, leading to electrostatic repulsion.Co-precipitation and micellar synthesis methods.[8]

Q3: What is the effect of pH on nanoparticle agglomeration?

A3: The pH of the synthesis medium is a critical parameter for controlling agglomeration. It determines the surface charge of the nanoparticles and, consequently, the magnitude of electrostatic repulsion between them.

  • At the Isoelectric Point (IEP): The surface charge of the nanoparticles is zero, resulting in minimal electrostatic repulsion and maximum agglomeration. For lanthanum oxyhydroxide, the IEP is around pH 9.0-9.25.[2]

  • Away from the IEP: At pH values significantly higher or lower than the IEP, the nanoparticles will have a net positive or negative surface charge, respectively. This leads to strong electrostatic repulsion, which helps to overcome the attractive van der Waals forces and maintain a stable dispersion.

Quantitative Impact of pH on Agglomerate Size

Lanthanum to Phosphorus Molar Ratio pH Agglomerate Size (nm) Reference
1:1~6~1000[2]
1:19.9~280[2]
1:5~5~800[2]
1:59.8~200[2]

Q4: How does calcination temperature affect nanoparticle size and agglomeration?

A4: Calcination is a high-temperature process used to convert the lanthanum precursor (e.g., lanthanum hydroxide) into lanthanum oxide. While necessary, it can also lead to particle growth and agglomeration.

  • Increased Crystal Growth: Higher calcination temperatures provide more thermal energy, which promotes the growth of larger crystals.[1]

  • Sintering: At elevated temperatures, adjacent nanoparticles can fuse, forming hard agglomerates that are difficult to redisperse.

Effect of Annealing Temperature on La₂O₃ Nanoparticle Size

Annealing Temperature (°C) Average Particle Size (nm) Reference
450~15[1]
700>20[1][11]

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of Lanthanum Hydroxide Nanoparticles with pH Control

This protocol describes a typical co-precipitation method to synthesize lanthanum hydroxide nanoparticles, the precursor for lanthanum oxide, with a focus on preventing agglomeration through pH control.

  • Preparation of Lanthanum Nitrate Solution: Dissolve a specific molar concentration of this compound (e.g., 0.1 M) in deionized water with continuous stirring until the salt is fully dissolved.[12]

  • Precipitation: While vigorously stirring the lanthanum nitrate solution, slowly add a precipitating agent, such as a 0.3 M sodium hydroxide (NaOH) solution, dropwise.[12][13]

  • pH Adjustment and Monitoring: Continuously monitor the pH of the solution. Continue adding the NaOH solution until the pH reaches a value between 10 and 12 to ensure sufficient surface charge for electrostatic repulsion.[13]

  • Aging: Allow the resulting white precipitate of lanthanum hydroxide (La(OH)₃) to stir for an additional 1-2 hours at room temperature. This aging step helps in the formation of more uniform particles.[13]

  • Washing: Separate the precipitate from the solution by centrifugation. Wash the collected precipitate several times with deionized water to remove any unreacted salts and byproducts.[13]

  • Drying: Dry the washed precipitate in an oven at 80-100 °C until a dry powder is obtained.[13] For enhanced dispersion, consider freeze-drying.

  • Calcination (Optional for La₂O₃): To obtain lanthanum oxide nanoparticles, calcine the dried lanthanum hydroxide powder in a muffle furnace at a temperature between 600 °C and 900 °C for 2-4 hours.[13] Note that higher temperatures can lead to increased particle size and agglomeration.

Visualizations

Agglomeration_Prevention_Workflow cluster_problem Problem: Nanoparticle Agglomeration cluster_causes Primary Causes cluster_solutions Prevention Strategies cluster_outcome Desired Outcome Problem Agglomerated Nanoparticles Cause1 High Surface Energy & Van der Waals Forces Problem->Cause1 Cause2 Inadequate Synthesis Control Problem->Cause2 Cause3 Post-Synthesis Processing Problem->Cause3 Sol1 Use of Stabilizing Agents (PEG, Citric Acid, etc.) Cause1->Sol1 Counteracts attractive forces Sol2 Optimize Reaction Parameters (pH, Temp., Concentration) Cause2->Sol2 Ensures controlled nucleation and growth Sol3 Controlled Drying (Freeze-Drying) Cause3->Sol3 Minimizes aggregation during solvent removal Outcome Well-Dispersed Nanoparticles Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: Logical workflow for diagnosing and preventing nanoparticle agglomeration.

Experimental_Workflow start Start: Prepare Lanthanum Nitrate Solution precipitation Slowly add Precipitant (e.g., NaOH) start->precipitation ph_control Critical Control Point: Adjust & Monitor pH (Target: 10-12) precipitation->ph_control stabilizer Optional: Add Stabilizing Agent (e.g., PEG) precipitation->stabilizer aging Age Precipitate (1-2 hours) ph_control->aging stabilizer->aging washing Wash by Centrifugation aging->washing drying Dry Nanoparticles (Oven or Freeze-Dryer) washing->drying calcination Optional: Calcine to La₂O₃ (600-900°C) drying->calcination end End: Characterize Dispersed Nanoparticles drying->end For La(OH)₃ calcination->end

Caption: Experimental workflow for synthesizing lanthanum-based nanoparticles.

References

troubleshooting low yield in reactions using lanthanum(III) nitrate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving lanthanum(III) nitrate hydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: My reaction is very slow or has not started. What are the possible causes?

A1: Several factors can contribute to a sluggish or stalled reaction:

  • Catalyst Quality and Purity: The purity of this compound is crucial for its catalytic activity. Impurities can interfere with the reaction. Ensure you are using a high-purity grade from a reputable supplier.[1]

  • Improper Catalyst Activation: While this compound is often used directly, some reactions may benefit from in-situ formation of a more active catalytic species.[2]

  • Low Reaction Temperature: Many reactions catalyzed by lanthanum(III) nitrate proceed efficiently at mild temperatures, but some may require heating to overcome the activation energy.[1] Gradually increase the temperature and monitor the reaction progress.

  • Presence of Inhibitors: Certain functional groups or impurities in your starting materials or solvent can act as catalyst poisons, deactivating the lanthanum catalyst.

  • Insufficient Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. While low catalyst loading is a benefit of this catalyst, the amount may need to be optimized for your specific reaction.

Q2: The reaction yield is lower than expected. How can I improve it?

A2: Low yields can often be rectified by optimizing reaction conditions:

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction over a longer period using techniques like TLC or GC to determine the optimal reaction time.

  • Catalyst Loading: An insufficient amount of catalyst can lead to incomplete conversion. A systematic study of catalyst loading can help identify the optimal concentration for maximizing yield.

  • Solvent Choice: The solvent can play a significant role in the reaction outcome. For instance, in the synthesis of 2-arylbenzothiazoles, ethanol was found to be superior to other solvents like methanol, THF, or water in terms of yield and reaction time.[3]

  • Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant may be necessary in some cases to drive the reaction to completion.

  • Water Content: this compound is hygroscopic, and the amount of water can influence its Lewis acidity and catalytic activity.[4] Depending on the reaction, you may need to use the anhydrous form or control the amount of water present.

  • pH of the Reaction Mixture: The pH can influence the stability and activity of the lanthanum catalyst. For example, in the formation of lanthanide clusters, pH adjustment is critical for precipitation.[5]

Q3: I am observing significant side product formation. What can be done to increase selectivity?

A3: Lanthanum(III) nitrate is known for its high selectivity, but side reactions can still occur.[1]

  • Temperature Control: Excessive heat can sometimes lead to decomposition of reactants or products, or promote undesired side reactions. Running the reaction at a lower temperature may improve selectivity.

  • Catalyst Loading: Using too much catalyst can sometimes lead to over-reaction or the formation of byproducts. Optimize the catalyst loading to find a balance between reaction rate and selectivity.

  • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of side products. Ensure your reactants are of high purity.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound?

A1: this compound is an oxidizing agent and is hygroscopic. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from combustible materials.[6] Avoid dust formation during handling.

Q2: What is the role of the water of hydration in this compound's catalytic activity?

A2: The water molecules in the hydrate can act as ligands, influencing the Lewis acidity of the La³⁺ ion. In some reactions, the hydrated form is effective, while in others, the in-situ formation of lanthanum oxide or other species upon heating might be the true catalytic entity. The thermal decomposition of the hexahydrate begins with hydrolysis involving the crystallization water.[4]

Q3: Can the lanthanum catalyst be recovered and reused?

A3: In some heterogeneous systems, the catalyst can be recovered and reused. For example, a molecular sieve-supported lanthanum catalyst used in the Hantzsch synthesis of polyhydroquinolines was successfully reused multiple times without significant loss of activity.[7][8]

Q4: Is lanthanum(III) nitrate considered a "green" catalyst?

A4: Yes, it is often considered a green catalyst due to its low toxicity, stability, and ability to promote reactions under mild or solvent-free conditions, often with high atom economy.[1]

Data on Reaction Condition Optimization

The following tables summarize the effect of different reaction parameters on yield for specific syntheses using this compound.

Table 1: Optimization of Catalyst Loading for the Synthesis of 2-Phenylbenzothiazole

EntryCatalyst Loading (mol%)Time (min)Yield (%)
156065
2104580
3153094
4203094

Reaction conditions: Benzaldehyde (1 mmol), 2-aminothiophenol (1 mmol) in ethanol at room temperature.[3]

Table 2: Effect of Solvent on the Synthesis of 2-Phenylbenzothiazole

EntrySolventTime (min)Yield (%)
1Methanol4582
2Dichloromethane6070
3Acetonitrile5075
4THF6060
5Water6050
6Ethanol3094

Reaction conditions: Benzaldehyde (1 mmol), 2-aminothiophenol (1 mmol), Lanthanum(III) nitrate hexahydrate (15 mol%) at room temperature.[3]

Experimental Protocols

Below are detailed methodologies for two common reactions catalyzed by this compound.

Protocol 1: Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Lanthanide triflates and other Lewis acids have been used to improve yields over the classical acid-catalyzed method.[9][10]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) (5-10 mol%)

  • Ethanol (as solvent, if not solvent-free)

Procedure:

  • In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and lanthanum(III) nitrate hexahydrate.

  • If conducting the reaction under solvent-free conditions, proceed to step 3. If using a solvent, add ethanol (5-10 mL).

  • Stir the mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid and wash it with cold ethanol.

  • If the product does not precipitate, pour the reaction mixture into crushed ice and water.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Protocol 2: Hantzsch Condensation for the Synthesis of Polyhydroquinolines

This is a four-component reaction to synthesize polyhydroquinoline derivatives.[7][8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dimedone (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Lanthanum(III) nitrate hexahydrate (or a supported version like La³⁺/4A molecular sieve) (0.1 g for supported catalyst)

  • Ethanol (3 mL)

Procedure:

  • In a 10 mL flask, add the aromatic aldehyde, dimedone, ethyl acetoacetate, ammonium acetate, and the lanthanum catalyst.

  • Add ethanol and stir the mixture at reflux temperature.

  • Monitor the progress of the reaction by TLC. A typical reaction time is around 4 hours.[8]

  • After the reaction is complete, cool the mixture.

  • If using a heterogeneous catalyst, filter the catalyst and wash it with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dilute the residue with diethyl ether to precipitate the solid product.

  • Filter the solid, wash with a small amount of cold diethyl ether, and dry to obtain the pure polyhydroquinoline derivative.

Visualizations

The following diagrams illustrate key concepts in troubleshooting and understanding lanthanum nitrate catalysis.

Troubleshooting_Workflow start Low Reaction Yield check_catalyst Check Catalyst Quality & Handling start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagents & Stoichiometry start->check_reagents catalyst_purity Is catalyst high purity & stored correctly? check_catalyst->catalyst_purity temp_time Are temperature & time optimized? check_conditions->temp_time reagent_purity Are reagents pure? check_reagents->reagent_purity catalyst_loading Is catalyst loading optimized? catalyst_purity->catalyst_loading Yes solution_catalyst Source high-purity catalyst. Store in desiccator. catalyst_purity->solution_catalyst No solution_loading Perform catalyst loading study (e.g., 5-20 mol%). catalyst_loading->solution_loading No solvent Is the solvent appropriate? temp_time->solvent Yes solution_conditions Systematically vary temp & time. Monitor by TLC/GC. temp_time->solution_conditions No solution_solvent Screen a range of solvents. solvent->solution_solvent No stoichiometry Is stoichiometry correct? reagent_purity->stoichiometry Yes solution_reagents Purify starting materials. reagent_purity->solution_reagents No solution_stoichiometry Verify calculations & reactant purity. stoichiometry->solution_stoichiometry No

Caption: Troubleshooting workflow for low reaction yield.

Factors_Affecting_Yield cluster_catalyst Catalyst Factors cluster_conditions Reaction Conditions cluster_reagents Reagent Factors center Reaction Yield purity Purity center->purity loading Loading (mol%) center->loading hydration Hydration State center->hydration handling Handling & Storage center->handling temperature Temperature center->temperature time Reaction Time center->time solvent Solvent center->solvent ph pH center->ph reagent_purity Purity center->reagent_purity stoichiometry Stoichiometry center->stoichiometry

Caption: Key factors influencing reaction yield.

References

improving the solubility of lanthanum(III) nitrate hydrate in non-aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lanthanum(III) Nitrate Hydrate in Non-Aqueous Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in non-aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in non-aqueous solvents?

A1: Lanthanum(III) nitrate hexahydrate, a hydrated inorganic salt, exhibits varying solubility in non-aqueous solvents. It is generally known to be very soluble in water and alcohol.[1][2] Its solubility is appreciable in many oxygenated organic solvents.[3] The solvent's polarity, ability to solvate the lanthanum cation and nitrate anions, and the presence of water can significantly influence its solubility.

Q2: Why is my this compound not dissolving in a non-aqueous solvent?

A2: Several factors can contribute to poor dissolution. The primary reason is often the mismatch between the high polarity of the ionic salt and the lower polarity of many organic solvents.[3] Additionally, the presence of coordinated water molecules in the hydrate can affect its interaction with the solvent. The specific isomer of the hydrate (e.g., α-form) may also influence its solubility characteristics.[4]

Q3: Can the water of hydration be removed to improve solubility in non-aqueous solvents?

A3: While removing the water of hydration to form anhydrous lanthanum nitrate might seem like a solution, this can sometimes lead to the formation of less soluble polymeric species. The degree of dehydration can significantly affect solubility.[3] Therefore, controlled partial or complete dehydration should be approached with caution and may require specific experimental conditions.

Q4: Are there any known incompatibilities of this compound with common non-aqueous solvents?

A4: Lanthanum(III) nitrate is a strong oxidizer and can form flammable mixtures with hydrocarbons.[5] It is also incompatible with strong reducing agents.[6] Care should be taken when selecting solvents and reaction partners to avoid potentially hazardous reactions.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in non-aqueous media.

Problem 1: The salt is not dissolving or is only sparingly soluble.

  • Possible Cause: The solvent polarity is too low to effectively solvate the lanthanum and nitrate ions.

    • Solution:

      • Select a more polar solvent: If your experimental conditions permit, switch to a more polar solvent such as a lower-chain alcohol (e.g., methanol, ethanol) or acetone, where lanthanum nitrate hydrate has shown good solubility.[1][4]

      • Use a co-solvent: Adding a small amount of a highly polar co-solvent, like a short-chain alcohol, to a less polar medium can sometimes enhance solubility. However, this may also increase the risk of precipitation if the salt is not fully solvated.

      • Consider temperature: For some systems, gentle heating with agitation can increase the rate of dissolution and the overall solubility. However, be aware that lanthanum(III) nitrate hexahydrate decomposes at relatively low temperatures (around 40°C), so excessive heating should be avoided.[1]

Problem 2: A precipitate forms after initial dissolution.

  • Possible Cause: The solution was saturated or supersaturated, and a change in temperature or solvent composition caused the salt to precipitate out.

    • Solution:

      • Maintain temperature: If dissolution was achieved at an elevated temperature, ensure the solution is maintained at that temperature to prevent precipitation upon cooling.

      • Avoid solvent evaporation: Keep the container tightly sealed to prevent solvent evaporation, which would increase the concentration of the salt and potentially lead to precipitation.

      • Filter the solution: If fine microcrystals are forming, filtering the solution through a syringe filter (e.g., 0.2 µm pore size) immediately before use can provide a clear solution, although recrystallization may occur over time.[7]

Problem 3: The solution appears cloudy or hazy.

  • Possible Cause: This may be due to the formation of finely dispersed, undissolved particles or the beginning of precipitation. It could also indicate hydrolysis of the lanthanum salt if trace amounts of water are present, leading to the formation of insoluble lanthanum hydroxide or basic nitrates.

    • Solution:

      • Use anhydrous solvents: Ensure that your non-aqueous solvent is as dry as possible to minimize hydrolysis.

      • Sonication: Applying ultrasonic agitation can help to break up small agglomerates of the salt and promote dissolution.

      • Filtration: As mentioned previously, filtering the solution can remove fine particulates.

Data Presentation: Solubility of Lanthanum(III) Nitrate Hexahydrate

Quantitative solubility data for lanthanum(III) nitrate hexahydrate in a wide range of non-aqueous solvents is not extensively available in readily accessible literature. The following table summarizes available qualitative and some quantitative information.

Solvent ClassSolventSolubility ( g/100 g of solvent) at 25°CNotes
Alcohols MethanolVery SolubleA good solvent choice for achieving high concentrations.
EthanolVery Soluble[1][4]Another effective solvent for dissolving lanthanum nitrate hydrate.[1][4]
IsopropanolSolubleSolubility is generally lower than in methanol or ethanol.
n-ButanolSolubleSolubility decreases as the alkyl chain length of the alcohol increases.[3]
Ketones AcetoneSoluble[4]A viable solvent for many applications.[4]
Methyl Ethyl Ketone (MEK)Moderately Soluble
Ethers Diethyl EtherSparingly SolubleFlocculent precipitates have been observed, suggesting the formation of addition compounds.[3]
Tetrahydrofuran (THF)Sparingly Soluble
Esters Ethyl AcetateSparingly Soluble
Other Tri-n-butyl phosphate~39.9 g / 100g of solutionThe reported value is 28.5 g of anhydrous salt per 100 g of solution.[3]

Note: "Soluble" and "Sparingly Soluble" are qualitative descriptors and the actual solubility can vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Gravimetric Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a non-aqueous solvent.

Materials:

  • Lanthanum(III) nitrate hexahydrate

  • Anhydrous non-aqueous solvent of choice

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Drying oven

  • Vials with airtight caps

  • Pipettes and other standard laboratory glassware

Procedure:

  • Add an excess amount of lanthanum(III) nitrate hexahydrate to a known volume or mass of the anhydrous non-aqueous solvent in a vial.

  • Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (this could range from several hours to days, preliminary experiments may be needed to determine this).

  • After reaching equilibrium, allow the undissolved solid to settle.

  • Carefully transfer a known volume or mass of the supernatant to a pre-weighed container.

  • Evaporate the solvent from the supernatant under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the salt).

  • Once the solvent is completely removed, weigh the container with the dry lanthanum(III) nitrate residue.

  • Calculate the mass of the dissolved salt and express the solubility in grams of solute per 100 g of solvent.

Protocol 2: Lanthanum(III) Nitrate Catalyzed Biginelli Reaction in Ethanol

This protocol provides a detailed methodology for a one-pot synthesis of dihydropyrimidinones using lanthanum(III) nitrate as a catalyst in ethanol.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea

  • Lanthanum(III) nitrate hexahydrate

  • Ethanol (absolute)

  • Reflux apparatus

  • Stirring plate and magnetic stir bar

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of lanthanum(III) nitrate hexahydrate (e.g., 10 mol%).

  • Solvent Addition: Add absolute ethanol (10-15 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Isolation: Pour the cooled reaction mixture into crushed ice with stirring. The crude product will precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

  • Characterization: Characterize the final product using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for this compound Solubility start Start: Dissolution Issue check_solvent Is the solvent polar enough? start->check_solvent change_solvent Switch to a more polar solvent (e.g., Methanol, Ethanol) check_solvent->change_solvent No use_cosolvent Use a polar co-solvent check_solvent->use_cosolvent Partially check_temp Is the temperature controlled? check_solvent->check_temp Yes end_success Success: Clear Solution change_solvent->end_success use_cosolvent->end_success increase_temp Gently heat with agitation check_temp->increase_temp No check_hydrolysis Is the solvent anhydrous? check_temp->check_hydrolysis Yes increase_temp->end_success use_anhydrous Use dry solvent check_hydrolysis->use_anhydrous No check_precipitation Is a precipitate forming? check_hydrolysis->check_precipitation Yes use_anhydrous->end_success filter_solution Filter through a syringe filter check_precipitation->filter_solution Yes end_fail Further investigation needed check_precipitation->end_fail No filter_solution->end_success G Workflow for La(NO3)3 Catalyzed Biginelli Reaction cluster_reactants 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up and Isolation cluster_purification 4. Purification and Analysis aldehyde Aromatic Aldehyde mix Combine reactants and catalyst in Ethanol aldehyde->mix ketoester β-Ketoester ketoester->mix urea Urea urea->mix catalyst La(NO3)3·6H2O catalyst->mix reflux Reflux the mixture mix->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool precipitate Pour into ice water to precipitate product cool->precipitate filter Filter and wash the solid product precipitate->filter recrystallize Recrystallize from a suitable solvent filter->recrystallize characterize Characterize the pure product (MP, NMR, IR) recrystallize->characterize G Lanthanum's Role as a Calcium Channel Blocker La Lanthanum (La³⁺) Ca_channel Voltage-gated Calcium Channel La->Ca_channel blocks Ca_influx Calcium (Ca²⁺) Influx Ca_channel->Ca_influx mediates Cell_response Downstream Cellular Responses Ca_influx->Cell_response triggers

References

Technical Support Center: Morphology Control of Lanthanum-Based Materials from Lanthanum(III) Nitrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanthanum(III) nitrate hydrate as a precursor for material synthesis. Here, you will find detailed solutions to common challenges encountered in controlling the morphology of lanthanum-based materials.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the final morphology of lanthanum-based materials synthesized from this compound?

A1: The morphology of the final material is highly sensitive to several experimental parameters. The most critical factors include the concentration of the lanthanum nitrate precursor, the pH of the reaction medium, the reaction temperature and time, and the subsequent calcination temperature and duration.[1][2][3] The choice of precipitating agent or solvent system also plays a significant role.[4][5]

Q2: How does the thermal decomposition of this compound proceed and how does it affect morphology?

A2: The thermal decomposition of lanthanum(III) nitrate hexahydrate is a multi-step process.[6][7][8] It begins with melting in its own crystallization water, followed by hydrolysis and the formation of intermediate species like lanthanum oxynitrate (LaONO₃).[6][9] Further heating leads to the release of nitrogen oxides and water, ultimately forming lanthanum oxide (La₂O₃).[6][7] The heating rate and final calcination temperature are crucial as they influence the crystallinity, particle size, and porosity of the resulting oxide.[3][10] Higher calcination temperatures generally lead to larger particle sizes due to crystal growth.[3]

Q3: What are the common morphologies achievable for lanthanum-based materials using this precursor?

A3: A variety of morphologies can be synthesized, including nanoparticles, nanorods, nanowires, nanospheres, nanospindles, and hierarchical micro/nanostructures like polyhedra.[1][2][11][12] The specific morphology is dictated by the synthesis method (e.g., precipitation, hydrothermal, sol-gel) and the precise control of reaction conditions.[1][10][13]

Q4: Can surfactants or other additives be used to control morphology?

A4: Yes, surfactants and capping agents are commonly used to direct the growth and prevent agglomeration of nanoparticles.[2][13] For instance, cetyltrimethylammonium bromide (CTAB) has been used as a surfactant to influence the morphology of lanthanum hydroxide nanorods.[2] Polymers like polyethylene glycol (PEG) can also be employed in sol-gel methods to influence particle size.[10]

Troubleshooting Guides

Issue 1: Uncontrolled Particle Size and Agglomeration

Q: My synthesized particles are much larger than desired, or they are heavily agglomerated. What are the likely causes and how can I fix this?

A: This is a common issue stemming from rapid reaction kinetics and insufficient stabilization. Here are the primary causes and recommended solutions:

  • High Precursor Concentration: A high concentration of lanthanum nitrate can lead to rapid nucleation and uncontrolled particle growth.[3]

    • Solution: Systematically decrease the concentration of the this compound solution.

  • Inadequate pH Control: The pH significantly affects the hydrolysis and condensation rates of lanthanum ions.[3][14] Fluctuations or a non-optimal pH can lead to rapid, uncontrolled precipitation.

    • Solution: Carefully monitor and control the pH of the reaction mixture. The optimal pH will depend on the desired final product (e.g., hydroxide, carbonate, or oxide precursor). For lanthanum hydroxide precipitation, the process generally begins at a pH above 7.[15]

  • Insufficient Mixing: Poor stirring can create localized areas of high reactant concentration, leading to non-uniform particle formation and agglomeration.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction.

  • High Calcination Temperature or Long Duration: The calcination step is critical for converting the precursor to the final oxide. High temperatures provide more energy for crystal growth, leading to larger particles.[3]

    • Solution: Optimize the calcination protocol by lowering the temperature or reducing the heating duration. For example, a significant increase in particle size can be observed when increasing the annealing temperature from 450°C to 700°C.[3]

  • Absence of a Capping Agent: Without a stabilizing agent, newly formed nanoparticles can easily aggregate.

    • Solution: Introduce a suitable surfactant or polymer, such as CTAB or PEG, to the reaction mixture to stabilize the particles and prevent agglomeration.[2][10]

Issue 2: Undesired or Inconsistent Morphology

Q: I am not obtaining the desired morphology (e.g., I'm getting spheres instead of rods). How can I gain better control over the shape of my materials?

A: Achieving a specific morphology requires precise control over the synthesis parameters that influence the anisotropic growth of crystals.

  • Incorrect Synthesis Method: The chosen synthesis route (e.g., precipitation, hydrothermal, sol-gel) has a profound impact on the resulting morphology.

    • Solution: Select a synthesis method known to produce the desired morphology. For example, hydrothermal methods are often employed for synthesizing anisotropic structures like nanorods and nanowires.[2][16]

  • Inappropriate Reaction Temperature and Time: These parameters influence the nucleation and growth kinetics.

    • Solution: Systematically vary the reaction temperature and duration. For instance, in a precipitation reaction to form La(OH)CO₃ precursors, spherical morphologies can assemble into spindle-like structures over several hours.[1]

  • Precipitating Agent/Solvent Effects: The choice of precipitant (e.g., urea, NaOH, KOH) and the solvent system can direct the crystal growth in specific directions.[1][2][5]

    • Solution: Experiment with different precipitating agents or solvent mixtures. The rate of addition of the precipitant can also be a critical factor to control.

  • pH Level: The pH can influence the formation of different intermediate lanthanum species, which in turn affects the final morphology.

    • Solution: Fine-tune the pH of the reaction. Different lanthanum species can be present at different pH values, for example, free La³⁺ ions dominate at lower pH, while La(OH)₃ precipitates at a pH greater than 9.[15]

Data Presentation

Table 1: Effect of Reactant Concentration and Temperature on La₂O₃ Morphology (via La(OH)CO₃ precursor)

La(NO₃)₃·6H₂O Conc. (mol/L)Urea Conc. (mol/L)Reaction Temp. (°C)Resulting La₂O₃ Morphology
0.010.595Polyhedra
0.050.595Spindles
0.201.085Spheres

Data synthesized from information presented in[1].

Table 2: Influence of Calcination Temperature on La₂O₃ Particle Size

Precursor MaterialCalcination Temperature (°C)Resulting Particle Size (approx. nm)
Lanthanum Hydroxide/Carbonate45015
Lanthanum Hydroxide/Carbonate700> 20

Data synthesized from information presented in[3].

Experimental Protocols

Protocol 1: Synthesis of Spherical La₂O₃ via Precipitation

This protocol is based on the method described for synthesizing spherical La₂O₃ micro/nanostructures.[1]

  • Preparation of Solutions:

    • Prepare a 0.20 M solution of Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) in deionized water.

    • Prepare a 1.0 M solution of urea (CO(NH₂)₂) in deionized water.

  • Precipitation:

    • In a three-neck flask equipped with a condenser and a magnetic stirrer, mix the lanthanum nitrate and urea solutions.

    • Heat the mixture to 85°C with constant stirring and maintain this temperature for a specified duration (e.g., 1-3 hours) to allow for the formation of the La(OH)CO₃ precursor.

  • Washing and Drying:

    • After the reaction, allow the suspension to cool to room temperature.

    • Centrifuge the suspension to collect the white precipitate.

    • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents.

    • Dry the obtained La(OH)CO₃ precursor in an oven at a moderate temperature (e.g., 60-80°C).

  • Calcination:

    • Place the dried precursor powder in a crucible.

    • Calcine the powder in a muffle furnace at 800°C for 4 hours with a controlled heating rate (e.g., 1°C/min) to obtain spherical La₂O₃.

Protocol 2: Thermal Decomposition Analysis of La(NO₃)₃·6H₂O

This protocol outlines a general procedure for studying the thermal decomposition process.[6][7][8]

  • Sample Preparation:

    • Place a small, accurately weighed amount of La(NO₃)₃·6H₂O into an appropriate crucible for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • TGA/DSC Analysis:

    • Place the crucible in the TGA/DSC instrument.

    • Heat the sample from room temperature to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or nitrogen).

  • Data Analysis:

    • Analyze the resulting TGA curve to identify temperature ranges of mass loss, which correspond to dehydration, hydrolysis, and decomposition of nitrate species.

    • Analyze the DSC curve to identify endothermic or exothermic events associated with these transformations.

    • The final plateau in the TGA curve should correspond to the formation of stable La₂O₃.

Visualizations

Experimental_Workflow General Experimental Workflow for Morphology Control cluster_prep 1. Precursor Preparation cluster_reaction 2. Synthesis Reaction cluster_post 3. Post-Synthesis Processing cluster_analysis 4. Characterization A Dissolve La(NO₃)₃·6H₂O in Solvent B Add Precipitant / Surfactant / Polymer A->B Optional C Control Reaction Parameters (pH, Temp, Time, Stirring) A->C B->C D Washing & Centrifugation C->D E Drying D->E F Calcination (Temp, Time, Atmosphere) E->F G Morphology Analysis (SEM, TEM) F->G

Caption: General experimental workflow for controlling the morphology of lanthanum-based materials.

Troubleshooting_Morphology Troubleshooting Guide for Morphology Control cluster_size Problem: Incorrect Particle Size cluster_shape Problem: Incorrect Shape start Undesired Morphology (e.g., wrong size, shape, agglomeration) size_issue Large Particles / Agglomeration? start->size_issue shape_issue Wrong Shape? start->shape_issue conc Decrease Precursor Concentration size_issue->conc Yes calc Lower Calcination Temperature/Time conc->calc stir Improve Stirring calc->stir ph_size Optimize pH stir->ph_size method Change Synthesis Method (e.g., Hydrothermal for rods) shape_issue->method Yes temp_time Adjust Reaction Temperature/Time method->temp_time additive Use Surfactants/ Additives temp_time->additive ph_shape Fine-tune pH additive->ph_shape

Caption: Troubleshooting decision tree for controlling material morphology.

References

refinement of purification methods for lanthanum(III) nitrate hydrate products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of lanthanum(III) nitrate hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the purification of this compound?

A1: The most common starting material is crude this compound, which is often synthesized by dissolving lanthanum(III) oxide (La₂O₃), lanthanum(III) carbonate (La₂(CO₃)₃), or lanthanum(III) hydroxide (La(OH)₃) in nitric acid (HNO₃)[1][2]. The resulting solution is then crystallized to obtain the hydrate.

Q2: What are the most common impurities in commercial or crude this compound?

A2: Common impurities include other rare earth element (REE) nitrates, particularly cerium(III) nitrate, praseodymium(III) nitrate, and neodymium(III) nitrate, due to their chemical similarity and co-occurrence in ores. Other potential impurities can include transition metals like iron, and alkali or alkaline earth metals, depending on the initial lanthanum source and processing.

Q3: What are the primary methods for purifying this compound?

A3: The primary methods for refining this compound include:

  • Recrystallization: This is a common and effective method for removing many impurities by leveraging differences in solubility.

  • Solvent Extraction: This technique is widely used for separating lanthanum from other rare earth elements, often employing specific organic extractants.

  • Ion Exchange Chromatography: This method provides high-purity separation of lanthanides based on their differential binding to a resin.[3]

Q4: What is the typical appearance and solubility of pure lanthanum(III) nitrate hexahydrate?

A4: Pure lanthanum(III) nitrate hexahydrate consists of white or colorless crystals. It is highly soluble in water and also soluble in ethanol and acetone[2][4][5].

Experimental Protocols

Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization from an aqueous nitric acid solution.

Materials:

  • Crude this compound

  • Concentrated nitric acid (reagent grade)

  • Deionized water

  • Beakers and Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Crystallizing dish

  • Desiccator

Procedure:

  • Dissolution: In a beaker, dissolve the crude this compound in a minimal amount of warm deionized water. Add a few drops of concentrated nitric acid to prevent the formation of basic lanthanum nitrates and to keep the pH acidic.

  • Heating and Saturation: Gently heat the solution on a hot plate with stirring to ensure all the salt is dissolved. If any solid impurities remain, perform a hot filtration. Continue to heat and evaporate some of the water until the solution is saturated.

  • Crystallization: Remove the beaker from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. For better crystal formation, you can then place the beaker in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a desiccator over a suitable desiccant.

Troubleshooting Guides

Recrystallization Issues

Q: No crystals are forming upon cooling.

A:

  • Possible Cause: The solution may not be sufficiently saturated.

    • Solution: Reheat the solution to evaporate more solvent and concentrate the solution further.

  • Possible Cause: The cooling process is too rapid.

    • Solution: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Possible Cause: Lack of nucleation sites.

    • Solution: Scratch the inside of the beaker with a glass rod to induce crystal formation or add a seed crystal of pure this compound.

Q: The yield of purified crystals is very low.

A:

  • Possible Cause: Too much solvent was used during dissolution.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Possible Cause: The crystals were washed with too much or warm solvent.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.

  • Possible Cause: Significant solubility of the product in the cold solvent.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath to minimize the amount of product remaining in the mother liquor.

Q: The purified crystals are still colored.

A:

  • Possible Cause: Presence of colored impurities, such as praseodymium (greenish) or neodymium (pinkish-purple) nitrates.

    • Solution: Multiple recrystallization steps may be necessary. For significant colored impurities, a preliminary purification step like solvent extraction or ion exchange might be required.

  • Possible Cause: Contamination with iron.

    • Solution: Adjusting the pH of the initial solution can sometimes help to precipitate iron hydroxides, which can be filtered off before crystallization.

Impurity Removal Challenges

Q: How can I remove cerium from my lanthanum nitrate solution?

A: Cerium can be separated from lanthanum by oxidizing Ce(III) to Ce(IV), which is less soluble and can be precipitated. One method involves adjusting the pH of the solution and using an oxidizing agent like ozone or hydrogen peroxide to precipitate cerium(IV) hydroxide or a basic cerium salt, leaving lanthanum in the solution[1].

Q: What is an effective method for separating praseodymium and neodymium from lanthanum nitrate?

A: Solvent extraction is a common industrial method for this separation. A patent describes using a P503 alkane solution as an extractant to separate praseodymium and neodymium into the organic phase, leaving lanthanum in the aqueous raffinate[3]. This separation is challenging due to the very similar chemical properties of these elements.

Data Presentation

Table 1: Solubility of Lanthanum(III) Nitrate Hexahydrate in Water

Temperature (°C)Solubility ( g/100 mL)
25158[1]

Table 2: Expected Purity Improvement with Recrystallization

Note: The actual purity improvement per cycle is highly dependent on the specific impurities and their concentrations. The following is a qualitative representation.

ImpuritySolubility Relative to La(NO₃)₃·6H₂OExpected Removal Efficiency per Cycle
Other Rare Earth Nitrates (Ce, Pr, Nd) SimilarModerate
Transition Metal Nitrates (e.g., Fe) VariesGood
Alkali/Alkaline Earth Nitrates Generally HigherGood

Visualizations

Experimental_Workflow Experimental Workflow for this compound Purification cluster_0 Preparation of Crude Solution cluster_1 Purification by Recrystallization cluster_2 Final Product start Start with Crude La(NO₃)₃·xH₂O dissolve Dissolve in minimal warm H₂O with a few drops of HNO₃ start->dissolve saturate Heat to saturate the solution dissolve->saturate cool Slowly cool to room temperature, then in an ice bath saturate->cool filter Vacuum filter to collect crystals cool->filter wash Wash with ice-cold H₂O filter->wash dry Dry crystals in a desiccator wash->dry product Pure La(NO₃)₃·6H₂O dry->product Troubleshooting_Tree Troubleshooting Common Recrystallization Issues cluster_no_crystals cluster_low_yield cluster_colored_product issue Problem Encountered no_crystals No Crystals issue->no_crystals Crystallization Failure low_yield Low Yield issue->low_yield Poor Recovery colored Colored Crystals issue->colored Impurity Presence sol_1 Reheat to evaporate more solvent no_crystals->sol_1 sol_2 Cool more slowly no_crystals->sol_2 sol_3 Scratch beaker or add seed crystal no_crystals->sol_3 sol_4 Use minimal hot solvent low_yield->sol_4 sol_5 Wash with minimal ice-cold solvent low_yield->sol_5 sol_6 Perform multiple recrystallizations colored->sol_6 sol_7 Consider preliminary purification (e.g., solvent extraction) colored->sol_7

References

Technical Support Center: Overcoming Precursor Instability of Lanthanum(III) Nitrate Hydrate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the instability of lanthanum(III) nitrate hydrate solutions.

Troubleshooting Guide

Issue: A white precipitate forms in my aqueous lanthanum(III) nitrate solution.

Root Cause: The most common cause of precipitation is the hydrolysis of the lanthanum(III) ion (La³⁺) in water. This reaction forms insoluble lanthanum hydroxide, La(OH)₃. The tendency for hydrolysis increases significantly as the pH of the solution rises.

Reaction: La³⁺(aq) + 3H₂O(l) ⇌ La(OH)₃(s) + 3H⁺(aq)

Immediate Actions:

  • Check the pH: Use a calibrated pH meter to determine the pH of your solution. Precipitation is likely if the pH is neutral or basic (pH > 6).

  • Acidify the Solution: If a precipitate has formed, you can attempt to redissolve it by slowly adding a dilute acid (e.g., 0.1 M nitric acid) dropwise while stirring. This will lower the pH and shift the equilibrium back towards the soluble La³⁺ ion.

Preventative Measures:

  • Maintain an Acidic pH: The most effective way to prevent precipitation is to maintain a slightly acidic pH in your lanthanum(III) nitrate solutions. A pH range of 3-5 is generally recommended for stable stock solutions.[1]

  • Use High-Purity Water: Use deionized or distilled water to minimize the presence of impurities that could affect the pH or react with the lanthanum ions.

  • Proper Storage: Store your solutions in tightly sealed containers to prevent the absorption of atmospheric carbon dioxide, which can lower the pH by forming carbonic acid and potentially lead to the precipitation of lanthanum carbonate over time.

Issue: The concentration of my lanthanum(III) nitrate solution seems to decrease over time.

Root Cause: This is likely due to slow precipitation of lanthanum hydroxide or lanthanum carbonate, which may not be immediately visible as a distinct precipitate but can lead to a reduction in the concentration of soluble lanthanum.

Troubleshooting Steps:

  • Verify Concentration: Use a suitable analytical method to accurately determine the current concentration of lanthanum in your solution. Several methods are available, including:

    • Complexometric Titration: Titration with EDTA at a buffered pH (e.g., 5-6) using an indicator like Xylenol Orange.[2]

    • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive methods for accurate determination of elemental concentrations.

    • UV-Vis Spectrophotometry: Using a chromogenic ligand to form a colored complex with lanthanum, which can then be quantified.

  • Inspect for Precipitate: Carefully examine the solution for any fine, dispersed precipitate or a thin film on the container walls.

  • Adjust pH and Re-dissolve: If a precipitate is suspected or confirmed, acidify the solution as described above and then re-verify the concentration.

Best Practices for Maintaining Concentration:

  • Prepare Acidified Stock Solutions: Prepare your stock solutions in a slightly acidic medium from the outset.

  • Regularly Monitor pH: For long-term storage, periodically check and adjust the pH of your stock solutions.

  • Filter Before Use: If there is any doubt about the presence of a fine precipitate, filter the solution through a 0.22 µm or 0.45 µm filter before use to ensure you are working with a truly homogeneous solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in lanthanum(III) nitrate solutions?

A1: The primary cause of instability is the hydrolysis of the hydrated lanthanum(III) ion, [La(H₂O)n]³⁺. This process involves the deprotonation of coordinated water molecules, which leads to the formation of hydroxylated species and ultimately the precipitation of insoluble lanthanum hydroxide, La(OH)₃. This hydrolysis is highly dependent on the pH of the solution.

Q2: At what pH does lanthanum(III) nitrate start to precipitate?

A2: The onset of precipitation is dependent on the concentration of the lanthanum(III) ions. However, as a general guideline, precipitation becomes a significant issue as the pH approaches and exceeds 6. For long-term stability, it is recommended to maintain the pH of the solution below 6.

Q3: How can I prepare a stable stock solution of lanthanum(III) nitrate?

A3: To prepare a stable stock solution, it is crucial to control the pH. A recommended approach is to dissolve the this compound in high-purity water and then adjust the pH to a slightly acidic range, typically between 3 and 5, using a dilute acid like nitric acid.

Q4: What is the recommended acid for stabilizing lanthanum(III) nitrate solutions?

A4: Dilute nitric acid is a suitable choice for acidifying lanthanum(III) nitrate solutions as it does not introduce any new anions that could potentially interfere with subsequent experiments. A weak acid like acetic acid could also be used and may offer some buffering capacity. However, nitric acid is often preferred for its simplicity and compatibility.

Q5: Can I use a buffer to stabilize my lanthanum(III) nitrate solution?

A5: While a buffer could maintain a stable pH, it is important to choose a buffer system that does not contain components that can complex with or precipitate lanthanum ions. For example, phosphate and carbonate buffers should be avoided. An acetate buffer system could be a possibility, but its suitability would depend on the specific application. For general stock solutions, simple acidification is the most common and recommended approach.

Q6: How should I store my lanthanum(III) nitrate solutions to ensure long-term stability?

A6: Store your acidified lanthanum(III) nitrate solutions in well-sealed containers to prevent evaporation and minimize contact with atmospheric CO₂. Storage in a cool, dark place is also advisable to minimize any potential photochemical reactions, although these are not a primary concern for lanthanum(III) nitrate.

Q7: Is it possible to redissolve the white precipitate that has formed in my solution?

A7: Yes, in most cases, the white precipitate of lanthanum hydroxide can be redissolved by carefully adding a dilute acid (e.g., 0.1 M nitric acid) to lower the pH of the solution. This should be done slowly and with constant stirring.

Q8: How can I confirm the concentration of lanthanum in my solution after preparation or storage?

A8: The concentration of lanthanum can be determined by various analytical techniques. For routine laboratory work, complexometric titration with EDTA is a common and reliable method.[2] For more sensitive and precise measurements, instrumental methods such as ICP-OES or ICP-MS are recommended.

Data Presentation

Table 1: Hydrolysis Constants of Lanthanum(III) Ion

Hydrolysis Reactionlog K (at 25 °C, I=0.1 M KNO₃)pKh
La³⁺ + H₂O ⇌ La(OH)²⁺ + H⁺-8.538.53
La³⁺ + 3H₂O ⇌ La(OH)₃ + 3H⁺-26.5626.56

Data sourced from Yakubovich and Alekseev, 2012.[3] This table illustrates the equilibrium of the hydrolysis reactions. A lower pKh value for the first hydrolysis step indicates a greater tendency to form the first hydroxide complex as the pH increases.

Experimental Protocols

Protocol 1: Preparation of a Stable 0.1 M Lanthanum(III) Nitrate Stock Solution

Materials:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • High-purity deionized or distilled water

  • 0.1 M Nitric Acid (HNO₃)

  • Volumetric flask (e.g., 100 mL)

  • Beaker

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Procedure:

  • Calculate the required mass: For a 100 mL 0.1 M solution, calculate the mass of La(NO₃)₃·6H₂O needed (Molar Mass ≈ 433.01 g/mol ).

    • Mass = 0.1 mol/L * 0.1 L * 433.01 g/mol = 4.33 g

  • Dissolution: Weigh the calculated amount of lanthanum(III) nitrate hexahydrate and transfer it to a beaker containing approximately 80 mL of high-purity water.

  • Stir to dissolve: Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.

  • pH Adjustment:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Place the pH electrode in the lanthanum nitrate solution and measure the initial pH.

    • Slowly add 0.1 M nitric acid dropwise while stirring until the pH is stable within the range of 3.0 - 5.0.

  • Final Volume: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsate to the volumetric flask to ensure a complete transfer.

  • Dilute to the mark: Add high-purity water to the volumetric flask until the bottom of the meniscus is on the calibration mark.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clean, well-labeled, and tightly sealed storage bottle.

Mandatory Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_storage Storage and Use weigh 1. Weigh La(NO₃)₃·6H₂O dissolve 2. Dissolve in High-Purity Water weigh->dissolve ph_adjust 3. Adjust pH to 3.0-5.0 with dilute HNO₃ dissolve->ph_adjust final_vol 4. Bring to Final Volume ph_adjust->final_vol homogenize 5. Homogenize Solution final_vol->homogenize store Store in a Tightly Sealed Container homogenize->store use Use in Experiments store->use

Caption: Experimental workflow for preparing a stable lanthanum(III) nitrate solution.

troubleshooting_logic start Precipitate Observed in La(NO₃)₃ Solution? check_ph Check pH of the solution start->check_ph ph_high Is pH > 6? check_ph->ph_high acidify Acidify with dilute HNO₃ to pH 3-5 ph_high->acidify Yes other_issue Consider other sources of precipitation (e.g., contaminants) ph_high->other_issue No redissolved Precipitate Redissolves acidify->redissolved

Caption: Troubleshooting logic for addressing precipitation in lanthanum(III) nitrate solutions.

References

improving the catalytic efficiency of lanthanum(III) nitrate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the catalytic efficiency of lanthanum(III) nitrate hydrate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your catalytic reactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments using this compound as a catalyst.

Issue 1: Low or No Reaction Conversion

Possible Cause Troubleshooting Steps
Inactive Catalyst 1. Catalyst Purity and Storage: Ensure the use of high-purity this compound.[1] The catalyst is hygroscopic; store it in a desiccator to prevent absorption of atmospheric moisture, which can affect its activity. 2. Catalyst Activation: For reactions requiring the oxide form, the catalyst may need to be activated via calcination. The thermal decomposition of this compound to lanthanum oxide (La₂O₃) typically occurs at temperatures above 600°C.[2][3][4][5] The specific temperature and duration of calcination can significantly impact the catalyst's surface area and activity.[2]
Suboptimal Reaction Conditions 1. Solvent Selection: The choice of solvent can dramatically influence reaction rates and yields. For instance, in the acetylation of alcohols, solvent-free conditions or non-polar solvents may be optimal.[6] 2. Temperature: Many reactions catalyzed by this compound proceed under mild conditions.[1] However, some transformations may require heating. Systematically screen a range of temperatures to find the optimum for your specific reaction. 3. Catalyst Loading: The amount of catalyst can be critical. While a catalytic amount is sufficient, the optimal loading should be determined experimentally. Start with a low loading (e.g., 1-5 mol%) and gradually increase it to find the balance between reaction rate and cost-effectiveness.
Presence of Inhibitors 1. Substrate and Reagent Purity: Impurities in the starting materials or reagents can act as catalyst poisons. Ensure the purity of all components of the reaction mixture.

Issue 2: Poor Selectivity or Formation of Byproducts

Possible Cause Troubleshooting Steps
Incorrect Reaction Conditions 1. Temperature Control: Higher temperatures can sometimes lead to the formation of side products. If selectivity is an issue, try running the reaction at a lower temperature for a longer period. 2. Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Stopping the reaction too late can lead to the formation of degradation products.
Catalyst Modification 1. In-situ Catalyst Formation: For certain reactions like transesterification, the in-situ formation of a "lanthanum(III) nitrate alkoxide" from this compound and an appropriate additive can lead to a highly active and selective catalyst.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of this compound that should be used for catalytic applications?

A1: For optimal and reproducible results, it is recommended to use high-purity this compound, typically 99.9% or higher.[1] The presence of other rare earth metals or trace impurities can affect the catalytic activity.

Q2: How should I store this compound?

A2: this compound is hygroscopic and should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture.

Q3: Can I reuse the this compound catalyst?

A3: Catalyst reusability depends on the reaction conditions and the nature of the reaction mixture. In many cases, the catalyst can be recovered and reused. For instance, lanthanum can be recovered from acidic solutions by precipitation as lanthanum oxalate or carbonate, which can then be calcined to regenerate the oxide form.[8][9]

Q4: What are the advantages of using this compound as a catalyst?

A4: this compound is considered a green catalyst due to its low toxicity, high selectivity, and the ability to promote reactions under mild conditions.[1] It is also relatively inexpensive and stable.[1][10]

Q5: When is it necessary to convert this compound to lanthanum oxide?

A5: Lanthanum oxide, often prepared by the thermal decomposition of the nitrate salt, is a highly active catalyst for various reactions.[11][12][13] This conversion is necessary when the oxide form provides superior catalytic performance for a specific application. The decomposition process needs to be carefully controlled to achieve the desired catalyst properties.[2][3][4][5]

Quantitative Data Presentation

The following tables summarize quantitative data from studies on reactions catalyzed by this compound, allowing for easy comparison of catalyst efficiency under different conditions.

Table 1: Acetylation of Benzyl Alcohol with Acetyl Chloride Catalyzed by La(NO₃)₃·6H₂O

EntrySolventTemperature (°C)TimeYield (%)
1DichloromethaneRoom Temp.4 h90
2AcetonitrileRoom Temp.5 h85
3Diethyl EtherRoom Temp.6 h70
4n-HexaneRoom Temp.6 h60
5Solvent-freeRoom Temp.Immediate98

Data synthesized from information presented in a study on solventless acetylation.[6]

Table 2: Synthesis of Bis(indolyl)methanes from Indole and Various Aldehydes using La(NO₃)₃·6H₂O

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde1095
24-Chlorobenzaldehyde1598
34-Methylbenzaldehyde1296
44-Methoxybenzaldehyde1094
54-Nitrobenzaldehyde2092

Yields reported are for the synthesis conducted under solvent-free conditions at room temperature.[14]

Experimental Protocols

Protocol 1: General Procedure for the Acetylation of Alcohols

  • Materials:

    • Alcohol (1 mmol)

    • Acetyl chloride (3 mmol)

    • Lanthanum(III) nitrate hexahydrate (0.01 mmol)

  • Procedure:

    • In a round-bottom flask, add the alcohol, acetyl chloride, and lanthanum(III) nitrate hexahydrate.

    • Stir the homogeneous mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, filter the reaction mixture.

    • Purify the filtrate by column chromatography on silica gel using an appropriate eluent (e.g., n-hexane) to obtain the pure acetylated product.[6]

Protocol 2: General Procedure for the Synthesis of Bis(indolyl)methanes

  • Materials:

    • Indole (2 mmol)

    • Aldehyde (1 mmol)

    • Lanthanum(III) nitrate hexahydrate (5 mol%)

  • Procedure:

    • Grind the indole, aldehyde, and lanthanum(III) nitrate hexahydrate together in a mortar and pestle at room temperature.

    • The reaction is typically fast and can be monitored by TLC.

    • After the reaction is complete, dissolve the mixture in a suitable solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the pure bis(indolyl)methane.[14]

Protocol 3: Preparation of Lanthanum Oxide (La₂O₃) Catalyst via Calcination

  • Materials:

    • This compound

  • Procedure:

    • Place the this compound in a ceramic crucible.

    • Heat the crucible in a muffle furnace.

    • The thermal decomposition occurs in stages, with the final conversion to hexagonal La₂O₃ occurring at temperatures above 600-800°C.[3][4] The heating rate and final temperature can be adjusted to control the particle size and surface area of the resulting oxide.[2]

    • Hold the sample at the desired calcination temperature for a specified period (e.g., 2-4 hours) to ensure complete conversion.

    • Allow the furnace to cool down to room temperature before removing the La₂O₃ catalyst.

Visualizations

experimental_workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_workup Product Isolation & Purification start Start reagents Prepare High-Purity Reactants & Solvents start->reagents catalyst Activate Catalyst (if necessary, e.g., Calcination) reagents->catalyst setup Combine Reactants & Catalyst catalyst->setup reaction Run Reaction under Optimized Conditions (Temp, Time, Stirring) setup->reaction monitor Monitor Progress (TLC, GC) reaction->monitor monitor->reaction Incomplete workup Quench Reaction & Work-up monitor->workup Reaction Complete purify Purify Product (Chromatography, Recrystallization) workup->purify characterize Characterize Product & Calculate Yield purify->characterize end End characterize->end

A generalized workflow for a typical catalytic experiment.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low or No Yield check_purity Verify Catalyst Purity and Proper Storage start->check_purity check_activation Ensure Proper Catalyst Activation start->check_activation optimize_temp Optimize Temperature start->optimize_temp optimize_solvent Optimize Solvent start->optimize_solvent optimize_loading Optimize Catalyst Loading start->optimize_loading check_reagent_purity Check Purity of Starting Materials start->check_reagent_purity solution Re-run Experiment with Optimized Parameters

A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Process Optimization for Large-Scale Synthesis Using Lanthanum(III) Nitrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the process optimization, troubleshooting, and safe handling of lanthanum(III) nitrate hydrate in large-scale synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the use of this compound in chemical synthesis.

Q1: What are the primary advantages of using this compound as a catalyst in large-scale synthesis?

A1: this compound offers several key benefits for industrial applications, including:

  • Low Toxicity: Compared to many traditional heavy metal catalysts, lanthanum compounds exhibit lower toxicity, making them a more environmentally friendly and safer option.[1][2]

  • Mild Reaction Conditions: Many reactions catalyzed by this compound can be conducted under mild conditions, which reduces energy consumption and the formation of byproducts.[2]

  • High Selectivity: It often provides high chemoselectivity, leading to cleaner reactions and higher yields of the desired product.[2][3]

  • Cost-Effectiveness: As a relatively abundant rare earth element, lanthanum-based catalysts can be more affordable than those based on precious metals.[2]

Q2: What are the key safety precautions to consider when handling this compound on a large scale?

A2: this compound is an oxidizing agent and requires careful handling, especially in large quantities. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and protective clothing.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from combustible materials and incompatible substances like strong reducing agents and acids.[4]

  • Spill Management: In case of a spill, avoid generating dust. Use non-sparking tools for cleanup and collect the material in a suitable container for disposal.[1][5]

Q3: Is this compound sensitive to air or moisture?

A3: Yes, this compound is hygroscopic and can absorb moisture from the air. It is important to store it in tightly sealed containers to maintain its integrity and catalytic activity.

Q4: Can the lanthanum catalyst be recovered and reused?

A4: Yes, recovery and reuse of the lanthanum catalyst are often feasible, which is a significant advantage for large-scale, cost-effective production. Recovery methods typically involve precipitation of lanthanum salts, such as lanthanum hydroxide or carbonate, by adjusting the pH of the aqueous phase after reaction work-up.[6] These precipitated salts can then be isolated and potentially recycled.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during large-scale synthesis using this compound.

Problem 1: Low or Inconsistent Reaction Yield
Potential Cause Troubleshooting Steps
Catalyst Inactivity 1. Verify Catalyst Quality: Ensure the this compound is of high purity and has been stored properly to prevent moisture absorption. Consider using a fresh batch of catalyst. 2. Check for Poisons: Impurities in starting materials or solvents can act as catalyst poisons. Purify all reagents before use.
Suboptimal Reaction Conditions 1. Temperature: Optimize the reaction temperature. While mild conditions are often cited, some reactions may require higher temperatures to achieve a reasonable rate on a large scale. Monitor for potential side reactions at elevated temperatures. 2. Solvent: The choice of solvent can significantly impact the reaction. Screen a variety of solvents to find the one that provides the best balance of solubility, reaction rate, and ease of work-up.[7] 3. Catalyst Loading: While lower catalyst loadings are desirable, on a large scale, a slightly higher loading might be necessary to achieve a practical reaction time. Perform a catalyst loading study to find the optimal concentration.
Mass Transfer Limitations 1. Agitation: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of low catalyst concentration. Ensure the agitation speed and impeller design are adequate for the reactor volume and viscosity of the reaction mixture.
Problem 2: Poor Selectivity / Formation of Byproducts
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature 1. Lower the Temperature: High temperatures can sometimes lead to the formation of side products. Try running the reaction at a lower temperature, even if it extends the reaction time.
Incorrect Stoichiometry 1. Verify Reagent Ratios: Carefully check the molar ratios of your reactants. An excess of one reactant can sometimes lead to the formation of byproducts.
Prolonged Reaction Time 1. Monitor Reaction Progress: Over-extending the reaction time can lead to the degradation of the product or the formation of secondary products. Monitor the reaction by a suitable analytical technique (e.g., HPLC, GC, TLC) to determine the optimal reaction time.
Problem 3: Difficult Product Isolation / Work-up
Potential Cause Troubleshooting Steps
Emulsion Formation 1. Brine Wash: During aqueous work-up, the formation of emulsions can be an issue. Washing with a saturated sodium chloride (brine) solution can help to break up emulsions.
Precipitation of Lanthanum Salts 1. pH Adjustment: Lanthanum salts can precipitate during work-up, making filtration difficult. Carefully control the pH of the aqueous phase. Acidic conditions will keep the lanthanum salts dissolved. 2. Filtration Aid: If precipitation is unavoidable, consider using a filter aid like celite to improve filtration speed.
Residual Catalyst in Product 1. Aqueous Washes: Multiple washes with an acidic aqueous solution can help to remove residual lanthanum catalyst from the organic product layer.

Troubleshooting Workflow for Low Reaction Yield

troubleshooting_low_yield start Low Reaction Yield Observed check_catalyst Step 1: Verify Catalyst Integrity start->check_catalyst catalyst_ok Catalyst is Active check_catalyst->catalyst_ok optimize_conditions Step 2: Evaluate Reaction Conditions catalyst_ok->optimize_conditions Yes replace_catalyst Use Fresh/Pure Catalyst catalyst_ok->replace_catalyst No conditions_ok Conditions Optimized? optimize_conditions->conditions_ok check_mass_transfer Step 3: Investigate Mass Transfer conditions_ok->check_mass_transfer Yes adjust_temp Optimize Temperature conditions_ok->adjust_temp No resolve_mixing Improve Agitation / Mixing check_mass_transfer->resolve_mixing success High Yield Achieved resolve_mixing->success replace_catalyst->check_catalyst purify_reagents Purify Reagents and Solvents purify_reagents->check_catalyst screen_solvents Screen Solvents adjust_temp->screen_solvents adjust_loading Optimize Catalyst Loading screen_solvents->adjust_loading adjust_loading->optimize_conditions

A logical workflow for troubleshooting low reaction yields.

Section 3: Data Presentation

The following tables summarize typical reaction parameters for common transformations catalyzed by this compound at a laboratory scale. These should be considered as starting points for optimization at a larger scale.

Table 1: Synthesis of α-Amino Nitriles [2]

ParameterValueNotes
Catalyst Loading 5-15 mol%Higher loadings may be needed for less reactive substrates.
Temperature Room TemperatureMild conditions are a key advantage.
Solvent Ethanol, Methanol, or Solvent-freeSolvent-free conditions are environmentally preferable.[2]
Reaction Time 1-6 hoursVaries with substrate and catalyst loading.
Typical Yield 80-95%Generally high yields are achieved.

Table 2: Transesterification of Esters [3]

ParameterValueNotes
Catalyst Loading 1-10 mol%Lower loadings are often effective.
Temperature 60-120 °CHigher temperatures may be required for less reactive esters.
Solvent Toluene, or neatAzeotropic removal of the alcohol byproduct can drive the reaction.
Reaction Time 4-24 hoursCan be lengthy depending on the substrates.
Typical Yield 70-98%Good to excellent yields are common.

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments. These are intended as a guide and may require optimization for specific large-scale equipment.

Protocol 1: Large-Scale Synthesis of a Bis(indolyl)methane Derivative

This protocol is an example of a solvent-free reaction, which is highly desirable for industrial applications.

Reaction: Indole + Aromatic Aldehyde → Bis(indolyl)methane

Materials:

  • Indole (1.0 eq)

  • Aromatic Aldehyde (0.5 eq)

  • This compound (0.05 eq)

Procedure:

  • Charging the Reactor: To a clean and dry reactor equipped with a mechanical stirrer and a temperature probe, charge the indole, aromatic aldehyde, and this compound.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction mixture will become a molten slurry.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting materials are consumed (typically 1-3 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Add a suitable solvent such as ethyl acetate to dissolve the crude product. c. Wash the organic solution with water to remove the lanthanum catalyst. d. Separate the organic layer and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Experimental Workflow

experimental_workflow start Start charge_reactants Charge Reactor with Reactants and Catalyst start->charge_reactants reaction Run Reaction at Optimized Temperature charge_reactants->reaction monitor Monitor Reaction Progress (TLC, HPLC, etc.) reaction->monitor reaction_complete Reaction Complete? monitor->reaction_complete reaction_complete->reaction No workup Reaction Work-up (Quench, Extraction, Washes) reaction_complete->workup Yes isolate_product Isolate Crude Product (Concentration) workup->isolate_product catalyst_recovery Catalyst Recovery (from aqueous phase) workup->catalyst_recovery purify Purify Product (Recrystallization, Chromatography) isolate_product->purify final_product Final Product purify->final_product

A generalized workflow for a lanthanum-catalyzed synthesis.

Section 5: Catalyst Recovery and Regeneration

The recovery of the lanthanum catalyst is crucial for the economic viability of large-scale processes.

General Procedure for Catalyst Recovery:

  • Aqueous Extraction: After the reaction is complete, the lanthanum catalyst is typically removed from the organic product phase by washing with an acidic aqueous solution.

  • Precipitation: The acidic aqueous phase containing the dissolved lanthanum catalyst is treated with a base (e.g., sodium hydroxide or ammonia) to increase the pH. This causes the precipitation of lanthanum hydroxide [La(OH)₃].[6]

  • Isolation: The precipitated lanthanum hydroxide is isolated by filtration.

  • Regeneration (Optional): The isolated lanthanum hydroxide can be converted back to lanthanum nitrate by reacting it with nitric acid. The resulting lanthanum nitrate solution can then be concentrated to obtain the hydrated salt for reuse.

Catalyst Recovery Workflow

catalyst_recovery_workflow start Aqueous Phase from Reaction Work-up add_base Add Base (e.g., NaOH) to Adjust pH start->add_base precipitate Precipitate Lanthanum Hydroxide [La(OH)₃] add_base->precipitate filter Isolate Precipitate by Filtration precipitate->filter la_hydroxide Lanthanum Hydroxide filter->la_hydroxide add_acid React with Nitric Acid la_hydroxide->add_acid la_nitrate_solution Lanthanum Nitrate Solution add_acid->la_nitrate_solution concentrate Concentrate Solution la_nitrate_solution->concentrate recycled_catalyst Recycled Lanthanum(III) Nitrate Hydrate concentrate->recycled_catalyst

References

Validation & Comparative

Lanthanum(III) Nitrate Hydrate vs. Lanthanum(III) Chloride: A Comparative Guide for Precursor Selection in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor is a critical decision that can significantly influence the outcome of a synthesis and the properties of the final material. This guide provides an objective comparison of two common lanthanum precursors, lanthanum(III) nitrate hydrate and lanthanum(III) chloride, supported by experimental data to inform your selection process in applications ranging from catalysis to nanomaterial synthesis.

When synthesizing lanthanum-based materials, the anionic counter-ion of the precursor can play a surprisingly significant role. Differences in thermal decomposition pathways, potential for residual impurities, and interactions with other reagents can lead to variations in the morphology, purity, and performance of the end product. This guide delves into these differences, presenting quantitative data and detailed experimental protocols to provide a clear comparison between this compound and lanthanum(III) chloride.

Quantitative Data Comparison

The selection of a lanthanum precursor has a demonstrable impact on the characteristics of the synthesized materials. The following tables summarize quantitative data from studies comparing the use of lanthanum(III) nitrate and lanthanum(III) chloride in catalytic and nanoparticle applications.

Table 1: Comparison of Precursor Performance in Catalysis

Catalyst SystemPrecursor for La₂O₃ SupportMethane Conversion (%)Carbon Dioxide Conversion (%)Reference
20%Ni/5%La₂O₃–95%Al₂O₃Lanthanum(III) Nitrate7168[1]
20%Ni/5%La₂O₃–95%Al₂O₃Lanthanum(III) ChlorideLower than nitrate precursorLower than nitrate precursor[1]

Note: The study indicates that the lower activity of the chloride-derived catalyst is due to the formation of bonds between atomic chlorine and metallic nickel, reducing the number of active sites.[1]

Table 2: Comparison of Precursors in Lanthanum Oxide (La₂O₃) Nanoparticle Synthesis

PrecursorSynthesis MethodPrecipitating/Gelling AgentCalcination Temp. (°C)Particle/Crystallite SizeMorphologyReference
Lanthanum(III) Nitrate HexahydrateCo-precipitationSodium Hydroxide (NaOH)Not specified (uncalcined)41-47 nmHexagonal[2][3][4]
Lanthanum(III) Nitrate HexahydrateSol-GelPolyethylene Glycol (PEG)850~37 nmNet-like[3]
Lanthanum(III) ChlorideCo-precipitationNot specifiedNot specifiedNot specifiedNot specified[3]

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are essential. Below are methodologies for the synthesis of lanthanum oxide nanoparticles via co-precipitation, a common and scalable method, using both this compound and lanthanum(III) chloride.

Protocol 1: Co-precipitation Synthesis of La₂O₃ Nanoparticles using this compound

This protocol is adapted from a method utilizing lanthanum nitrate hexahydrate as the precursor and sodium hydroxide as the precipitating agent.[2][4]

  • Precursor Solution Preparation: Dissolve 0.1 M of lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) in deionized water with constant stirring for 30 minutes at room temperature.

  • Precipitation: Add a 0.3 M aqueous solution of sodium hydroxide (NaOH) dropwise to the lanthanum nitrate solution under constant stirring. Continue the addition until a stable white precipitate of lanthanum hydroxide (La(OH)₃) is formed.

  • Washing: The resulting precursor solution should be washed several times with deionized water and ethanol to completely remove any unreacted nitrate ions.[2][4]

  • Drying: The washed precipitate is then dried in an oven at a moderate temperature (e.g., 60-100°C) to remove residual water.[3]

  • Calcination: The dried lanthanum hydroxide powder is calcined in a furnace at a high temperature (e.g., 650°C for 3 hours) to induce thermal decomposition and form crystalline La₂O₃.[3]

Protocol 2: Co-precipitation Synthesis of La₂O₃ Nanoparticles using Lanthanum(III) Chloride

This protocol outlines a general co-precipitation method applicable for lanthanum(III) chloride.[3]

  • Precursor Solution Preparation: Prepare an aqueous solution of lanthanum(III) chloride (LaCl₃).

  • Precipitation: Under constant stirring, add a precipitating agent solution (e.g., sodium hydroxide, ammonium bicarbonate) dropwise to the lanthanum salt solution. This will result in the formation of a solid precipitate, such as lanthanum hydroxide (La(OH)₃).

  • Aging and Washing: The precipitate is typically aged for a period to ensure complete reaction and particle growth. It is then washed several times with deionized water and ethanol to remove unreacted ions and impurities.

  • Drying: The washed precipitate is dried in an oven at a moderate temperature (e.g., 60-100°C) to remove residual water.[3]

  • Calcination: The dried precursor powder is calcined in a furnace at a high temperature to induce thermal decomposition and form crystalline La₂O₃.

Visualizing the Process and Comparison

To further clarify the experimental process and the key differences between the two precursors, the following diagrams are provided.

G cluster_0 This compound Pathway cluster_1 Lanthanum(III) Chloride Pathway N_start La(NO₃)₃·6H₂O Solution N_precip Precipitation with NaOH N_start->N_precip N_wash Washing (Water & Ethanol) N_precip->N_wash N_dry Drying N_wash->N_dry N_calcine Calcination N_dry->N_calcine N_end La₂O₃ Nanoparticles N_calcine->N_end C_start LaCl₃ Solution C_precip Precipitation (e.g., with NaOH) C_start->C_precip C_wash Washing (Water & Ethanol) C_precip->C_wash C_dry Drying C_wash->C_dry C_calcine Calcination C_dry->C_calcine C_end La₂O₃ Nanoparticles C_calcine->C_end

Caption: Comparative workflow for La₂O₃ nanoparticle synthesis.

G N_cat Higher Catalytic Activity (in Ni/La₂O₃-Al₂O₃ system) C_cat Potential Catalyst Poisoning (Residual Chlorides) N_purity Cleaner Decomposition (Volatile NOx byproducts) C_purity Risk of Oxychloride Formation N_size Controlled Particle Size (e.g., ~37-47 nm) C_neuro Neurotoxicity Concerns (in biological systems)

Caption: Precursor properties and performance comparison.

Discussion and Recommendations

The choice between this compound and lanthanum(III) chloride as a precursor is highly dependent on the specific application.

For catalysis , particularly for systems sensitive to poisoning, lanthanum(III) nitrate appears to be the superior choice. Experimental evidence suggests that the presence of residual chlorine from the chloride precursor can negatively impact the catalytic activity of active metal sites.[1] The decomposition of the nitrate precursor yields gaseous nitrogen oxides, which are less likely to interfere with the final catalyst's performance.

In the synthesis of nanoparticles , both precursors are viable. However, the nitrate precursor is more frequently cited in the literature with detailed characterization of the resulting nanoparticles, often yielding well-defined morphologies and particle sizes.[2][3][4] The thermal decomposition of the intermediate lanthanum hydroxide is a critical step, and the absence of chlorine may prevent the formation of undesirable lanthanum oxychloride phases.

For applications in drug development and biological systems , careful consideration of toxicity is paramount. Both lanthanum(III) chloride and lanthanum(III) nitrate have been shown to exhibit neurotoxicity in cellular and animal models.[5] The high water solubility of both salts facilitates their absorption.[5] Therefore, for any in-vivo or in-vitro biological application, rigorous purification of the final material to remove any unreacted precursor is crucial, regardless of the initial choice.

References

A Comparative Analysis of Lanthanide Nitrates in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is critical for efficiency and selectivity in organic synthesis. Lanthanide nitrates have surfaced as a noteworthy class of Lewis acid catalysts, exhibiting significant activity in a multitude of organic transformations.[1] This guide offers a comparative analysis of the catalytic performance of various lanthanide nitrates, supported by experimental data, to inform the selection of the most suitable catalyst for specific synthetic applications.

The catalytic prowess of lanthanide(III) nitrates is rooted in the Lewis acidic character of the Ln³⁺ ion, which effectively activates substrates.[1] Subtle variations in ionic radii and Lewis acidity across the lanthanide series can result in substantial differences in their catalytic performance.[1] This guide provides a data-centric overview of these differences.

Comparative Catalytic Efficiency in the Synthesis of 2,4,5-Triaryl-1H-imidazoles

A study by Forgani et al. (2015) offers a direct comparison of the catalytic activity of various lanthanide(III) nitrates in the one-pot, solvent-free synthesis of 2,4,5-triaryl-1H-imidazoles. This multicomponent reaction is a valuable method in medicinal chemistry for generating biologically active compounds. The data presented below clearly demonstrates the relative efficiencies of different lanthanide catalysts in this specific transformation.[1]

Lanthanide Nitrate CatalystTime (min)Yield (%)
La(NO₃)₃·6H₂O4585
Ce(NO₃)₃·6H₂O4088
Pr(NO₃)₃·6H₂O3590
Nd(NO₃)₃·6H₂O3092
Sm(NO₃)₃·6H₂O2096
Eu(NO₃)₃·6H₂O2594
Gd(NO₃)₃·6H₂O3093
Tb(NO₃)₃·6H₂O3591
Dy(NO₃)₃·6H₂O4089
Ho(NO₃)₃·6H₂O4587
Er(NO₃)₃·6H₂O5085
Tm(NO₃)₃·6H₂O5582
Yb(NO₃)₃·6H₂O6080

As the data indicates, samarium(III) nitrate hexahydrate was the most efficient catalyst for this reaction, providing the desired product in the shortest time (20 minutes) with the highest yield (96%).[1] This suggests that for this particular transformation, the combination of the Lewis acidity and ionic radius of the Sm³⁺ ion is optimal for activating the substrates and promoting the cyclization reaction.[1]

Experimental Protocols

Synthesis of 2,4,5-Triaryl-1H-imidazoles

The following is a representative experimental protocol based on the work of Forgani et al. (2015) for the synthesis of 2,4,5-triaryl-1H-imidazoles using a lanthanide nitrate catalyst.[1]

Materials:

  • Benzil (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ammonium acetate (2.5 mmol)

  • Lanthanide(III) nitrate hexahydrate (e.g., Sm(NO₃)₃·6H₂O) (10 mol%)

Procedure:

  • A mixture of benzil, the aromatic aldehyde, ammonium acetate, and the lanthanide(III) nitrate catalyst is prepared.

  • The mixture is thoroughly ground in a mortar and pestle at room temperature for the time specified in the comparative data table.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,4,5-triaryl-1H-imidazole.[1]

Visualizing the Process

To better understand the experimental process and the proposed catalytic mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow start Mix Reactants and Catalyst grind Grind at Room Temperature start->grind monitor Monitor by TLC grind->monitor wash Wash with Water monitor->wash purify Recrystallize wash->purify product Pure 2,4,5-Triaryl-1H-imidazole purify->product

A generalized experimental workflow for the synthesis of 2,4,5-triaryl-1H-imidazoles.

The catalytic cycle for this reaction involves the lanthanide ion acting as a Lewis acid to activate the carbonyl groups of the benzil and the aromatic aldehyde. This activation increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

G cluster_cycle Proposed Catalytic Cycle catalyst Ln(NO₃)₃ benzil Benzil catalyst->benzil Coordination aldehyde Aromatic Aldehyde catalyst->aldehyde Coordination activated_complex Activated Carbonyl Complex benzil->activated_complex aldehyde->activated_complex intermediate1 Intermediate 1 activated_complex->intermediate1 + NH₃ ammonia NH₃ (from NH₄OAc) ammonia->intermediate1 intermediate2 Intermediate 2 intermediate1->intermediate2 Condensation product 2,4,5-Triaryl-1H-imidazole intermediate2->product Cyclization product->catalyst Catalyst Regeneration

A proposed catalytic cycle for the lanthanide nitrate-catalyzed synthesis of imidazoles.

Broader Applications and Future Outlook

While the synthesis of imidazoles provides a clear case study, lanthanide nitrates are versatile catalysts for a range of other organic reactions, including:

  • Biginelli Reaction: Praseodymium(III) nitrate has been shown to be a novel and effective catalyst for the Biginelli reaction under solvent-free conditions, offering high yields and short reaction times.[2]

  • Synthesis of Quinoxalines: Although various catalysts are employed for quinoxaline synthesis, lanthanide-based catalysts are recognized for their potential in these reactions.

  • α-Amino Nitrile Synthesis: Lanthanum nitrate is effective in the synthesis of α-amino nitriles.[3]

  • Acylation Reactions: Lanthanum nitrate also plays a role in the acylation of alcohols, phenols, and amines.

The choice of the specific lanthanide nitrate catalyst can be influenced by the nature of the reaction. The trend observed in the imidazole synthesis, where the catalytic activity peaks in the middle of the lanthanide series (Samarium), is not universal. For some reactions, the catalytic activity may increase with decreasing ionic radius (and increasing Lewis acidity) from Lanthanum to Lutetium.

References

Performance of Lanthanum(III) Nitrate Hydrate Across Diverse Catalytic Supports: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a catalytic support material is critical in optimizing the performance of lanthanum(III) nitrate hydrate in various chemical transformations. This guide provides a comparative analysis of this compound's efficacy when supported on different materials, with a focus on transesterification for biodiesel production and other key organic reactions. The performance is evaluated based on conversion rates, selectivity, and product yields, supported by experimental data and detailed protocols.

This compound is a versatile and cost-effective catalyst precursor known for its low toxicity and high efficiency in promoting a range of chemical reactions, from organic synthesis to environmental catalysis.[1] Its catalytic activity, however, is significantly influenced by the properties of the support material on which it is dispersed. Factors such as surface area, porosity, and the acidity or basicity of the support can dramatically alter the catalyst's performance. This guide delves into the comparative performance of this compound on alumina, ceria, and zeolite supports.

Comparative Catalytic Performance in Transesterification

The transesterification of vegetable oils to produce fatty acid methyl esters (FAME), or biodiesel, is a crucial industrial process. The choice of catalyst and support is paramount for achieving high conversion and selectivity.

A recent study highlights the superior performance of catalytic systems augmented with lanthanum.[2] A significant correlation was observed between the conversion and selectivity to methyl esters and the physicochemical characteristics of the catalyst, such as specific surface area, acidity, and basicity.[2]

Catalyst SupportPrecursorReactionConversion (%)Selectivity to Methyl Esters (%)Key Findings
Alumina (Al₂O₃) Lanthanum NitrateTransesterification of Rapeseed OilHighHighLanthanum oxide stabilized the catalytic system, leading to excellent conversion rates and selectivity to FAME.[2]
Dolomite Lanthanum NitrateTransesterification of Palm Oil98.6-The La-dolomite catalyst exhibited high activity and could be reused multiple times with only a slight decrease in performance.

Note: Direct comparative data for silica and ceria supports in the same transesterification reaction under identical conditions is limited in the reviewed literature. The provided data for the dolomite support offers a valuable benchmark for a heterogeneous base catalyst.

Experimental Protocols

Preparation of La₂O₃/Al₂O₃ Catalyst

A La₂O₃/Al₂O₃ catalytic system can be synthesized using an impregnation method.[2]

  • Preparation of Alumina Support: Aluminum nitrate is precipitated from an aqueous solution using ammonia as the precipitating agent at 80°C until the pH reaches 9-10.[2]

  • Impregnation: An aqueous solution of lanthanum nitrate is added to the prepared alumina to achieve the desired mass ratio (e.g., 50:50 La₂O₃/Al₂O₃).[2]

  • Stirring and Aging: The mixture is stirred for 2 hours and then left for 24 hours for impregnation.[2]

  • Drying and Calcination: The solvent is evaporated, and the resulting precipitate is dried for 24 hours and then calcined at 800°C for 4 hours.[2]

Catalytic Transesterification Reaction

The transesterification of rapeseed oil can be carried out under the following conditions:

  • Reaction Temperature: 180°C

  • Catalyst Amount: 10 wt.%

  • Methanol to Oil Molar Ratio: 12:1

  • Reaction Time: 2 hours

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the catalyst preparation and reaction process, a DOT language script is provided below.

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Transesterification Reaction precip Precipitation of Al(NO₃)₃ with NH₃ to form Al₂O₃ impreg Impregnation of Al₂O₃ with La(NO₃)₃ solution precip->impreg stir Stirring and Aging (2h, 24h) impreg->stir dry_calc Drying and Calcination (800°C, 4h) stir->dry_calc catalyst La₂O₃/Al₂O₃ Catalyst dry_calc->catalyst reactants Rapeseed Oil + Methanol reaction Reaction (180°C, 2h, 12:1 ratio) reactants->reaction catalyst->reaction products Biodiesel (FAME) + Glycerol reaction->products

Experimental workflow for catalyst preparation and transesterification.

Performance on Other Catalytic Supports

While direct comparative data for alumina, silica, and ceria in a single study for transesterification is scarce, insights can be drawn from their use in other reactions.

Ceria (CeO₂) Support

Lanthanum-doped ceria has been extensively studied for NO oxidation. The incorporation of lanthanum into the ceria lattice enhances the catalytic activity, with the degree of enhancement depending on the morphology and the amount of lanthanum.[3] This suggests that the interaction between lanthanum and ceria creates a synergistic effect, which could be beneficial in other oxidation reactions as well.[3]

Zeolite Support

In the realm of biodiesel production from free fatty acids, a study evaluated the performance of sulfated lanthanum oxide supported on HZSM-5 zeolite. The supported catalyst (SLO/HZSM-5) demonstrated 100% conversion, outperforming pure HZSM-5 (80% conversion) and pure sulfated lanthanum oxide (96% conversion) under optimized conditions. This indicates that the zeolite support can significantly enhance the catalytic activity of lanthanum oxide in esterification reactions.

Logical Relationships in Catalytic Performance

The interplay between the catalyst precursor, the support, and the reaction conditions determines the overall catalytic performance. The following diagram illustrates these relationships.

logical_relationships cluster_inputs Input Factors cluster_properties Catalyst Properties cluster_outputs Performance Metrics precursor Lanthanum(III) Nitrate Hydrate dispersion Active Site Dispersion precursor->dispersion support Catalytic Support (Al₂O₃, CeO₂, Zeolite) surface_area Surface Area support->surface_area acidity_basicity Acidity/Basicity support->acidity_basicity conditions Reaction Conditions (Temp, Time, Ratio) conversion Conversion conditions->conversion selectivity Selectivity conditions->selectivity yield Yield conditions->yield surface_area->conversion acidity_basicity->selectivity dispersion->yield

Factors influencing catalytic performance.

Conclusion

The performance of this compound as a catalyst precursor is profoundly influenced by the choice of support material. Alumina-supported lanthanum catalysts have demonstrated high efficacy in the transesterification of rapeseed oil, showcasing excellent conversion and selectivity. While direct comparative data on silica and ceria for the same reaction is limited, studies on other applications suggest that these supports can also offer unique advantages. Ceria's redox properties can create synergistic effects with lanthanum, beneficial for oxidation reactions. Zeolites, with their high surface area and tunable acidity, can significantly enhance the catalytic activity of lanthanum oxide in esterification processes.

References

characterization techniques to confirm the purity of lanthanum(III) nitrate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of starting materials is a critical first step in research, process development, and manufacturing. For lanthanum(III) nitrate hydrate, a compound utilized in diverse applications from catalysis to pharmaceutical intermediates, confirming its purity with precision is paramount. This guide provides an objective comparison of key analytical techniques for the characterization and purity verification of this compound, complete with experimental protocols and supporting data.

Executive Summary

A multi-faceted approach employing a combination of analytical techniques is recommended for the comprehensive characterization of this compound. No single method can provide a complete purity profile.

  • Complexometric Titration is a robust and cost-effective method for determining the primary assay of lanthanum.

  • Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is essential for quantifying the water of hydration and understanding the thermal decomposition profile.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace elemental and rare earth impurities at parts-per-million (ppm) to parts-per-billion (ppb) levels.

  • Fourier-Transform Infrared (FTIR) Spectroscopy and X-ray Diffraction (XRD) are powerful tools for qualitative confirmation of the compound's identity and crystalline structure.

Comparative Analysis of Characterization Techniques

The following table summarizes the key performance indicators for the recommended analytical techniques.

TechniqueParameter MeasuredPurposeTypical Precision/AccuracyDetection LimitThroughput
Complexometric Titration Lanthanum content (assay)QuantitativeHigh (RSD < 1%)[1]Percent levelModerate
TGA/DSC Mass loss (hydration), thermal eventsQuantitative/QualitativeHigh (Mass accuracy ±0.1%)~0.1% mass changeLow to Moderate
ICP-MS Trace elemental impuritiesQuantitativeHigh (RSD < 5%)[2]ppb to pptHigh
FTIR Spectroscopy Vibrational modes of nitrate and waterQualitativeN/AN/AHigh
X-ray Diffraction (XRD) Crystalline structureQualitativeN/AN/AModerate

Experimental Protocols

Detailed methodologies for the principal quantitative techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Assay Determination by Complexometric Titration

This method determines the percentage of lanthanum in the sample by titration with a standardized ethylenediaminetetraacetic acid (EDTA) solution.

Experimental Workflow:

cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation prep1 Accurately weigh ~0.5 g of La(NO₃)₃·xH₂O prep2 Dissolve in 50 mL deionized water prep1->prep2 prep3 Add 10 mL of Ammonia-Ammonium Chloride buffer (pH 10) prep2->prep3 prep4 Add a few drops of Eriochrome Black T indicator prep3->prep4 titrate Titrate with standardized 0.05 M EDTA solution prep4->titrate endpoint Endpoint: Wine red to sky blue color change titrate->endpoint calc Calculate % Lanthanum endpoint->calc

Figure 1. Workflow for Complexometric Titration.

Reagents and Equipment:

  • This compound sample

  • Standardized 0.05 M EDTA solution

  • Ammonia-Ammonium Chloride buffer (pH 10)

  • Eriochrome Black T indicator

  • Burette, beaker, magnetic stirrer

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample and record the weight.

  • Dissolve the sample in 50 mL of deionized water in a 250 mL beaker.

  • Add 10 mL of the Ammonia-Ammonium Chloride buffer solution.

  • Add 3-4 drops of Eriochrome Black T indicator solution. The solution should turn a wine-red color.

  • Titrate the solution with the standardized 0.05 M EDTA solution until the color changes from wine red to a distinct sky blue.

  • Record the volume of EDTA solution used.

  • Calculate the percentage of lanthanum in the sample.

Calculation: % La = (Volume of EDTA (L) × Molarity of EDTA (mol/L) × Atomic Mass of La ( g/mol )) / (Mass of sample (g)) × 100

A recent study on the potentiometric titration of a lanthanum-containing drug substance demonstrated a mean lanthanum content of 99.1% with a relative standard deviation (RSD) of 0.6%, showcasing the precision of this technique.[1] The accuracy, validated through recovery studies at different concentration levels, averaged 96.9% with an RSD of 4.2%.[1][3]

Determination of Water of Hydration by TGA/DSC

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, allowing for the determination of the water content. Differential scanning calorimetry, often performed simultaneously, measures the heat flow associated with thermal events.

Experimental Workflow:

cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_data Data Interpretation setup1 Calibrate TGA/DSC instrument setup2 Set temperature program: 30 °C to 800 °C at 10 °C/min setup1->setup2 setup3 Set inert atmosphere (e.g., Nitrogen at 50 mL/min) setup2->setup3 analysis1 Accurately weigh 5-10 mg of sample into a crucible setup3->analysis1 analysis2 Place crucible in the TGA furnace analysis1->analysis2 analysis3 Run the analysis analysis2->analysis3 data1 Analyze TGA curve for mass loss steps analysis3->data1 data2 Analyze DSC curve for endothermic/exothermic peaks data1->data2

Figure 2. Workflow for TGA/DSC Analysis.

Equipment:

  • TGA/DSC instrument

  • High-purity nitrogen or argon gas

  • Analytical balance

  • Sample crucibles (e.g., alumina)

Procedure:

  • Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

  • Set the temperature program to ramp from ambient temperature (e.g., 30 °C) to 800 °C at a heating rate of 10 °C/min.

  • Set a continuous purge of inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Accurately weigh 5-10 mg of the this compound sample into a tared crucible.

  • Place the crucible in the TGA furnace and start the analysis.

  • Analyze the resulting TGA and DSC curves.

Data Interpretation: Studies on the thermal decomposition of lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O) have identified distinct mass loss steps.[4][5] The initial mass loss, corresponding to the loss of water of hydration, typically occurs in stages up to approximately 215-300 °C.[6] Subsequent decomposition to lanthanum oxynitrate and finally to lanthanum oxide (La₂O₃) occurs at higher temperatures.[4][6] The theoretical mass loss for the complete conversion of La(NO₃)₃·6H₂O to La₂O₃ is approximately 62.37%.[4] Experimental results have shown a mass loss of 62.7%, confirming the presence of 6 moles of water.[4]

Quantitative Data from TGA of La(NO₃)₃·6H₂O:

Temperature Range (°C)ProcessObserved Mass Loss (%)
60 - 215Dehydration (loss of H₂O)~25%
215 - 410Decomposition to La(OH)(NO₃)₂Further mass loss
410 - 640Decomposition to La₂O₃Further mass loss
Total Overall Decomposition ~62.7% [4]
Trace Element Analysis by ICP-MS

ICP-MS is a highly sensitive technique for the determination of trace and ultra-trace elemental impurities, including other rare earth elements.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_quant Quantification prep1 Accurately weigh ~0.1 g of La(NO₃)₃·xH₂O prep2 Dissolve in high-purity 2% nitric acid prep1->prep2 prep3 Dilute to a final concentration of ~100 ppm La prep2->prep3 analysis1 Instrument calibration with multi-element standards prep3->analysis1 analysis2 Aspirate sample solution into the plasma analysis1->analysis2 analysis3 Acquire mass spectral data analysis2->analysis3 quant Determine impurity concentrations from calibration curves analysis3->quant

Figure 3. Workflow for ICP-MS Analysis.

Reagents and Equipment:

  • This compound sample

  • High-purity (trace metal grade) nitric acid

  • Deionized water (18.2 MΩ·cm)

  • Multi-element calibration standards

  • ICP-MS instrument

Procedure:

  • Accurately weigh approximately 0.1 g of the this compound sample.

  • Carefully dissolve the sample in a solution of 2% high-purity nitric acid.

  • Quantitatively transfer the solution to a volumetric flask and dilute to a final lanthanum concentration suitable for the instrument's linear range (e.g., 100 ppm).

  • Prepare a series of multi-element calibration standards in the same 2% nitric acid matrix.

  • Calibrate the ICP-MS instrument using the prepared standards.

  • Analyze the sample solution, ensuring to include a blank and quality control standards.

  • Quantify the concentration of impurity elements based on the calibration curves.

Method Validation and Performance: Validation of ICP-MS methods for the analysis of elemental impurities in pharmaceutical products is crucial.[2][7] A typical validation would demonstrate accuracy (spike recovery between 70% and 150%), precision (RSD < 20%), and specificity.[7] For high-purity rare earth materials, ICP-MS can achieve detection limits in the low ng/g (ppb) range for most elemental impurities.[8] A study on high-purity lanthanum oxide demonstrated the precise determination of the sample's purity to be 99.977% ± 0.057% by combining gravimetric analysis with ICP-MS for impurity correction.[9]

Conclusion

A comprehensive assessment of the purity of this compound necessitates a suite of analytical techniques. While complexometric titration provides a reliable measure of the bulk lanthanum content, TGA/DSC is indispensable for determining the hydration state. For ensuring high purity, particularly for applications in pharmaceuticals and advanced materials, ICP-MS is essential for the quantification of trace elemental impurities. FTIR and XRD serve as valuable complementary techniques for structural and identity confirmation. By employing this multi-technique approach, researchers and developers can have high confidence in the quality and purity of their this compound.

References

Lanthanum(III) Nitrate Hydrate Shines in Phosphate Adsorption: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals that adsorbents derived from lanthanum(III) nitrate hydrate demonstrate superior performance in the removal of phosphate from aqueous solutions compared to various other materials. This guide provides a detailed comparison of lanthanum-based adsorbents with alternatives, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

Lanthanum-based adsorbents have garnered significant attention for their high efficiency and selectivity in phosphate removal, a critical process in water treatment and environmental protection.[1][2] The strong affinity between lanthanum and phosphate ions leads to the formation of highly insoluble lanthanum phosphate precipitates, effectively sequestering phosphate from water.[1] This comparative guide delves into the performance of this compound-derived adsorbents against other materials, presenting key data in a structured format and outlining detailed experimental methodologies.

Comparative Performance of Phosphate Adsorbents

The efficacy of various adsorbents in phosphate removal is typically evaluated based on their maximum adsorption capacity (q_max), removal efficiency, and the time required to reach equilibrium. The following table summarizes the performance of several lanthanum-based adsorbents and other materials.

AdsorbentSupport MaterialMaximum Adsorption Capacity (mg P/g)Removal Efficiency (%)Equilibrium Time (min)Optimal pHReference
La(OH)₃/CK-DETA Caragana korshinskii nanowires173.3>9050~7[3][4]
La-SBBC Dewatered Sludge Biochar152.7799.06Not Specified3.0[5]
LaSBC Sludge Biochar140.237Not SpecifiedNot Specified3.0[6]
La-modified Bentonite Bentonite Clay10.71>95Not Specified5-6[7]
La-Chitosan Chitosan17.9>95Not Specified5-6[7]
La-Z Porous Zeolite17.2>95Not Specified3.0-7.0[8]
La-modified Pine Needles Pine NeedlesNot Specified~901204.0-9.5[9]
Lanthanum Carbonate NoneNot SpecifiedHighVaries1.5-12.9[10]
Lanthanum Hydroxide None107.3 (Pure)Not SpecifiedNot SpecifiedNot Specified[3]
Layered Zinc Hydroxide (LZH) NoneNot SpecifiedHighNot SpecifiedNot Specified[11]
Bottom Ash (BA) None6.522Not SpecifiedNot SpecifiedNot Specified[11]
Activated Carbon VariousVariesLowerVariesVaries[12]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate comparison of adsorbent performance. Below are generalized, yet detailed, methodologies for the synthesis of a lanthanum-based adsorbent and the subsequent phosphate adsorption experiments.

Synthesis of Lanthanum-Modified Biochar (La-SBBC)

This protocol describes the synthesis of a lanthanum-modified sludge-based biochar, a promising adsorbent for phosphate removal.[5]

  • Preparation of Sludge Biochar (SBC):

    • Dewatered sludge is dried and pyrolyzed under oxygen-limited conditions.

  • Modification with Lanthanum:

    • The resulting sludge biochar (SBC) is mixed with a solution of lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O).[5][6]

    • The mixture is then subjected to a secondary heat treatment to anchor the lanthanum onto the biochar matrix.

Phosphate Adsorption Experiments

The following is a standard batch adsorption protocol to evaluate the performance of an adsorbent.

  • Preparation of Phosphate Stock Solution:

    • A stock solution of a known phosphate concentration is prepared using a soluble phosphate salt (e.g., KH₂PO₄).

  • Batch Adsorption Study:

    • A fixed amount of the adsorbent (e.g., 0.1 g) is added to a series of flasks containing a known volume (e.g., 100 mL) of phosphate solutions with varying initial concentrations.[3][4]

    • The flasks are agitated at a constant speed and temperature for a predetermined period to reach equilibrium.

  • Analysis:

    • After agitation, the solution is filtered to separate the adsorbent.

    • The remaining phosphate concentration in the filtrate is measured using a suitable analytical method, such as the molybdenum blue method.

  • Calculation of Adsorption Capacity:

    • The amount of phosphate adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) is calculated using the following equation:

      • q_e = (C₀ - C_e) * V / m

      • Where:

        • C₀ is the initial phosphate concentration (mg/L).

        • C_e is the equilibrium phosphate concentration (mg/L).

        • V is the volume of the solution (L).

        • m is the mass of the adsorbent (g).[3][4]

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of adsorbent synthesis and phosphate adsorption studies.

ExperimentalWorkflow cluster_synthesis Adsorbent Synthesis DewateredSludge Dewatered Sludge Pyrolysis Pyrolysis DewateredSludge->Pyrolysis SBC Sludge Biochar (SBC) Pyrolysis->SBC Mixing Mixing SBC->Mixing LaSolution Lanthanum(III) Nitrate Hydrate Solution LaSolution->Mixing HeatTreatment Heat Treatment Mixing->HeatTreatment LaSBBC Lanthanum-Modified Sludge Biochar (La-SBBC) HeatTreatment->LaSBBC

Caption: Synthesis of Lanthanum-Modified Sludge Biochar.

AdsorptionProcess cluster_adsorption Phosphate Adsorption Experiment PhosphateSolution Phosphate Solution (Known Concentration) BatchReaction Batch Adsorption (Agitation) PhosphateSolution->BatchReaction Adsorbent Adsorbent Adsorbent->BatchReaction Filtration Filtration BatchReaction->Filtration AdsorbentSeparation Separated Adsorbent Filtration->AdsorbentSeparation Filtrate Filtrate Filtration->Filtrate Analysis Phosphate Analysis Filtrate->Analysis Result Equilibrium Concentration Analysis->Result

Caption: General workflow for a phosphate adsorption experiment.

Adsorption Mechanisms and Influencing Factors

The primary mechanisms governing phosphate adsorption onto lanthanum-based materials include:

  • Precipitation: Formation of insoluble lanthanum phosphate (LaPO₄).[1]

  • Ligand Exchange: Exchange of hydroxyl groups on the adsorbent surface with phosphate ions.[3][4]

  • Electrostatic Attraction: Attraction between the positively charged surface of the adsorbent (at lower pH) and negatively charged phosphate ions.[5]

  • Inner-sphere Complexation: Formation of strong chemical bonds between lanthanum and phosphate.[5]

The efficiency of phosphate adsorption is influenced by several factors, most notably the pH of the solution. Generally, lanthanum-based adsorbents exhibit high performance over a wide pH range, although the optimal pH can vary depending on the specific material.[1][8][13] The presence of competing anions, such as carbonates and sulfates, can also affect adsorption efficiency.[8][13]

Conclusion

The comparative analysis clearly indicates that adsorbents synthesized using this compound are highly effective for phosphate removal. Their superior adsorption capacities and high removal efficiencies make them a promising choice for various applications, from wastewater treatment to environmental remediation. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to conduct their own comparative studies and further explore the potential of these advanced materials.

References

Lanthanum(III) Nitrate Hydrate: A Comparative Analysis of Its Efficacy as a Lewis Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of lanthanum(III) nitrate hydrate's catalytic performance against other prominent Lewis acids in organic synthesis, supported by experimental data and detailed protocols.

In the landscape of organic chemistry, Lewis acids play a pivotal role as catalysts in a vast array of reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Among the diverse range of Lewis acids available, lanthanide-based catalysts have garnered significant attention due to their unique reactivity, often characterized by high coordination numbers and oxophilicity. This compound [La(NO₃)₃·6H₂O] has emerged as a noteworthy contender, lauded for its low toxicity, cost-effectiveness, and efficiency under mild reaction conditions, positioning it as a "green" catalyst.[1] This guide provides a comparative assessment of the effectiveness of this compound against other commonly employed Lewis acids, such as Scandium(III) triflate [Sc(OTf)₃], Ytterbium(III) triflate [Yb(OTf)₃], and Zinc chloride [ZnCl₂], with a focus on their application in widely studied organic transformations.

Comparative Performance in the Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, serves as a valuable benchmark for comparing the efficacy of Lewis acid catalysts in the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.

CatalystAldehydeβ-ketoesterUrea/ThioureaSolventCatalyst Loading (mol%)Temp (°C)TimeYield (%)Reference
La(NO₃)₃·6H₂O BenzaldehydeEthyl acetoacetateUreaEthanol10Reflux4 h92[2]
La(NO₃)₃·6H₂O 4-ChlorobenzaldehydeEthyl acetoacetateUreaEthanol10Reflux4.5 h95[2]
Yb(OTf)₃ BenzaldehydeEthyl acetoacetateUreaSolvent-free1010020 min95[3]
Yb(OTf)₃ 4-ChlorobenzaldehydeEthyl acetoacetateUreaSolvent-free1010020 min96[3]
ZnCl₂ BenzaldehydeEthyl acetoacetateUreaAcetic Acid20RT12 h85[4][5]
InCl₃ BenzaldehydeEthyl acetoacetateUreaTHF15Reflux10 h91[2]

Table 1: Comparison of Lewis Acid Catalysts in the Biginelli Reaction.

From the data, it is evident that both this compound and ytterbium(III) triflate are highly effective catalysts for the Biginelli reaction, affording excellent yields. Notably, Yb(OTf)₃ under solvent-free conditions demonstrates a significant advantage in terms of reaction time.[3] this compound, however, showcases its efficacy in a conventional solvent like ethanol under reflux conditions, which can be advantageous depending on the substrate solubility and process requirements.[2] Zinc chloride, a classical Lewis acid, also catalyzes the reaction but generally requires longer reaction times at room temperature.[4][5]

Comparative Performance in the Synthesis of 2-Arylbenzothiazoles

The synthesis of 2-arylbenzothiazoles, another important class of heterocyclic compounds, provides further insight into the catalytic prowess of this compound. A comparative study on the condensation of benzaldehyde and 2-aminothiophenol highlights its performance relative to other catalysts.

CatalystSolventCatalyst Loading (mol%)Time (min)Yield (%)
La(NO₃)₃·6H₂O Ethanol153095
No CatalystEthanol-120No reaction
Acetic AcidEthanol206045
p-TSAEthanol155060

Table 2: Comparison of Catalysts for the Synthesis of 2-Phenylbenzothiazole.

In this synthesis, this compound demonstrates superior catalytic activity, leading to a high yield in a significantly shorter reaction time compared to the uncatalyzed reaction and reactions catalyzed by protic acids like acetic acid and p-toluenesulfonic acid.

Experimental Protocols

General Procedure for the Lanthanum(III) Nitrate Catalyzed Biginelli Reaction

To a mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL), lanthanum(III) nitrate hexahydrate (0.1 mmol, 10 mol%) is added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.[2]

General Procedure for the Lanthanum(III) Nitrate Catalyzed Synthesis of 2-Arylbenzothiazoles

A mixture of an aromatic aldehyde (1 mmol), 2-aminothiophenol (1 mmol), and lanthanum(III) nitrate hexahydrate (0.15 mmol, 15 mol%) in ethanol (5 mL) is stirred at room temperature. The progress of the reaction is monitored by TLC. After the completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to furnish the desired 2-arylbenzothiazole.

Mechanistic Insights and Workflow

The catalytic cycle of the Biginelli reaction is believed to proceed through several key steps, which are facilitated by the Lewis acid catalyst. The following diagrams illustrate the proposed mechanism and a general experimental workflow.

Biginelli_Mechanism cluster_activation Catalyst Activation cluster_imine Iminium Ion Formation cluster_addition Enolate Addition cluster_cyclization Cyclization and Dehydration Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde (Electrophilic Carbonyl) Aldehyde->Activated_Aldehyde Coordination Catalyst La(NO₃)₃ Catalyst->Aldehyde Iminium_Ion N-Acyliminium Ion Activated_Aldehyde->Iminium_Ion Nucleophilic Attack by Urea Activated_Aldehyde->Iminium_Ion Urea Urea Urea->Iminium_Ion Adduct Intermediate Adduct Iminium_Ion->Adduct Nucleophilic Attack by Enolate Iminium_Ion->Adduct Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Tautomerization Enolate->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Nucleophilic Attack Adduct->Cyclized_Intermediate DHPM DHPM Product Cyclized_Intermediate->DHPM Dehydration Cyclized_Intermediate->DHPM

Caption: Proposed mechanism for the Lanthanum(III) nitrate catalyzed Biginelli reaction.

Experimental_Workflow Start Start: Combine Reactants (Aldehyde, β-Ketoester, Urea) and Solvent Add_Catalyst Add La(NO₃)₃·6H₂O Catalyst Start->Add_Catalyst Reaction Heat to Reflux (Monitor by TLC) Add_Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter the Precipitate Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry the Product Washing->Drying Purification Recrystallization (Optional) Drying->Purification End End: Pure DHPM Product Purification->End

Caption: General experimental workflow for the synthesis of DHPMs.

Conclusion

This compound stands as a highly effective and environmentally benign Lewis acid catalyst for important organic transformations such as the Biginelli reaction and the synthesis of 2-arylbenzothiazoles.[1][6] Its performance, characterized by high yields under relatively mild conditions, is comparable to and, in some cases, superior to other Lewis acids. While highly active catalysts like Yb(OTf)₃ may offer advantages in terms of reaction speed under solvent-free conditions, the low cost, low toxicity, and ease of handling of this compound make it an attractive and practical choice for a wide range of applications in both academic research and industrial drug development. The selection of an optimal Lewis acid will ultimately depend on the specific requirements of the reaction, including substrate scope, desired reaction time, and process-specific constraints.

References

validation of theoretical models with experimental data for lanthanum(III) nitrate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation of theoretical models with experimental data for the thermal decomposition of lanthanum(III) nitrate hydrate. This guide provides a comparative analysis with other lanthanide nitrates, detailed experimental protocols, and visual representations of the decomposition pathways.

The thermal behavior of hydrated metal nitrates is a critical parameter in various scientific and industrial applications, including the synthesis of catalysts, advanced ceramics, and pharmaceutical intermediates. Understanding the decomposition pathway of these compounds is essential for controlling the properties of the final products. This guide focuses on the thermal decomposition of this compound, presenting experimental data and comparing it with theoretical models and the behavior of other lanthanide nitrates.

Comparative Thermal Decomposition Data

The thermal decomposition of lanthanum(III) nitrate hexahydrate, cerium(III) nitrate hexahydrate, and gadolinium(III) nitrate hexahydrate was analyzed using thermogravimetric analysis (TGA). The percentage of mass loss at different temperature ranges provides insights into the various stages of decomposition, including dehydration and the formation of intermediate compounds.

CompoundTemperature Range (°C)Experimental Mass Loss (%)Theoretical Mass Loss (%)Decomposition Stage
La(NO₃)₃·6H₂O 60 - 762.062.08Initial water loss
76 - 38924.1024.96Further dehydration and initial decomposition
389 - 50430.00-Formation of oxynitrate intermediates
504 - 80010.20-Final decomposition to La₂O₃
Ce(NO₃)₃·6H₂O 210 - 22023.6024.90Dehydration to anhydrous Ce(NO₃)₃
230 - 36047.6047.20Decomposition to CeO₂
Gd(NO₃)₃·6H₂O 400 - 500~9.00-Decomposition of GdO(NO₃) to Gd₄O₅(NO₃)₂
~600--Decomposition to Gd₂O₃

Table 1: Comparison of Experimental Mass Loss during Thermal Decomposition of Lanthanide(III) Nitrate Hydrates. The experimental data for La(NO₃)₃·6H₂O is sourced from a study by Guerreiro et al.[1], for Ce(NO₃)₃·6H₂O from Strydom and van Vuuren[2], and for Gd(NO₃)₃·6H₂O from a study on its non-isothermal kinetics[3].

Theoretical Model of Thermal Decomposition

The thermal decomposition of lanthanum(III) nitrate hexahydrate is a complex process that proceeds through several stages. A proposed theoretical model suggests that the initial heating leads to the loss of water molecules. This is followed by the formation of intermediate lanthanum oxynitrate compounds, which subsequently decompose at higher temperatures to yield lanthanum oxide as the final product.[1][4] This multi-step process is common for many lanthanide nitrates, although the specific intermediates and decomposition temperatures can vary.[5] For instance, cerium(III) nitrate is an exception, as it decomposes directly to the oxide.[5]

The following diagram illustrates the proposed theoretical pathway for the thermal decomposition of lanthanum(III) nitrate hexahydrate.

ThermalDecomposition La_Nitrate_Hydrate La(NO₃)₃·6H₂O (s) Dehydration Dehydration La_Nitrate_Hydrate->Dehydration Heat Anhydrous_La_Nitrate La(NO₃)₃ (s) Dehydration->Anhydrous_La_Nitrate Volatiles1 H₂O (g) Dehydration->Volatiles1 Intermediate Lanthanum Oxynitrate Intermediates (e.g., LaONO₃) Anhydrous_La_Nitrate->Intermediate Heat Final_Decomposition Final Decomposition Intermediate->Final_Decomposition Heat La_Oxide La₂O₃ (s) Final_Decomposition->La_Oxide Volatiles2 NOx (g), O₂ (g) Final_Decomposition->Volatiles2

Figure 1: Proposed thermal decomposition pathway of La(NO₃)₃·6H₂O.

Experimental Protocols

The experimental data presented in this guide was primarily obtained using Thermogravimetric Analysis (TGA). The following is a generalized protocol for conducting TGA on hydrated metal salts.

Objective: To determine the thermal stability and decomposition profile of a hydrated metal salt.

Apparatus:

  • Thermogravimetric Analyzer (e.g., Shimadzu TGA-50, Mettler Toledo TGA/SDTA 851e)

  • Microbalance

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., nitrogen, argon)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the hydrated salt (typically 5-10 mg) into a clean, tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a controlled atmosphere and remove any evolved gases.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 900°C).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

    • Calculate the percentage of weight loss for each decomposition step and compare it with the theoretical values based on the proposed decomposition reactions.

The following diagram outlines the general workflow for the thermogravimetric analysis of a hydrated salt.

TGA_Workflow Start Start Sample_Prep Sample Preparation (Weigh 5-10 mg of hydrate) Start->Sample_Prep Instrument_Setup Instrument Setup (Place sample in TGA, purge with N₂) Sample_Prep->Instrument_Setup Heating_Program Heating Program (e.g., 10°C/min to 900°C) Instrument_Setup->Heating_Program Data_Acquisition Data Acquisition (Record weight vs. temperature) Heating_Program->Data_Acquisition Data_Analysis Data Analysis (Plot TGA/DTG curves, calculate mass loss) Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Thermal Analysis (TGA/DSC) of Lanthanide Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal decomposition behavior of various lanthanide salt hydrates, focusing on nitrates, chlorides, and oxalates. The data presented, derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offers crucial insights into the thermal stability, dehydration, and decomposition pathways of these compounds. Such information is vital for the controlled synthesis of lanthanide oxides, which are pivotal in catalysis, ceramics, and pharmaceutical development.

Comparative Thermal Decomposition Data

The thermal decomposition of lanthanide hydrates is a multi-stage process that is influenced by the specific lanthanide element, the counter-ion, and the experimental conditions. Generally, the process involves initial dehydration, followed by the decomposition of the anhydrous salt through various intermediate species, ultimately yielding the stable lanthanide oxide.

Lanthanide Nitrate Hydrates

Lanthanide nitrate hydrates, typically in the form of hexahydrates (Ln(NO₃)₃·6H₂O), exhibit a complex decomposition pattern. The process often begins with melting in their own water of crystallization, followed by a series of dehydration and decomposition steps.[1][2][3][4] The decomposition proceeds through the formation of intermediate oxynitrates before finally yielding the corresponding lanthanide oxide.[5][6][7] For instance, the thermal decomposition of samarium(III) nitrate hexahydrate involves dehydration, hydrolysis, and the formation of samarium oxynitrate (SmONO₃) as an intermediate.[5]

Lanthanide NitrateInitial Decomposition (°C)Intermediate Formation (°C)Final Oxide Formation (°C)Final Residue
Ce(NO₃)₃·6H₂O ~190[8]-~400[8]CeO₂[9]
Pr(NO₃)₃·6H₂O ---Pr₂O₃.₃₃[3][10]
Nd(NO₃)₃·6H₂O ---Nd₂O₃[1][4]
Sm(NO₃)₃·6H₂O 50 - 190[5]290 - 420 (SmONO₃)[5]>500[5]Sm₂O₃[11]
Eu(NO₃)₃·6H₂O ~76 (melts)[2]->400[2][6]Eu₂O₃[2]
Gd(NO₃)₃·6H₂O -420 (GdO(NO₃))[7]700[7]Gd₂O₃[7]

Note: Decomposition temperatures are approximate and can vary with experimental conditions such as heating rate.

Lanthanide Chloride Hydrates

The thermal decomposition of lanthanide chloride hydrates is characterized by a stepwise dehydration process. However, the complete removal of water to form the anhydrous chloride can be challenging due to the competing hydrolysis reaction, which leads to the formation of oxychlorides (LnOCl).[12] For example, the dehydration of NdCl₃·6H₂O proceeds through the formation of tri-, di-, and monohydrates before yielding the anhydrous salt.[13]

Lanthanide ChlorideDehydration Steps (°C)Final Decomposition (°C)Final Residue
CeCl₃·7H₂O 25 - 224[14]> 460[15]CeO₂[14][15]
NdCl₃·6H₂O 330 - 450 K (stepwise)[13]> 371 (forms NdOCl)[16]NdOCl/Nd₂O₃
EuCl₃·6H₂O 134 - 175 (stepwise)[17]-EuOCl/Eu₂O₃

Note: The final product can be a mixture of the oxide and oxychloride depending on the atmosphere and heating rate.

Lanthanide Oxalate Hydrates

The thermal decomposition of lanthanide oxalate hydrates also proceeds via dehydration followed by the decomposition of the anhydrous oxalate to the corresponding oxide. This method is often used for the preparation of lanthanide oxides due to the clean decomposition of the oxalate anion into gaseous products (CO and CO₂).[18][19]

Lanthanide OxalateDehydration Range (°C)Decomposition to Oxide (°C)Final Residue
(Nd,Pr)₂(C₂O₄)₃·10H₂O Endothermic loss of H₂OExothermic loss of CO, CO₂Nd₂O₃/Pr₆O₁₁

Note: Specific temperature ranges for a series of lanthanide oxalates require further comparative data.

Experimental Protocols

The following section outlines a general methodology for the comparative thermal analysis of lanthanide hydrates using TGA/DSC.

Instrumentation:

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended for comprehensive analysis.

Methodology:

  • Sample Preparation: Accurately weigh a small sample (typically 2-10 mg) of the lanthanide hydrate into an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air), depending on the desired decomposition pathway to be studied. A consistent gas flow rate (e.g., 20-50 mL/min) should be maintained.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) to a final temperature (e.g., 800-1000 °C). The choice of heating rate can influence the peak resolution and temperature of thermal events.

  • Data Analysis:

    • The TGA curve will show mass loss as a function of temperature, allowing for the quantification of dehydration and decomposition steps.

    • The DSC curve will indicate the endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition, oxidation) events associated with the mass changes.

    • Determine the onset and peak temperatures for each thermal event from the respective curves. The derivative of the TGA curve (DTG) can aid in identifying the temperatures of maximum mass loss rate.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative thermal analysis of lanthanide hydrates.

G cluster_0 Sample Preparation cluster_1 TGA/DSC Analysis cluster_2 Data Acquisition & Analysis cluster_3 Results & Interpretation Sample Lanthanide Hydrate Sample Weighing Weigh 2-10 mg Sample->Weighing Crucible Place in Alumina/Pt Crucible Weighing->Crucible Instrument Simultaneous Thermal Analyzer (STA) Crucible->Instrument Load Sample Parameters Set Atmosphere (N2/Air) Set Heating Rate (e.g., 10°C/min) Set Temperature Range (e.g., 30-1000°C) Instrument->Parameters Run Initiate Thermal Program Parameters->Run TGA_Curve TGA Curve (Mass Loss vs. Temp) Run->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) Run->DSC_Curve Analysis Determine: - Dehydration Temperatures - Decomposition Temperatures - Mass Loss % - Enthalpy Changes TGA_Curve->Analysis DSC_Curve->Analysis Comparison Comparative Analysis of Thermal Stability Analysis->Comparison Pathway Elucidation of Decomposition Pathway Analysis->Pathway Kinetics Kinetic Analysis (Optional) Analysis->Kinetics

Caption: Experimental workflow for comparative TGA/DSC analysis of lanthanide hydrates.

References

A Comparative Guide to Analytical Methods for Lanthanum Determination

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of lanthanum is crucial in diverse fields, including pharmaceutical development, environmental monitoring, and material science. This guide provides a comprehensive cross-validation and comparison of three prevalent analytical techniques for lanthanum determination: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS), and UV-Vis Spectrophotometry.

Quantitative Performance Data

The selection of an appropriate analytical method hinges on factors such as required sensitivity, sample matrix, and the specific application. Below is a summary of key validation parameters for the three techniques.

ParameterInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Atomic Absorption Spectrometry (AAS)UV-Vis Spectrophotometry
Limit of Detection (LOD) 0.0370 ng/mL[1]~0.6 ppm (indirect method)[1]0.0630 µg/mL[2][3]
Limit of Quantitation (LOQ) 1.25 ng/mL[1]~3.3 µg/L (in water)[1]0.0817 µg/mL[2][3]
Precision (%RSD) Intraday: ≤0.8%, Interday: ≤4.3%[1]<5% for concentrations >10x LOD[1]0.126% to 1.705%[2][3]
Accuracy (Recovery %) -5.9% to 2.6% (as relative error)[1]Not explicitly stated in provided search results95.3% to 103.5%[2][3]
Linearity (Concentration Range) Not explicitly stated in provided search resultsNot explicitly stated in provided search results0.125 – 5.0 µg/mL[2][3]
Specificity High, but potential for polyatomic interferences[4][5]High for single element analysis[1]Can be affected by interfering ions[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of trace and ultra-trace element analysis.

Sample Preparation:

  • Solid Samples (e.g., Lanthanum Carbonate): Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask. Perform acid digestion using 1 mL of nitric acid and 0.25 mL of hydrochloric acid to dissolve the sample.[4]

  • Liquid Samples: Dilute the sample with an appropriate solvent to fall within the linear range of the instrument.

Instrumental Analysis:

  • Instrument: Agilent 7900 ICP-MS or similar.[5]

  • Mode: Helium (He) collision mode is often used to eliminate polyatomic interferences.[4]

  • Internal Standard: Use of an internal standard is recommended to correct for instrumental drift and matrix effects.[4]

  • Calibration: A series of standard solutions of known lanthanum concentrations are prepared to establish a calibration curve.

Validation Parameters Measurement:

  • Accuracy: Determined by spike recovery experiments at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[7][8]

  • Precision: Assessed by analyzing multiple preparations of a homogenous sample (repeatability) and on different days with different analysts (intermediate precision).[1][7]

  • Specificity: The ability to accurately quantify lanthanum in the presence of other components is verified, often through isotope ratio analysis to identify and correct for interferences.[5]

Atomic Absorption Spectrometry (AAS)

AAS is a robust and cost-effective technique for the determination of single elements.

Sample Preparation:

  • Solid Samples: An acid digestion similar to the ICP-MS preparation is typically required to bring the analyte into solution.[1]

  • Liquid Samples: Filtration may be necessary to remove particulates. For certain applications, the addition of a releasing agent like ammonium chloride can eliminate interference from other ions.[9]

Instrumental Analysis:

  • Instrument: Atomic absorption spectrometer with either a flame (Flame AAS) or a graphite furnace (Graphite Furnace AAS).

  • Wavelength for Lanthanum: While not explicitly stated for direct lanthanum determination in the provided results, a specific wavelength for lanthanum would be selected.

  • Flame: An air-acetylene flame is commonly used.[1]

  • Calibration: A calibration curve is constructed by measuring the absorbance of a series of lanthanum standard solutions.

Validation Parameters Measurement:

  • LOD/LOQ: Determined based on the standard deviation of the blank or the slope of the calibration curve.

  • Precision: Evaluated by the relative standard deviation (%RSD) of replicate measurements.[1]

UV-Vis Spectrophotometry

This technique involves the formation of a colored complex with lanthanum, which is then measured.

Sample Preparation and Complex Formation:

  • A specific volume of the sample containing lanthanum is taken in a calibrated flask.

  • A chelating agent (e.g., Bromopyrogallol Red) and a surfactant (e.g., Cetylpyridinium Chloride) are added.[2][3]

  • The pH of the solution is adjusted to the optimal range for complex formation (e.g., pH 4.61) using a buffer solution.[2][3]

  • The solution is diluted to the final volume with distilled water.

Instrumental Analysis:

  • Instrument: A double beam UV-Visible spectrophotometer.[6]

  • Wavelength: The absorbance of the resulting complex is measured at the wavelength of maximum absorption (λmax), for example, 661 nm for the Bromopyrogallol Red complex.[2]

  • Calibration: A calibration curve is prepared by measuring the absorbance of a series of standard solutions with known lanthanum concentrations that have undergone the same complexation procedure.

Validation Parameters Measurement:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve over a specific concentration range.[2][3]

  • Accuracy: Determined by recovery studies in spiked samples.[2][3]

  • Precision: Calculated as the relative standard deviation (%RSD) of replicate sample measurements.[2][3]

Visualizing the Cross-Validation Workflow and Method Reliability

To better understand the process of method comparison and the foundation of a reliable analytical method, the following diagrams illustrate the key workflows and relationships.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_comparison Data Comparison & Evaluation Sample Homogenized Bulk Sample Split Split into Aliquots Sample->Split ICPMS Method A: ICP-MS Analysis Split->ICPMS Aliquot 1 AAS Method B: AAS Analysis Split->AAS Aliquot 2 UVVIS Method C: UV-Vis Analysis Split->UVVIS Aliquot 3 Data Collect & Tabulate Results ICPMS->Data AAS->Data UVVIS->Data Stats Statistical Analysis (e.g., t-test, F-test) Data->Stats Conclusion Conclusion on Method Comparability Stats->Conclusion

Caption: Workflow for cross-validation of analytical methods.

ValidationParameters cluster_params Core Validation Parameters cluster_reliability Overall Method Performance Accuracy Accuracy Reliability Reliable & Robust Analytical Method Accuracy->Reliability Precision Precision Precision->Reliability Specificity Specificity Specificity->Reliability Linearity Linearity Range Range Linearity->Range Linearity->Reliability Range->Reliability LOD LOD LOQ LOQ LOD->Reliability LOQ->Reliability

Caption: Relationship of validation parameters to method reliability.

References

Safety Operating Guide

Safe Disposal of Lanthanum(III) Nitrate Hydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Action: In case of a spill, evacuate the area, eliminate ignition sources, and prevent the material from entering drains.[1][2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, before cleanup.[2][3]

Proper disposal of Lanthanum(III) nitrate hydrate is critical for laboratory safety and environmental protection. This compound is a strong oxidizer, can cause serious eye damage, and is very toxic to aquatic life.[3][4] It must be managed as hazardous waste according to local, state, and federal regulations.[1][5] Never dispose of this chemical in the trash or down the drain.[3][6]

Core Disposal Principles

  • Identify as Hazardous Waste: this compound is classified as hazardous. Under the U.S. Environmental Protection Agency (EPA), it falls under the waste codes D001 for ignitability and D003 for reactivity.[1]

  • Prevent Contamination: Do not allow the substance or its solutions to enter soil, sewage systems, or any water bodies.[3][6]

  • Segregate Waste: Keep this compound waste separate from combustible materials, reducing agents, strong acids, and finely powdered metals to prevent hazardous reactions.[5][6]

Step-by-Step Disposal Protocol

1. On-Site Collection and Storage:

  • Container: Place all solid waste and contaminated materials (e.g., weigh boats, gloves, wipes) into a designated, clearly labeled, and sealable hazardous waste container.[2] The container must be made of a compatible material.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound."

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated satellite accumulation area. Ensure it is stored away from incompatible materials.[2][5]

2. Spill Management and Cleanup:

  • Minor Spills: For small dry spills, immediately clean up using a neutralizing agent.[3] Carefully sweep or shovel the material into the designated hazardous waste container.[2] Avoid creating dust.[2][7]

  • Aqueous Spills: Contain the spill and collect it with an absorbent, inert material.

  • Cleaning: Do not wash the spill area with water that will enter the drain system.[1] Collect all wash water and treat it as hazardous waste.[1]

3. Arrange for Professional Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste management company.[5] Do not attempt to dispose of it through municipal waste streams.[3]

  • Follow your institution's specific procedures for hazardous waste pickup.

Quantitative Safety Data

The following table summarizes key toxicity data for this compound, underscoring its environmental hazard.

Data PointValueSpeciesNotes
LC50 (Acute Aquatic) 1 mg/L (96 hours)Rainbow TroutLethal concentration for 50% of the test population. Highlights high toxicity to fish.[7]
EC50 (Acute Aquatic) 2.1 mg/L (72 hours)Pseudokirchneriella subcapitata (Green Algae)Effective concentration causing a 50% response. Shows toxicity to aquatic plants.[7]

Experimental Protocol: Chemical Treatment for Small Quantities

For research settings that generate very small quantities of waste oxidizing agents like Lanthanum(III) nitrate, a chemical reduction method can be employed before collection by a waste contractor. This procedure must be carried out by trained personnel in a controlled laboratory environment with appropriate PPE.

Objective: To reduce the oxidizing nitrate to a less hazardous state.

Methodology:

  • Preparation: In a fume hood, prepare a 3% aqueous solution of the this compound waste.

  • Acidification: Cautiously and with constant stirring, add dilute sulfuric acid to the solution until the pH reaches 2.

  • Reduction: While continuing to stir, gradually add a 50% excess of a sodium bisulfite solution. This will reduce the nitrate.

  • Neutralization and Disposal: After the reaction is complete, neutralize the solution as required by your institution's waste management guidelines. The final solution, though treated, must still be collected and disposed of as hazardous waste.[1]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational steps for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: On-Site Storage cluster_3 Step 3: Final Disposal A Generate Lanthanum(III) Nitrate Hydrate Waste (Solid or Aqueous) B Is waste compatible with other collected waste? A->B C Place in new, dedicated Hazardous Waste Container B->C No D Add to existing compatible Hazardous Waste Container B->D Yes E Label Container: 'Hazardous Waste' 'Lanthanum Nitrate, Oxidizer' C->E D->E F Seal container tightly E->F G Store in cool, dry, designated Satellite Accumulation Area F->G H Keep away from combustibles & reducing agents G->H I Container Full or Project Complete? H->I I->G No J Arrange for pickup by licensed waste disposal company I->J Yes K END: Proper Disposal J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Lanthanum(III) Nitrate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lanthanum(III) nitrate hydrate, including operational and disposal plans.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a strong oxidizer that can cause serious eye damage, adherence to strict safety protocols is crucial. The following table summarizes the required personal protective equipment and other essential safety measures.

Equipment/MeasureSpecificationsRationale
Eye Protection Chemical safety goggles or a full-face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1]To protect against dust particles and splashes, which can cause serious eye damage.[2][3]
Hand Protection Nitrile or rubber gloves.[4] For prolonged or frequently repeated contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended. For brief contact, a protection class of 3 or higher (> 60 minutes) is suitable.[5] Cotton gloves are not to be worn.[5]To prevent skin contact. Gloves should be inspected before use and disposed of properly after.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dust is generated.[6][1][3] A filter type P2 is recommended.[3]To prevent inhalation of dust, which may cause respiratory irritation.[1][7]
Protective Clothing An impervious clothing or a complete suit protecting against chemicals should be worn to prevent skin exposure.[6][1][4]To protect the skin from accidental contact with the chemical.
Engineering Controls Work should be conducted in a well-ventilated area, preferably with local exhaust ventilation.[6][1][8] Eyewash stations and safety showers must be close to the workstation.[9]To minimize the concentration of airborne dust and to provide immediate decontamination facilities in case of an emergency.
Fire Safety Keep away from combustible materials, heat, sparks, open flames, and other ignition sources.[6][8] In case of fire, use flooding quantities of water. Do not use dry chemicals, CO2, or foam.[5]This compound is an oxidizer and may intensify fire.[2][3]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Before starting any work, ensure that the safety data sheet (SDS) for this compound has been reviewed and understood.

  • Verify that the work area is clean and free of combustible materials.[6]

  • Confirm that the local exhaust ventilation is functioning correctly.

  • Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Put on all required personal protective equipment as detailed in the table above.

2. Handling and Use:

  • Handle the substance in a designated area, such as a chemical fume hood, to minimize dust generation and accumulation.[6]

  • Avoid creating dust. If weighing the solid, do so carefully.

  • Use only compatible tools and equipment (e.g., glass or corrosion-resistant spatulas).

  • Keep the container tightly closed when not in use. The substance is hygroscopic.[4]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in the handling area.[8]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong reducing agents, strong acids, and combustible materials.[6]

  • Store in the original, tightly closed container.[8]

  • Do not store near combustible materials.[6]

4. Accidental Spills:

  • In case of a spill, immediately evacuate non-essential personnel from the area.[1]

  • Wearing appropriate PPE, clean up spills immediately.[6]

  • For minor spills, absorb the material with an inert substance like vermiculite or sand and place it in a suitable, labeled container for disposal.[6]

  • Avoid generating dust during cleanup.[6]

  • Keep combustibles away from the spilled material.[6]

  • Ventilate the area of the spill.[6]

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[2][7]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with water and soap.[5][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][9]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][9]

Disposal Plan

All waste materials containing this compound must be handled as hazardous waste and disposed of in accordance with national and local regulations.[3][10]

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Container Management: Do not mix with other waste.[3][10] Handle uncleaned containers as you would the product itself.[3][10]

  • Disposal Route: Dispose of the waste through a licensed disposal company. Do not allow the product to enter drains.[1][7][10]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G prep 1. Preparation - Review SDS - Check Work Area & Ventilation - Verify Emergency Equipment - Don PPE handling 2. Handling - Use in Fume Hood - Avoid Dust Generation - Use Compatible Tools - Keep Container Closed prep->handling Proceed with work storage 3. Storage - Cool, Dry, Ventilated Area - Away from Incompatibles - Tightly Closed Original Container handling->storage When not in use spill 4. Accidental Spill - Evacuate & Ventilate - Wear PPE - Clean with Inert Material - Containerize for Disposal handling->spill If spill occurs first_aid 5. First Aid - Eye: Flush with Water - Skin: Wash with Soap & Water - Inhalation: Fresh Air - Ingestion: Rinse Mouth handling->first_aid If exposure occurs disposal 6. Disposal - Collect in Labeled Container - Do Not Mix with Other Waste - Use Licensed Disposal Company handling->disposal After use storage->handling Retrieve for use spill->disposal Collect spilled material end End of Process disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.